molecular formula C28H35F2N5O3 B15571154 GSK8814

GSK8814

Cat. No.: B15571154
M. Wt: 527.6 g/mol
InChI Key: YDPMMWAOCCOULO-JBRSBNLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK8814 is a useful research compound. Its molecular formula is C28H35F2N5O3 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPMMWAOCCOULO-JBRSBNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK8814: A Technical Guide to its Mechanism of Action in ATAD2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GSK8814, a potent and selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). ATAD2 is a critical epigenetic regulator and transcriptional co-regulator whose overexpression is linked to poor outcomes in various cancers, making it a significant target for therapeutic development.[1][2]

The Role of ATAD2 in Cancer

ATAD2 is a multifaceted protein that functions as a chromatin remodeling factor.[3] It contains two primary functional domains: a C-terminal bromodomain and a central AAA+ ATPase domain.[2] The bromodomain is responsible for "reading" epigenetic marks by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, particularly on histone H4.[4] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters.[5]

Overexpression of ATAD2 has been observed in numerous cancers, including breast, lung, and liver cancer.[2][6] Its elevated levels are associated with the promotion of tumor cell growth, proliferation, and survival.[1][2] ATAD2 acts as a cofactor for several key oncogenic transcription factors, including MYC, E2F, and the androgen and estrogen receptors, enhancing their transcriptional activity and driving the expression of genes involved in cell cycle progression.[2][4][7]

This compound: A Selective Chemical Probe for the ATAD2 Bromodomain

This compound is a small molecule inhibitor designed as a high-affinity chemical probe for the ATAD2 bromodomain.[3] It was developed to enable the study of ATAD2's function and to validate it as a therapeutic target. A key feature of this compound is its high selectivity for the ATAD2 bromodomain over other bromodomain families, most notably the Bromo and Extra Terminal Domain (BET) family, such as BRD4.[3][8] This selectivity is crucial for dissecting the specific biological roles of ATAD2.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for this compound is competitive inhibition of the ATAD2 bromodomain.

  • Targeting the Acetyl-Lysine Binding Pocket: The bromodomain of ATAD2 contains a conserved hydrophobic pocket that specifically recognizes and binds to acetylated lysine residues on histone tails.[4]

  • Competitive Binding: this compound is designed to fit into this same acetyl-lysine binding pocket. By occupying this site, this compound directly competes with the natural ligands (acetylated histones).

  • Displacement from Chromatin: This competitive binding prevents the ATAD2 protein from engaging with chromatin. Consequently, this compound effectively displaces ATAD2 from its sites of action on the genome.

  • Disruption of Transcriptional Co-activation: By displacing ATAD2, this compound disrupts the assembly of transcriptionally active protein complexes at gene promoters. This leads to the downregulation of ATAD2-dependent genes, including critical oncogenes and cell cycle regulators, thereby inhibiting cancer cell proliferation.[4]

cluster_0 Normal ATAD2 Function cluster_1 Inhibition by this compound ATAD2 ATAD2 Bromodomain Chromatin Chromatin ATAD2->Chromatin Recruits to Ac_Histone Acetylated Histone Tail Ac_Histone->ATAD2 Binds to Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Leads to ATAD2_i ATAD2 Bromodomain Ac_Histone_i Acetylated Histone Tail ATAD2_i->Ac_Histone_i Binding Prevented Blocked_Tx Transcription Inhibited ATAD2_i->Blocked_Tx No Recruitment This compound This compound This compound->ATAD2_i Binds & Blocks

Caption: Mechanism of this compound Inhibition of ATAD2 Function.

Quantitative Data on this compound Activity

The potency, binding affinity, and selectivity of this compound have been characterized across various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity and Potency
ParameterValueAssayDescriptionReference
pKd 8.1ITCBinding affinity constant[3][8]
pKi 8.9BROMOscanInhibition constant[3][8]
pIC₅₀ 7.3TR-FRETHalf-maximal inhibitory concentration against acetylated H4 peptide displacement[3]
IC₅₀ 0.059 µM (59 nM)TR-FRETConverted from pIC₅₀[8][9]
Table 2: Selectivity Profile
TargetpIC₅₀Selectivity vs. ATAD2AssayReference
ATAD2 7.3-TR-FRET[3][8]
BRD4 (BD1) 4.6>500-foldTR-FRET[8]
Other Bromodomains ->100-foldBROMOscan[3]
Table 3: Cellular Target Engagement and Activity
ParameterValueCell LineAssayDescriptionReference
EC₅₀ 2 µM-NanoBRETCellular target engagement with NanoLuc-ATAD2[3]
IC₅₀ 2.7 µMLNCaPColony FormationInhibition of cell colony formation[8]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the research conducted with this compound.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the heat change that occurs upon binding of this compound to the ATAD2 bromodomain, allowing for the determination of the binding affinity (Kd).

  • Principle: Measures the heat released or absorbed during a biomolecular binding event.

  • Methodology:

    • A solution of the ATAD2 bromodomain protein is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into an injection syringe.

    • Small aliquots of the this compound solution are incrementally injected into the protein solution.

    • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the ability of this compound to displace a fluorescently labeled acetylated histone peptide from the ATAD2 bromodomain.

  • Principle: Based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.

  • Methodology:

    • A terbium-labeled antibody (donor) binds to a GST-tagged ATAD2 bromodomain.

    • A biotinylated, acetylated histone H4 peptide is bound to europium-labeled streptavidin (acceptor).

    • In the absence of an inhibitor, the binding of the histone peptide to the ATAD2 bromodomain brings the donor and acceptor into close proximity, resulting in a high FRET signal.

    • This compound is added in varying concentrations. It competes with the histone peptide for binding to the ATAD2 bromodomain.

    • This competition disrupts the FRET pair, leading to a dose-dependent decrease in the FRET signal.

    • The pIC₅₀ is calculated from the resulting dose-response curve.

cluster_0 TR-FRET Assay Workflow cluster_1 Assay Principle A Mix Components: - GST-ATAD2 + Terbium-Ab (Donor) - Biotin-H4Ac Peptide + Europium-SA (Acceptor) B Add this compound (Varying Concentrations) A->B C Incubate B->C D Measure FRET Signal C->D E Analyze Data: Generate Dose-Response Curve Calculate pIC50 D->E NoInhibitor No Inhibitor: ATAD2 binds H4-Ac Peptide Donor & Acceptor are close => High FRET Signal WithInhibitor With this compound: This compound displaces H4-Ac Peptide Donor & Acceptor are distant => Low FRET Signal

Caption: Workflow and Principle of the TR-FRET Displacement Assay.
NanoBRET™ Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures target engagement in living cells.

  • Principle: Measures the energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand or a second target protein tagged with a fluorophore (acceptor).

  • Methodology:

    • Cells are engineered to express the ATAD2 bromodomain fused to NanoLuc® luciferase.

    • A cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added to the cells, leading to a BRET signal.

    • This compound is added, which enters the cells and competes with the fluorescent tracer for binding to the NanoLuc-ATAD2 protein.

    • This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner.

    • The EC₅₀ value is determined from the dose-response curve, reflecting the concentration of this compound required for 50% target engagement in a cellular environment.[3]

Downstream Cellular Consequences and Signaling

Inhibition of ATAD2 by this compound has significant downstream effects on cellular signaling pathways that are often dysregulated in cancer. ATAD2 is a coactivator for transcription factors that drive cell proliferation. By preventing ATAD2 from binding to chromatin, this compound can inhibit the expression of genes regulated by these factors.

cluster_pathway ATAD2-Mediated Transcriptional Regulation cluster_inhibition Effect of this compound TF Oncogenic TFs (e.g., MYC, E2F) Promoter Target Gene Promoters TF->Promoter ATAD2 ATAD2 ATAD2->Promoter Co-activates Blocked Co-activation Blocked Gene_Expression Expression of Proliferation & Cell Cycle Genes Promoter->Gene_Expression Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation This compound This compound ATAD2_i ATAD2 This compound->ATAD2_i Inhibits

Caption: this compound Disrupts ATAD2-Mediated Oncogenic Signaling.

Specifically, ATAD2 has been shown to be involved in pathways such as:

  • pRB/E2F/MYC Pathway: ATAD2 is a target of the E2F transcription factor and also acts as a crucial cofactor for MYC, promoting the expression of genes that drive cell proliferation.[2][7]

  • PI3K/AKT Signaling: ATAD2 has been linked to the pro-survival AKT gene, and its inhibition can impact the PI3K-AKT-mTOR pathway, which is central to cell growth, metabolism, and survival.[7][10]

By inhibiting ATAD2, this compound can lead to reduced colony formation and the inhibition of genes involved in the cell cycle, ultimately impacting the viability of cancer cells that are dependent on ATAD2 function.[8]

Conclusion

This compound serves as a critical tool for the scientific community, enabling the functional interrogation of ATAD2. Its mechanism of action is centered on potent, selective, and competitive inhibition of the ATAD2 bromodomain. By binding to the acetyl-lysine pocket, this compound displaces the protein from chromatin, thereby disrupting its role as a transcriptional co-activator for key oncogenic pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers utilizing this compound to further explore ATAD2 biology and its potential as a therapeutic target in oncology.

References

In-Depth Technical Guide: Binding Affinity of GSK8814 to ATAD2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the chemical probe GSK8814 to the ATAD2B bromodomain. It includes quantitative binding data, detailed experimental methodologies for key assays, and a visualization of the putative regulatory pathway of ATAD2B.

Quantitative Binding Affinity Data

This compound is a potent and selective inhibitor of the ATAD2 and ATAD2B bromodomains. The following tables summarize the key binding affinity and potency values determined by various biochemical and biophysical assays.

ParameterATAD2B ValueATAD2 ValueAssay MethodReference
pIC50 7.77.3TR-FRET[1]
IC50 (µM) -0.059-[2]
pKd -8.1Isothermal Titration Calorimetry (ITC)[1]
Kd (nM) -8Isothermal Titration Calorimetry (ITC)[1]
pKi -8.9BROMOscan[1]
EC50 (µM) -2NanoBRET

Selectivity Data for this compound:

TargetpIC50Selectivity vs. ATAD2Assay MethodReference
BRD4 BD1 4.6>500-foldTR-FRET
BRD2 BD1/BD2 4.4 / <4.3-TR-FRET

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to ATAD2B are outlined below. These protocols are based on the descriptions provided in the primary literature.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Methodology:

  • Protein Preparation: The ATAD2 bromodomain (residues 981-1108) is expressed as a GST-fusion protein in E. coli and purified by affinity chromatography followed by size-exclusion chromatography. The final protein is dialyzed into the ITC buffer.

  • Ligand Preparation: this compound is dissolved in 100% DMSO to create a stock solution, which is then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in the sample cell is kept below 5%.

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

  • Instrumentation: A MicroCal PEAQ-ITC or equivalent instrument is used.

  • Experimental Parameters:

    • Temperature: 25°C

    • Syringe Concentration (this compound): 100 µM

    • Cell Concentration (ATAD2): 10 µM

    • Injection Volume: 2 µL

    • Number of Injections: 19

    • Spacing between Injections: 150 seconds

    • Stirring Speed: 750 rpm

  • Data Analysis: The raw titration data is integrated and fitted to a single-site binding model using the instrument's software to determine the Kd, n, and ΔH.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the target protein.

Methodology:

  • Reagents:

    • ATAD2B Bromodomain: Recombinant human ATAD2B bromodomain (e.g., residues 981-1108) tagged with GST.

    • Biotinylated Histone Peptide: A biotinylated histone H4 acetylated at lysine (B10760008) 12 (H4K12ac) peptide.

    • Europium-labeled Anti-GST Antibody (Donor): An antibody that specifically binds to the GST tag on the ATAD2B protein.

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor): Binds to the biotinylated histone peptide.

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Procedure:

    • Add ATAD2B-GST, biotinylated H4K12ac peptide, and Europium-labeled anti-GST antibody to the wells of a 384-well plate and incubate.

    • Add serial dilutions of this compound or DMSO vehicle control.

    • Add Streptavidin-APC and incubate to allow for binding to reach equilibrium.

  • Detection: The plate is read on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

  • Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. The data is then normalized to the controls and fitted to a four-parameter logistic equation to determine the pIC50.

BROMOscan™ Assay

BROMOscan is a proprietary competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

Methodology:

  • Principle: The assay utilizes a DNA-tagged ATAD2 bromodomain, an immobilized ligand, and a test compound (this compound). The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.

  • Procedure:

    • The DNA-tagged ATAD2 bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of this compound.

    • After an incubation period to reach equilibrium, the unbound protein is washed away.

    • The amount of bound bromodomain is determined by qPCR.

  • Data Analysis: The results are reported as a percentage of the DMSO control, and the pKi is calculated from the dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.

Methodology:

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged ATAD2 protein (donor) and a fluorescently labeled tracer that binds to the ATAD2 bromodomain (acceptor). A test compound competes with the tracer for binding to ATAD2, leading to a decrease in the BRET signal.

  • Cell Line: HEK293 cells are typically used.

  • Procedure:

    • HEK299 cells are transiently transfected with a vector expressing the NanoLuc®-ATAD2 bromodomain fusion protein.

    • The transfected cells are seeded into 96-well plates.

    • A cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added to the cells.

    • Serial dilutions of this compound are added, and the plate is incubated.

    • The NanoBRET™ Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of this compound to determine the EC50 value.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assay itc Isothermal Titration Calorimetry (ITC) data_analysis Data Analysis & Parameter Calculation itc->data_analysis tr_fret TR-FRET Assay tr_fret->data_analysis bromoscan BROMOscan bromoscan->data_analysis nanobret NanoBRET Assay nanobret->data_analysis kd Kd, pKd data_analysis->kd from ITC ic50 IC50, pIC50 data_analysis->ic50 from TR-FRET ki Ki, pKi data_analysis->ki from BROMOscan ec50 EC50 data_analysis->ec50 from NanoBRET

Caption: Workflow for determining the binding affinity of this compound to ATAD2B.

Putative Regulatory Pathway of ATAD2B

ATAD2B, a bromodomain-containing protein, functions as a "reader" of histone acetylation marks, thereby playing a role in chromatin remodeling and gene expression regulation. Its high homology to ATAD2 suggests it may regulate similar downstream targets involved in cell cycle progression and oncogenesis. Inhibition of ATAD2B by this compound is hypothesized to disrupt these processes.

signaling_pathway cluster_downstream Downstream Target Genes cluster_cellular_processes Cellular Processes This compound This compound atad2b ATAD2B This compound->atad2b Inhibits chromatin Chromatin Remodeling atad2b->chromatin acetylated_histones Acetylated Histones (e.g., H4K12ac) acetylated_histones->atad2b Recruits gene_expression Gene Expression Regulation chromatin->gene_expression myc MYC gene_expression->myc e2f1 E2F1 gene_expression->e2f1 brca1 BRCA1 gene_expression->brca1 cell_cycle Cell Cycle Progression myc->cell_cycle e2f1->cell_cycle tumorigenesis Tumorigenesis brca1->tumorigenesis Suppresses cell_cycle->tumorigenesis

References

GSK8814: A Potent and Selective Chemical Probe for ATAD2/2B Bromodomain-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ATPase Family AAA Domain Containing 2 (ATAD2) and its paralog ATAD2B are increasingly recognized as critical players in cancer biology.[1] Overexpressed in a variety of malignancies, these proteins act as epigenetic readers and transcriptional co-activators, influencing the expression of key oncogenes.[1] The bromodomain of ATAD2/2B, which recognizes and binds to acetylated lysine (B10760008) residues on histones, is essential for its chromatin-associated functions.[1] GSK8814 has emerged as a first-in-class, potent, and highly selective chemical probe for the bromodomains of ATAD2 and ATAD2B, providing a crucial tool to dissect their roles in health and disease.[2] This technical guide offers a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and insights into the ATAD2-mediated signaling pathways it perturbs. A companion negative control compound, GSK8815, which is structurally similar but significantly less potent, is available to strengthen the interpretation of experimental results.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, GSK8815, across various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of this compound and GSK8815 against ATAD2/2B

CompoundTargetAssayAffinity/Potency MetricValueReference
This compoundATAD2ITCpKd8.1
This compoundATAD2BROMOscanpKi8.9
This compoundATAD2TR-FRETpIC507.3
This compoundATAD2BTR-FRETpIC507.7
GSK8815ATAD2ITCpKd5.5
GSK8815ATAD2TR-FRETpIC505.5
GSK8815ATAD2BTR-FRETpIC505.5

Table 2: Selectivity Profile of this compound

CompoundOff-TargetAssaySelectivity MetricValueReference
This compoundBRD4 (tandem)ITCpKd< 5.3
This compoundBRD2 (BD1/BD2)TR-FRETpIC504.4 / < 4.3
This compoundOther BromodomainsBROMOscanFold Selectivity> 100-fold
This compoundBRD4BROMOscanFold Selectivity> 1000-fold

Table 3: Cellular Target Engagement of this compound

CompoundTargetAssayPotency MetricValue (µM)Reference
This compoundATAD2NanoBRETEC502

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway involving ATAD2 and a general workflow for utilizing this compound in bromodomain studies.

ATAD2_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone HATs ATAD2 ATAD2/2B Ac_Histone->ATAD2 Bromodomain Binding TF Transcription Factors (e.g., c-MYC, E2F) ATAD2->TF PolII RNA Polymerase II ATAD2->PolII Co-activation This compound This compound This compound->ATAD2 Inhibition TargetGenes Target Gene Promoters TF->TargetGenes PolII->TargetGenes Transcription Oncogenic Gene Transcription TargetGenes->Transcription

Figure 1. ATAD2/2B-mediated transcriptional activation and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Assays cluster_invivo In Vivo Studies ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Thermodynamics) TR_FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (Binding Affinity, IC50) BROMOscan BROMOscan (Selectivity Profiling) NanoBRET NanoBRET (Target Engagement, EC50) Cell_Proliferation Cell Proliferation Assays NanoBRET->Cell_Proliferation Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Proliferation->Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Gene_Expression->PK_PD Efficacy Xenograft Models PK_PD->Efficacy This compound This compound Chemical Probe This compound->ITC This compound->TR_FRET This compound->BROMOscan This compound->NanoBRET GSK8815 GSK8815 Negative Control GSK8815->ITC GSK8815->TR_FRET GSK8815->NanoBRET

Figure 2. A typical experimental workflow for characterizing a chemical probe like this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the ATAD2 bromodomain.

Materials:

  • Purified recombinant ATAD2 bromodomain protein

  • This compound and GSK8815 synthesized and purified to >95%

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

  • DMSO

Procedure:

  • Sample Preparation:

    • Dialyze the purified ATAD2 bromodomain protein against the ITC buffer overnight at 4°C.

    • Prepare a stock solution of this compound and GSK8815 in 100% DMSO.

    • Dilute the compounds and the protein in the ITC buffer to their final concentrations. Ensure the final DMSO concentration is matched in both the protein and compound solutions (typically 1-2%).

    • Typical concentrations: 10-20 µM ATAD2 bromodomain in the sample cell and 100-200 µM this compound/GSK8815 in the syringe.

  • ITC Measurement:

    • Set the experimental temperature to 25°C.

    • Perform an initial injection of 0.4 µL followed by 18-20 injections of 2 µL of the compound solution into the protein solution at 150-second intervals.

    • Perform a control titration by injecting the compound solution into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a one-site binding model using the instrument's software to determine the Kd, n, ΔH, and ΔS.

BROMOscan®

Objective: To determine the selectivity of this compound against a panel of human bromodomains.

Methodology: The BROMOscan assay is a competition binding assay performed by a commercial vendor (e.g., Eurofins DiscoverX). The general principle is as follows:

  • Bromodomains are fused to a DNA tag and are incubated with a test compound and an immobilized ligand that binds to the active site of the bromodomain.

  • In the absence of a competing compound, the bromodomain binds to the immobilized ligand.

  • If the test compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.

  • The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • The results are reported as either percent of control or as a dissociation constant (Kd) determined from a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the in vitro potency (IC50) of this compound in displacing a fluorescently labeled peptide from the ATAD2 bromodomain.

Materials:

  • GST-tagged ATAD2 bromodomain protein

  • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

  • Terbium-cryptate labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-d2 (acceptor fluorophore)

  • This compound and GSK8815

  • Assay buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound and GSK8815 in assay buffer containing a constant, low percentage of DMSO.

  • Add the compound dilutions to the microplate wells.

  • Add a pre-mixed solution of GST-ATAD2, biotin-H4K12ac peptide, and streptavidin-d2 to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add the terbium-labeled anti-GST antibody to all wells.

  • Incubate for 60-120 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after a 50-100 µs delay.

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay

Objective: To measure the cellular target engagement and potency (EC50) of this compound.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-ATAD2 bromodomain fusion protein

  • Plasmid encoding HaloTag®-Histone H3.3 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound and GSK8815

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-ATAD2 and HaloTag®-Histone H3.3 plasmids.

    • Plate the transfected cells in the 96-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and GSK8815 in Opti-MEM®.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Ligand and Substrate Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM and incubate for 30 minutes at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement:

    • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a highly valuable chemical probe for investigating the biological functions of the ATAD2 and ATAD2B bromodomains. Its high potency, selectivity, and demonstrated cellular activity, coupled with the availability of a well-characterized negative control, make it an indispensable tool for the scientific community. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at further elucidating the role of ATAD2/2B in cancer and other diseases, and for the development of novel therapeutics targeting this important class of epigenetic readers.

References

The Role of ATAD2 in Cancer Progression and its Inhibition by GSK8814: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a critical oncogene, playing a multifaceted role in the progression of numerous cancers. As an epigenetic reader, its overexpression is frequently correlated with poor patient prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ATAD2's function in cancer, its associated signaling pathways, and quantitative expression data across various tumor types. Furthermore, it details the characteristics of GSK8814, a potent and selective chemical probe for the ATAD2 bromodomain. Detailed experimental protocols for key assays used to investigate ATAD2's function and the efficacy of its inhibitors are provided to facilitate further research in this promising area of oncology drug discovery.

Introduction to ATAD2: An Epigenetic Regulator in Cancer

ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA (AAA+ Nuclear Coregulator Cancer Associated), is a protein that has garnered significant attention in cancer research due to its strong association with tumorigenesis and disease progression.[1] ATAD2 is characterized by the presence of two key functional domains: a C-terminal bromodomain and a central AAA+ (ATPases Associated with diverse cellular Activities) ATPase domain.

The bromodomain functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for its role in chromatin remodeling and the regulation of gene expression.[2] The AAA+ ATPase domain provides the energy required for its chromatin-remodeling activities.[2]

Under normal physiological conditions, ATAD2 expression is tightly regulated and primarily restricted to the testis and embryonic stem cells. However, in a multitude of cancer types, ATAD2 is significantly upregulated, where it acts as a transcriptional co-activator for several key oncogenic transcription factors, including c-Myc and E2F.[3] This aberrant expression drives the transcription of genes involved in cell proliferation, survival, and metastasis, thereby contributing to a more aggressive cancer phenotype.

ATAD2's Role in Cancer Progression

The overexpression of ATAD2 is not merely a biomarker but an active driver of cancer progression. It is implicated in several of the "hallmarks of cancer," including sustained proliferative signaling, evasion of growth suppressors, and activation of invasion and metastasis.

Key Signaling Pathways Modulated by ATAD2

ATAD2 exerts its oncogenic functions by participating in and modulating several critical signaling pathways. Its role as a transcriptional co-activator allows it to influence the expression of a wide array of downstream target genes. Some of the key pathways involving ATAD2 are:

  • Rb/E2F-cMyc Pathway: ATAD2 is a direct target of the E2F transcription factor and also acts as a co-activator for both E2F and c-Myc. This creates a positive feedback loop that promotes cell cycle progression from G1 to S phase.[3]

  • PI3K/AKT Pathway: In several cancers, including lung adenocarcinoma, ATAD2 has been shown to promote cell proliferation and glucose metabolism through the activation of the PI3K/AKT pathway.

  • MAPK Pathway: Overexpression of ATAD2 can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased proliferation of cancer cells, as observed in ovarian cancer.

  • Hormone Receptor Signaling: ATAD2 functions as a coactivator for the estrogen receptor (ERα) and the androgen receptor (AR), enhancing their transcriptional activity and promoting the growth of hormone-dependent cancers like breast and prostate cancer.

ATAD2_Signaling_Pathways ATAD2 ATAD2 E2F E2F ATAD2->E2F co-activates cMyc c-Myc ATAD2->cMyc co-activates PI3K_AKT PI3K/AKT Pathway ATAD2->PI3K_AKT activates MAPK MAPK Pathway ATAD2->MAPK activates ER_AR ERα / AR ATAD2->ER_AR co-activates E2F->ATAD2 activates CellCycle G1/S Phase Progression E2F->CellCycle cMyc->CellCycle Rb Rb Rb->E2F inhibits Proliferation Cell Proliferation & Survival CellCycle->Proliferation PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis MAPK->Proliferation ER_AR->Proliferation Inhibitor_Workflow start Start: ATAD2 Inhibitor (e.g., this compound) biochem Biochemical Assays (IC50, Kd) start->biochem target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) biochem->target_engagement cell_viability Cell Viability & Proliferation Assays (MTT, Colony Formation) target_engagement->cell_viability downstream_effects Downstream Pathway Analysis (Western Blot, qPCR) cell_viability->downstream_effects in_vivo In Vivo Efficacy Studies (Xenograft Models) downstream_effects->in_vivo end Lead Optimization & Clinical Development in_vivo->end

References

The Early Discovery and Synthesis of GSK8814: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8814 is a potent and selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] ATAD2 is an epigenetic reader protein that has emerged as a compelling target in oncology due to its association with the transcription of key oncogenes such as MYC and E2F.[3] This technical guide provides a comprehensive overview of the early discovery, synthesis, and biological characterization of this compound, consolidating key data and methodologies for researchers in the field of drug discovery.

Discovery and Lead Optimization

The discovery of this compound was the result of a structure-based drug design and lead optimization effort aimed at identifying potent and selective inhibitors of the ATAD2 bromodomain. The initial lead compounds were identified through high-throughput screening and fragment-based approaches. A key challenge in the optimization process was achieving selectivity over the bromodomain and extra-terminal domain (BET) family of proteins, which share structural similarities with the ATAD2 bromodomain. The design of this compound incorporated a conformationally constrained methoxy (B1213986) piperidine (B6355638) moiety, a strategy that proved crucial for achieving high potency and selectivity. This structural feature is believed to exploit subtle conformational differences between the ATAD2 and BET bromodomain binding sites.

Data Presentation

The biological activity and selectivity of this compound have been characterized using a variety of biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity and Potency of this compound

AssayParameterValueReference
BROMOscanpKi8.9[1][2]
Isothermal Titration Calorimetry (ITC)pKd8.1[1][2]
TR-FRETpIC50 (vs. ATAD2)7.3[1][2]
TR-FRETpIC50 (vs. BRD4 BD1)4.6[1]
BROMOscanIC500.059 µM[1]

Table 2: Cellular Activity of this compound

AssayCell LineParameterValueReference
NanoBRETHEK293EC502 µM[2]
Colony FormationLNCaPIC502.7 µM[1]

Synthesis of this compound

While the primary publications from Bamborough P, et al. in Angewandte Chemie International Edition and the Journal of Medicinal Chemistry describe the discovery and characterization of this compound, a detailed, step-by-step synthesis protocol is not provided in the publicly available abstracts or supplementary information. However, based on the chemical structure, a plausible synthetic route would likely involve the coupling of a substituted naphthyridinone core with a chiral, conformationally constrained methoxy piperidine derivative. The synthesis of related constrained piperidine moieties often involves multi-step sequences starting from commercially available chiral building blocks.

Chemical Structure of this compound:

  • SMILES: CC1=CC2=C(NC1=O)C(N[C@@H]3--INVALID-LINK--CNC[C@H]3OCC4CCC(F)(F)CC4)=NC=C2C5=CN=CC(C)=C5[2]

  • InChI: InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1[2]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the characterization of this compound.

BROMOscan® Assay

The BROMOscan® technology is a competition binding assay used to determine the binding affinity of a test compound to a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR). A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.[1][4]

General Protocol:

  • A DNA-tagged bromodomain is incubated with an immobilized ligand in the presence of varying concentrations of the test compound.

  • After an incubation period to reach equilibrium, the unbound bromodomain is washed away.

  • The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.

  • The results are used to calculate the dissociation constant (Kd) or IC50 value for the test compound.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule.

Principle: A solution of the ligand is titrated into a solution of the macromolecule in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and the data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

General Protocol:

  • The protein (ATAD2 bromodomain) solution is placed in the sample cell of the ITC instrument.

  • A concentrated solution of the inhibitor (this compound) is loaded into the injection syringe.

  • Small aliquots of the inhibitor solution are injected into the protein solution at regular intervals.

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are used to measure the binding of an inhibitor to a bromodomain in a homogeneous format.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., allophycocyanin) when they are in close proximity. In a competition assay format, a labeled ligand binds to a labeled bromodomain, bringing the donor and acceptor into proximity and generating a FRET signal. An unlabeled inhibitor competes with the labeled ligand, disrupting the FRET signal in a concentration-dependent manner.[5][6][7]

General Protocol:

  • The bromodomain protein (e.g., GST-tagged ATAD2) is incubated with a fluorescently labeled antibody (e.g., Terbium-anti-GST).

  • A biotinylated histone peptide (the natural ligand) bound to a streptavidin-conjugated acceptor fluorophore (e.g., APC) is added.

  • Varying concentrations of the test inhibitor (this compound) are added to the mixture.

  • After incubation, the FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • The decrease in the FRET signal is used to determine the IC50 of the inhibitor.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that can be used to quantify the engagement of a test compound with its target protein in living cells.

Principle: The target protein (ATAD2 bromodomain) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target protein will disrupt BRET in a dose-dependent manner.

General Protocol:

  • Cells are transiently transfected with a plasmid encoding the NanoLuc®-ATAD2 bromodomain fusion protein.

  • The transfected cells are plated in an assay plate.

  • A cell-permeable NanoBRET™ tracer is added to the cells.

  • Varying concentrations of the test compound (this compound) are added.

  • The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a luminometer.

  • The BRET ratio is calculated, and the data are used to determine the cellular EC50 of the compound.

Mandatory Visualization

ATAD2 Signaling Pathway in Cancer

ATAD2 is a transcriptional co-regulator that plays a crucial role in the expression of several oncogenes. It is often overexpressed in various cancers and its presence correlates with poor prognosis. ATAD2 is recruited to chromatin where it interacts with acetylated histones via its bromodomain. This interaction facilitates the recruitment of other transcriptional machinery, leading to the activation of genes involved in cell proliferation, survival, and cell cycle progression.

ATAD2_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails ATAD2 ATAD2 Histone->ATAD2 Bromodomain Interaction Acetylation Histone Acetylation Acetylation->Histone HATs Transcription_Factors Transcription Factors (e.g., MYC, E2F) ATAD2->Transcription_Factors Co-activation This compound This compound This compound->ATAD2 Inhibition RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II Recruitment Oncogenes Oncogene Transcription (e.g., CCND1, MYC, E2F1) RNA_Pol_II->Oncogenes Transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation

Caption: ATAD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel bromodomain inhibitor like this compound typically follows a hierarchical workflow, starting from broad screening to detailed biophysical and cellular characterization.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_biophys Biophysical Validation cluster_cellular Cellular Activity Start High-Throughput Screening (HTS) / Fragment Screening Hit_ID Hit Identification Start->Hit_ID Lead_Opt Lead Optimization (Structure-Based Design) Hit_ID->Lead_Opt Probe Candidate Probe (this compound) Lead_Opt->Probe Biochemical_Assays Biochemical Assays Probe->Biochemical_Assays Biophysical_Assays Biophysical Assays Probe->Biophysical_Assays Cellular_Assays Cellular Assays Probe->Cellular_Assays BROMOscan BROMOscan (Selectivity Profiling) Biochemical_Assays->BROMOscan TR_FRET TR-FRET (Potency) Biochemical_Assays->TR_FRET ITC Isothermal Titration Calorimetry (Affinity) Biophysical_Assays->ITC NanoBRET NanoBRET (Target Engagement) Cellular_Assays->NanoBRET Functional_Assays Functional Assays (e.g., Colony Formation) Cellular_Assays->Functional_Assays

Caption: A typical workflow for the discovery and characterization of a chemical probe.

References

Structural Basis for GSK8814 Selectivity for ATAD2/2B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of GSK8814's high selectivity for the bromodomains of ATPase Family AAA Domain-Containing Protein 2 (ATAD2) and its close homolog ATAD2B. By leveraging crystallographic data, biophysical assays, and cellular target engagement studies, a clear rationale for this compound's potency and its discrimination against other bromodomain families, particularly the Bromo and Extra Terminal (BET) family, has been established.

Quantitative Bioactivity of this compound

This compound is a potent chemical probe demonstrating low nanomolar affinity for the ATAD2/2B bromodomains. Its selectivity is highlighted by a significant potency drop-off against other bromodomains, most notably BRD4, a representative member of the BET family. A less active enantiomer, GSK8815, serves as a valuable negative control for experiments.

Table 1: In Vitro Binding Affinity and Potency of this compound and Control

CompoundTargetAssay TypeValueUnitReference
This compound ATAD2ITCpKd = 8.1-[1]
ATAD2BROMOscanpKi = 8.9-[1][2]
ATAD2TR-FRETpIC50 = 7.3-[1]
ATAD2BTR-FRETpIC50 = 7.7-
BRD4 BD1TR-FRETpIC50 = 4.6-[2]
GSK8815 (Control)ATAD2ITCpKd = 5.5-[3]
ATAD2TR-FRETpIC50 = 5.5-
ATAD2BTR-FRETpIC50 = 5.5-

Table 2: Cellular Target Engagement of this compound

CompoundTargetAssay TypeValueUnitReference
This compound ATAD2NanoBRETEC50 = 2µM[1][3]

The Structural Rationale for Selectivity

The high degree of conservation in the acetyl-lysine (KAc) binding pockets across bromodomain families makes achieving selectivity a significant challenge. The design of this compound successfully exploited subtle differences between the ATAD2 and BET family bromodomains.

The key to this compound's selectivity lies in a dual strategy: the replacement of a cyclic sulfone with a difluorocyclohexyl group and the use of a conformationally constrained methoxy (B1213986) piperidine (B6355638) ring.[4] This piperidine ring adopts a tri-equatorial conformation when bound to ATAD2.

In the ATAD2 binding pocket, the two fluorine atoms of the difluorocyclohexyl group achieve favorable electrostatic complementarity with the guanidinium (B1211019) group of Arginine 1077 (Arg1077) on the "RVF shelf" (a motif comprising Arg1007, Val1008, Phe1009).[5] This interaction contributes significantly to the high-affinity binding.

Conversely, the BET bromodomains, such as BRD4, possess a different "shelf" region and a more flexible binding site. The constrained nature of this compound's piperidine ring is designed to create a steric clash in the BRD4 binding pocket, specifically with residues like His437, which prevents optimal binding and results in significantly lower affinity.[4] This "aiming to miss" strategy was crucial for engineering selectivity.[4] The ATAD2 and ATAD2B bromodomains share very high sequence homology (74.7% identity), and the critical residues for inhibitor binding are conserved, explaining why this compound is a potent probe for both.[5]

This compound Binding and Selectivity Mechanism cluster_ATAD2 ATAD2 Binding Pocket cluster_BRD4 BRD4 (BET) Binding Pocket This compound This compound Piperidine Constrained Piperidine Ring (Tri-equatorial Conformation) This compound->Piperidine features Difluoro Difluorocyclohexyl Group This compound->Difluoro features RVF_Shelf ATAD2 'RVF Shelf' (Arg1007, Val1008, Phe1009) Piperidine->RVF_Shelf Fits optimally Arg1077 Arg1077 Difluoro->Arg1077 Favorable Electrostatic Complementarity Arg1077->RVF_Shelf Potency High Affinity (pKd = 8.1) Arg1077->Potency Low_Potency Low Affinity (>500-fold lower) GSK8814_BRD4 This compound Piperidine_BRD4 Constrained Piperidine Ring GSK8814_BRD4->Piperidine_BRD4 His437 His437 Piperidine_BRD4->His437 Steric Clash WPF_Shelf BRD4 'WPF Shelf' His437->Low_Potency

Caption: Logical diagram illustrating the basis of this compound selectivity.

Experimental Protocols

The characterization of this compound relied on a suite of biophysical and cellular assays to determine its binding affinity, selectivity, and target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation: The ATAD2 bromodomain protein is purified and dialyzed extensively against the ITC buffer. The compound (this compound) is dissolved in the final dialysis buffer to minimize heats of dilution.

  • Instrument Setup: A MicroCal ITC instrument is used. The sample cell (typically ~200 µL) is filled with the ATAD2 protein solution (e.g., 10-20 µM). The injection syringe (~40 µL) is loaded with the this compound solution (e.g., 100-200 µM).

  • Titration: A series of small, timed injections (e.g., 2 µL each) of the this compound solution are made into the sample cell containing the ATAD2 protein. The mixture is stirred continuously.

  • Data Acquisition: The heat change after each injection is measured relative to a reference cell. The resulting data is a plot of heat flow (µcal/sec) versus time.

  • Data Analysis: The injection peaks are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.[6][7]

BROMOscan™ Competition Binding Assay

BROMOscan is a competition binding assay used to determine the dissociation constant (Ki) and assess the selectivity of a compound against a large panel of bromodomains.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[8]

  • Reaction: A specific bromodomain target is mixed with the test compound (this compound) at various concentrations and the immobilized ligand.

  • Quantification: The amount of bromodomain bound to the immobilized ligand is quantified by qPCR using the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the bromodomain.

  • Data Analysis: The results are typically reported as Ki or percent of control. By screening against a panel (e.g., bromoMAX, which includes ATAD2), a comprehensive selectivity profile is generated.[8][9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a homogeneous proximity-based assay used to measure inhibitor potency (IC50) in a high-throughput format.

Methodology:

  • Assay Components: The assay typically includes a biotinylated histone peptide (e.g., H4) bound to a streptavidin-europium cryptate (the FRET donor) and a GST-tagged ATAD2 bromodomain bound to an anti-GST antibody labeled with an acceptor fluorophore (e.g., allophycocyanin).

  • Principle: When the ATAD2 bromodomain binds to the acetylated histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor.[10][11]

  • Inhibition Assay: this compound is serially diluted and added to the assay plate. The assay components are then added.

  • Detection: The plate is incubated to allow the reaction to reach equilibrium. The signal is read on a plate reader capable of time-resolved fluorescence, which minimizes background fluorescence by introducing a delay between excitation and detection.

  • Data Analysis: The IC50 value is calculated by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET assay quantifies compound binding to a specific target protein within living cells, providing a measure of cellular potency (EC50).

Methodology:

  • Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target protein (ATAD2) is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to ATAD2 is added to the cells, acting as the BRET acceptor.[12]

  • Cell Preparation: HEK293 cells are transiently transfected with the NanoLuc-ATAD2 fusion vector.[13]

  • Competition Assay: The transfected cells are plated and treated with a range of this compound concentrations, followed by the addition of the fluorescent tracer.[14]

  • Detection: A substrate for NanoLuc is added, and the plate is read on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) emission signals. The BRET ratio (acceptor emission / donor emission) is calculated.[13]

  • Data Analysis: As this compound displaces the fluorescent tracer from NanoLuc-ATAD2, the BRET signal decreases. The EC50 is determined by plotting the BRET ratio against the this compound concentration.[14]

Experimental Workflow for this compound Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology ITC Isothermal Titration Calorimetry (ITC) Kd_node Binding Affinity (Kd) Thermodynamics (ΔH) ITC->Kd_node TR_FRET Time-Resolved FRET (TR-FRET) IC50_node Inhibitor Potency (IC50) TR_FRET->IC50_node BROMOscan BROMOscan™ Ki_node Selectivity Profile (Ki) BROMOscan->Ki_node NanoBRET NanoBRET™ Target Engagement EC50_node Cellular Potency (EC50) Target Engagement NanoBRET->EC50_node Xray X-ray Crystallography Structure_node 3D Binding Mode Structural Basis for Selectivity Xray->Structure_node

Caption: Workflow for the characterization of the ATAD2/2B probe this compound.

References

The Impact of GSK8814 on Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK8814 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). As an epigenetic "reader" protein, ATAD2 recognizes acetylated histone tails, a key post-translational modification associated with active chromatin states. By competitively inhibiting the ATAD2 bromodomain, this compound provides a powerful tool to investigate the role of this protein in chromatin dynamics and gene regulation. This technical guide summarizes the current understanding of this compound's mechanism of action, its effects on chromatin-related processes, and provides detailed protocols for key experimental assays. While direct genome-wide evidence of this compound-induced chromatin remodeling is still emerging, the established function of ATAD2 in maintaining chromatin accessibility and facilitating histone chaperone turnover strongly suggests that its inhibition by this compound has significant downstream consequences on chromatin structure and function.

Introduction to this compound and its Target, ATAD2

This compound is a small molecule inhibitor that selectively targets the bromodomain of ATAD2 and its close homolog ATAD2B.[1] The ATAD2 protein is a multifaceted chromatin-associated factor implicated in various cellular processes, including DNA replication and gene transcription.[1][2] Its bromodomain specifically recognizes acetylated lysine (B10760008) residues on histone tails, particularly on histone H4.[3] This "reading" function is crucial for tethering ATAD2 and its associated protein complexes to active regions of the genome.

Overexpression of ATAD2 has been correlated with poor prognoses in several types of cancer, making it an attractive therapeutic target.[4][5] this compound serves as a critical tool to dissect the specific functions of the ATAD2 bromodomain in both normal physiology and disease.

Quantitative Data on this compound Activity

The potency, selectivity, and cellular engagement of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

ParameterValueAssay MethodReference
pKd 8.1Isothermal Titration Calorimetry (ITC)[1]
pKi 8.9BROMOscan[6]
IC50 0.059 µMBiochemical Assay[6]
pIC50 (vs. ATAD2)7.3TR-FRET[4]
pIC50 (vs. BRD4 BD1)4.6TR-FRET[4]

Table 2: Cellular Target Engagement of this compound

ParameterValueAssay MethodCell LineReference
EC50 2 µMNanoBRET AssayHEK293T[1]
IC50 (Colony Formation)2.7 µMColony Formation AssayLNCaP[6]

Table 3: Selectivity Profile of this compound

Bromodomain Family MemberSelectivity (fold vs. ATAD2)Assay MethodReference
BRD4 BD1 >500TR-FRET[4]
Other Bromodomains >100BROMOscan[1]

Mechanism of Action: Inhibition of Acetylated Histone Recognition

This compound functions by competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain. This prevents ATAD2 from recognizing and binding to its cognate histone marks, primarily acetylated histone H4.[3] By disrupting this interaction, this compound effectively displaces ATAD2 from chromatin.

cluster_0 Normal Cellular Process cluster_1 Effect of this compound Histone Acetylated Histone Tail ATAD2 ATAD2 Bromodomain Histone->ATAD2 Binding Chromatin Chromatin Remodeling & Gene Transcription ATAD2->Chromatin Recruitment of Remodeling Factors Histone_Inhib Acetylated Histone Tail ATAD2_Inhib ATAD2 Bromodomain ATAD2_Inhib->Histone_Inhib Binding Blocked No_Remodeling Inhibition of Chromatin Remodeling & Transcription ATAD2_Inhib->No_Remodeling This compound This compound This compound->ATAD2_Inhib Inhibitory Binding

Figure 1: Mechanism of this compound Action.

Downstream Effects on Chromatin Remodeling

While direct genome-wide studies on the effects of this compound on chromatin structure are limited, the known functions of ATAD2 allow for informed hypotheses. ATAD2 has been shown to be associated with active genes and is involved with chromatin remodeling complexes. Its presence is correlated with increased chromatin accessibility and histone dynamics. Furthermore, ATAD2 plays a role in the turnover of histone chaperones like HIRA, which is crucial for histone H3.3 deposition.[7]

Based on these functions, inhibition of ATAD2 by this compound is expected to lead to:

  • Decreased Chromatin Accessibility: By preventing the recruitment of ATAD2 and its associated remodeling complexes, this compound may lead to a more condensed chromatin state at ATAD2 target genes.

  • Altered Histone Dynamics: The inhibition of ATAD2 could reduce the turnover of histones, particularly the variant H3.3, at regulatory regions.

  • Changes in Gene Expression: Consequently, the expression of genes that are dependent on ATAD2-mediated chromatin accessibility is likely to be altered.

This compound This compound ATAD2 ATAD2 Bromodomain Inhibition This compound->ATAD2 Displacement Displacement of ATAD2 from Chromatin ATAD2->Displacement Accessibility Decreased Chromatin Accessibility Displacement->Accessibility Dynamics Altered Histone Dynamics Displacement->Dynamics Expression Altered Gene Expression Accessibility->Expression Dynamics->Expression

Figure 2: Hypothesized Downstream Effects of this compound.

Detailed Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's activity. The following sections provide methodologies for key assays cited in the literature.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the ATAD2 bromodomain.

Materials:

  • Purified recombinant ATAD2 bromodomain protein

  • This compound compound

  • ITC instrument (e.g., Malvern MicroCal)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Sample Preparation:

    • Dialyze the ATAD2 protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer to the desired concentration. Degas both protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the ATAD2 protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

    • Perform an initial small injection to avoid artifacts, followed by a series of injections of this compound into the protein solution.

    • As a control, perform a separate titration of this compound into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

BROMOscan™ Assay

Objective: To determine the dissociation constant (Ki) of this compound for a panel of bromodomains to assess its selectivity.

Principle: This is a competition binding assay where a test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Procedure (as performed by a service provider like Eurofins DiscoverX):

  • A DNA-tagged bromodomain protein is incubated with the test compound (this compound) at various concentrations.

  • The mixture is then added to wells containing an immobilized ligand specific for the bromodomain.

  • After an incubation period to reach equilibrium, the wells are washed to remove unbound protein.

  • The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.

  • The Ki is determined by fitting the competition binding data to a dose-response curve.

NanoBRET™ Target Engagement Assay

Objective: To measure the apparent affinity (EC50) of this compound for the ATAD2 bromodomain in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged ATAD2 bromodomain (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor). A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293T cells

  • Expression vector for NanoLuc®-ATAD2 bromodomain fusion protein

  • NanoBRET™ tracer for bromodomains

  • Nano-Glo® Live Cell Substrate

  • This compound compound

Procedure:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-ATAD2 bromodomain expression vector.

  • Cell Plating: Plate the transfected cells into a white, 96-well assay plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® Live Cell Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the EC50 value.

cluster_0 Experimental Workflow Start Start ITC Isothermal Titration Calorimetry (ITC) Start->ITC Biochemical Characterization BROMOscan BROMOscan Start->BROMOscan Selectivity Profiling NanoBRET NanoBRET Assay Start->NanoBRET Cellular Target Engagement Data_Analysis Data Analysis ITC->Data_Analysis BROMOscan->Data_Analysis NanoBRET->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for Characterizing this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the ATAD2 bromodomain. Its ability to disrupt the interaction between ATAD2 and acetylated histones in a cellular context makes it an invaluable tool for probing the functions of this epigenetic reader. While the direct consequences of this compound on global chromatin architecture are yet to be fully elucidated through genome-wide studies, the known roles of ATAD2 in maintaining chromatin accessibility and regulating histone dynamics strongly suggest that this compound will have a significant impact on chromatin remodeling.

Future research should focus on utilizing techniques such as ChIP-seq for histone modifications and ATAC-seq for chromatin accessibility in the presence of this compound. Such studies will provide a more comprehensive understanding of how inhibiting this single "reader" domain can influence the broader epigenetic landscape and gene expression programs, ultimately paving the way for the development of novel therapeutic strategies targeting ATAD2 in cancer and other diseases.

References

Investigating the Downstream Targets of ATAD2 with GSK8814: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATAD2 (ATPase Family AAA Domain Containing 2) has emerged as a critical oncogene, overexpressed in a multitude of cancers and often correlated with poor prognosis. Its role as an epigenetic regulator, influencing chromatin structure and gene transcription, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive framework for investigating the downstream molecular targets of ATAD2 using the potent and selective bromodomain inhibitor, GSK8814. We detail experimental protocols for key assays, present data in structured tables for comparative analysis, and utilize Graphviz diagrams to visualize complex signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers in both academic and industrial settings who are focused on elucidating the function of ATAD2 and developing novel cancer therapies.

Introduction to ATAD2 and this compound

ATAD2 is a unique protein that contains both an ATPase domain and a bromodomain, positioning it as a key player in chromatin dynamics and gene regulation. The bromodomain specifically recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to target gene promoters. ATAD2 has been shown to act as a co-activator for several key oncogenic transcription factors, including c-Myc and E2F1, driving the expression of genes involved in cell proliferation, survival, and metabolism.[1][2] Its overexpression has been linked to various cancers, including breast, lung, and gastric cancer.[1]

This compound is a highly potent and selective chemical probe that targets the bromodomain of ATAD2.[3] It exhibits a strong binding affinity with an IC50 of 0.059 μM and demonstrates over 500-fold selectivity for ATAD2 over the BRD4 bromodomain, a member of the well-studied BET family of proteins.[3] This high selectivity makes this compound an invaluable tool for dissecting the specific functions of the ATAD2 bromodomain in cellular processes and for validating ATAD2 as a therapeutic target.

Signaling Pathways Involving ATAD2

ATAD2 is implicated in several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is essential for identifying and validating downstream targets of ATAD2 inhibition.

Rb-E2F and c-Myc Signaling

ATAD2 is a key downstream target of the pRB-E2F pathway and also functions as a co-activator for both E2F and the proto-oncogene c-Myc.[1][2] This creates a feed-forward loop that promotes cell cycle progression and proliferation. Inhibition of ATAD2 with this compound is expected to disrupt these interactions, leading to the downregulation of E2F and c-Myc target genes.

ATAD2_Rb_E2F_cMyc_Pathway This compound This compound ATAD2 ATAD2 This compound->ATAD2 inhibits cMyc c-Myc ATAD2->cMyc co-activates Proliferation Cell Proliferation pRB_E2F pRB-E2F Complex E2F1 E2F1 pRB_E2F->E2F1 releases E2F1->ATAD2 upregulates E2F1->Proliferation CyclinD1_E Cyclin D1/E E2F1->CyclinD1_E activates cMyc->Proliferation Apoptosis Apoptosis CyclinD1_E->pRB_E2F phosphorylates

ATAD2 in Rb-E2F and c-Myc Signaling
MAPK and PI3K/AKT Signaling Pathways

ATAD2 has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways, both of which are central to cell growth, survival, and differentiation.[4] Inhibition of ATAD2 may therefore lead to decreased phosphorylation of key downstream effectors in these pathways.

ATAD2_MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound ATAD2 ATAD2 This compound->ATAD2 inhibits RAS RAS ATAD2->RAS activates PI3K PI3K ATAD2->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth_Survival Cell Growth & Survival ERK->Growth_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Growth_Survival Experimental_Workflow cluster_assays Downstream Analysis start Start: Cancer Cell Lines (ATAD2 overexpressing) treatment Treatment with this compound (Dose-response & Time-course) start->treatment rna_seq RNA-seq: Gene Expression Profiling treatment->rna_seq chip_seq ChIP-seq: ATAD2 Genome Occupancy treatment->chip_seq western_blot Western Blot: Protein Levels & Phosphorylation treatment->western_blot mtt_assay MTT Assay: Cell Viability treatment->mtt_assay data_analysis Data Integration & Target Validation rna_seq->data_analysis chip_seq->data_analysis western_blot->data_analysis mtt_assay->data_analysis end Validated Downstream Targets of ATAD2 data_analysis->end

References

GSK8814: A Technical Guide to its Impact on Transcription Factor Activity through ATAD2 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK8814 is a potent and highly selective chemical probe for the bromodomains of ATPase Family AAA Domain-Containing Protein 2 (ATAD2) and its homolog ATAD2B.[1][2][3][4][5] As an epigenetic reader, ATAD2 plays a critical role in chromatin organization and gene transcription, often in collaboration with key transcription factors implicated in cancer development. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its impact on transcription factor activity, and the experimental methodologies used to characterize this inhibitor. The information is intended to guide researchers in utilizing this compound for investigating ATAD2 biology and its therapeutic potential.

Introduction: ATAD2 as a Therapeutic Target

ATAD2 is a chromatin-modifying enzyme that has been increasingly recognized as a crucial coactivator in various malignancies. Its overexpression is correlated with poor prognoses in several types of cancer. The ATAD2 protein contains a bromodomain, a conserved structural module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. This interaction is essential for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs that promote cell proliferation and survival. By inhibiting the ATAD2 bromodomain, this compound effectively blocks this critical step in transcriptional activation, making it a valuable tool for studying ATAD2-dependent signaling pathways and a potential starting point for the development of novel anticancer therapies.

This compound: Mechanism of Action and Biochemical Profile

This compound functions as a competitive inhibitor of the ATAD2 bromodomain. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of ATAD2 to acetylated chromatin. This leads to the disruption of ATAD2's role as a scaffold for transcription factors and other coactivators. The biochemical and cellular activities of this compound have been extensively characterized and are summarized in the tables below.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics for this compound's binding affinity, inhibitory activity, and cellular engagement.

ParameterValueAssay TypeTargetNotes
IC50 0.059 µMBiochemical AssayATAD250% inhibitory concentration.
pIC50 7.3Peptide DisplacementATAD2Displacement of acetylated H4 peptide.
pIC50 4.6Biochemical AssayBRD4 BD1Demonstrates high selectivity over BET family.
pKi 8.9BROMOscanATAD2Inhibitor binding affinity.
pKd 8.1Isothermal Titration Calorimetry (ITC)ATAD2Dissociation constant.
Selectivity >500-foldBiochemical AssaysATAD2 vs. BRD4 BD1High selectivity for ATAD2.
Selectivity >1000-foldBROMOscanATAD2 vs. BRD4High selectivity across the bromodomain family.
EC50 2 µMNanoBRET AssayATAD2-Histone H3.3 InteractionCellular target engagement.
IC50 2.7 µMColony Formation AssayLNCaP cellsInhibition of cancer cell proliferation.

Impact on Transcription Factor Activity

The primary mechanism through which this compound influences transcription factor activity is indirect, via the inhibition of ATAD2. ATAD2 has been shown to be a coactivator for several oncogenic transcription factors, including c-Myc and E2F1. By preventing ATAD2 from binding to chromatin, this compound is expected to reduce the transcriptional output of genes regulated by these factors.

Logical Pathway of this compound Action

The following diagram illustrates the proposed mechanism by which this compound impacts transcription.

This compound This compound ATAD2 ATAD2 Bromodomain This compound->ATAD2 Inhibits AcetylatedHistones Acetylated Histones ATAD2->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors (e.g., c-Myc, E2F1) ATAD2->TranscriptionFactors Co-activates GeneExpression Target Gene Expression (Cell Cycle & Proliferation) TranscriptionFactors->GeneExpression Activates CellProliferation Cancer Cell Proliferation GeneExpression->CellProliferation Promotes

Caption: Mechanism of this compound action on transcription.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's activity. Below are generalized methodologies for key assays used to characterize this inhibitor. For precise, step-by-step protocols, it is recommended to consult the primary literature.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (this compound) to a protein (ATAD2 bromodomain), allowing for the determination of the dissociation constant (Kd).

Workflow:

cluster_0 Preparation cluster_1 ITC Experiment cluster_2 Data Analysis PrepProtein Purified ATAD2 Bromodomain Solution LoadCalorimeter Load ATAD2 into Sample Cell PrepProtein->LoadCalorimeter PrepLigand This compound Solution LoadSyringe Load this compound into Injection Syringe PrepLigand->LoadSyringe Titration Inject this compound into Sample Cell in Aliquots LoadCalorimeter->Titration LoadSyringe->Titration MeasureHeat Measure Heat Change After Each Injection Titration->MeasureHeat PlotData Plot Heat Change vs. Molar Ratio MeasureHeat->PlotData FitCurve Fit Data to a Binding Model PlotData->FitCurve DetermineKd Determine Kd, ΔH, and ΔS FitCurve->DetermineKd

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a cell-based method to quantify the binding of a test compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (ATAD2) and a fluorescently labeled tracer that binds to the same protein.

Workflow:

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Measurement & Analysis Transfect Transfect Cells with NanoLuc-ATAD2 Fusion Vector Culture Culture Transfected Cells Transfect->Culture AddCompound Add Serial Dilutions of this compound Culture->AddCompound AddTracer Add Fluorescent Tracer AddCompound->AddTracer Incubate Incubate AddTracer->Incubate AddSubstrate Add NanoLuc Substrate Incubate->AddSubstrate MeasureBRET Measure Luminescence at Donor and Acceptor Wavelengths AddSubstrate->MeasureBRET CalculateRatio Calculate BRET Ratio MeasureBRET->CalculateRatio PlotCurve Plot BRET Ratio vs. This compound Concentration CalculateRatio->PlotCurve DetermineEC50 Determine EC50 PlotCurve->DetermineEC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ATAD2 bromodomain. Its ability to disrupt the interaction between ATAD2 and acetylated histones provides a powerful tool for investigating the role of this epigenetic reader in gene regulation and disease. The indirect inhibition of transcription factor activity through the displacement of ATAD2 from chromatin underscores the potential of targeting epigenetic coactivators in cancer therapy. Further research utilizing this compound will likely continue to elucidate the complex roles of ATAD2 in cellular processes and its viability as a therapeutic target.

References

Preliminary Studies on GSK8814 in Novel Cancer Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8814 is a potent and highly selective chemical probe for the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that has emerged as a compelling target in oncology due to its association with various cancers and its role in transcriptional regulation and chromatin remodeling.[3] Overexpression of ATAD2 has been correlated with poor prognoses in a range of malignancies, including breast, lung, colorectal, and prostate cancers.[1][4] This technical guide provides a comprehensive overview of the preliminary studies on this compound, with a focus on its mechanism of action, in vitro and cellular activity, and the potential for its application in novel cancer types.

Mechanism of Action

This compound functions as an inhibitor of the ATAD2 bromodomain, a structural module responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters. By competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound displaces it from chromatin, thereby modulating the expression of ATAD2-dependent genes.[1][2]

The ATAD2 protein is implicated in several oncogenic signaling pathways, making it a critical node in cancer cell proliferation and survival. These pathways include:

  • Rb/E2F-cMyc Pathway: ATAD2 is a downstream target of the E2F transcription factor and acts as a coactivator for c-Myc, a potent oncogene.[5]

  • Steroid Hormone Signaling: ATAD2 interacts with and enhances the activity of nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR).

  • PI3K/AKT Pathway: ATAD2 has been shown to influence the PI3K/AKT signaling cascade, a central regulator of cell growth and survival.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer, is also influenced by ATAD2 activity.[3]

By inhibiting ATAD2, this compound has the potential to disrupt these critical cancer-driving pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular assays characterizing the potency and selectivity of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

Assay TypeParameterValueReference
Isothermal Titration Calorimetry (ITC)pKd8.1[6]
BROMOscanpKi8.9[1][6]
Biochemical AssayIC500.059 µM[1]
Peptide Displacement Assay (ATAD2)pIC507.3[6]
Peptide Displacement Assay (BRD4 BD1)pIC504.6[1]

Table 2: Cellular Target Engagement and Activity of this compound

Assay TypeCell LineParameterValueReference
NanoBRET Cellular Target Engagement-EC502 µM[6]
Colony Formation AssayLNCaPIC502.7 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to measure the binding affinity of this compound to the ATAD2 bromodomain.

  • Protein: Recombinant human ATAD2 bromodomain (residues 981-1108) is expressed and purified.

  • Ligand: this compound is dissolved in a matching buffer.

  • Buffer: Typically, a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP is used.

  • Instrumentation: A MicroCal ITC200 or similar instrument is used.

  • Method:

    • The ATAD2 protein solution (typically 20-50 µM) is loaded into the sample cell.

    • The this compound solution (typically 200-500 µM) is loaded into the injection syringe.

    • A series of injections (e.g., 19 injections of 2 µL each) are made at a constant temperature (e.g., 25°C).

    • The heat change upon each injection is measured.

    • The resulting data are fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the selectivity of this compound against a panel of bromodomain-containing proteins.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

  • Method:

    • A library of DNA-tagged bromodomains is used.

    • This compound is incubated with the bromodomain of interest and the immobilized ligand.

    • After an incubation period, unbound proteins are washed away.

    • The amount of bound bromodomain is quantified using qPCR.

    • The results are reported as pKi values, which are derived from the competition binding data.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the engagement of this compound with the ATAD2 bromodomain in living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged ATAD2 (donor) and a fluorescently labeled tracer that binds to the same bromodomain (acceptor). This compound competes with the tracer for binding to ATAD2, leading to a decrease in the BRET signal.

  • Method:

    • Cells are co-transfected with plasmids encoding for NanoLuc®-ATAD2 and a HaloTag®-histone.

    • The cells are then treated with a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain.

    • This compound is added at various concentrations.

    • The BRET signal is measured using a plate reader capable of detecting both luminescence and fluorescence.

    • The EC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is calculated.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

  • Cell Line: LNCaP (prostate cancer) cells are commonly used.

  • Method:

    • Cells are seeded at a low density in 6-well plates.

    • After allowing the cells to attach, they are treated with various concentrations of this compound.

    • The cells are incubated for a period of 10-14 days to allow for colony formation.

    • The colonies are then fixed and stained with crystal violet.

    • The number of colonies in each well is counted, and the IC50 value (the concentration of this compound that inhibits colony formation by 50%) is determined.

Signaling Pathway and Experimental Workflow Diagrams

ATAD2 Signaling Pathway in Cancer

ATAD2_Signaling_Pathway ATAD2 Signaling Pathway in Cancer cluster_nucleus Nucleus ATAD2 ATAD2 Transcription Gene Transcription (Proliferation, Survival) ATAD2->Transcription Activates Histones Acetylated Histones Histones->ATAD2 Binds to cMyc c-Myc cMyc->ATAD2 Co-activates E2F E2F E2F->ATAD2 Co-activates AR_ER AR / ER AR_ER->ATAD2 Co-activates This compound This compound This compound->ATAD2 Inhibits Binding

Caption: this compound inhibits ATAD2's interaction with acetylated histones, disrupting oncogenic transcription.

This compound Experimental Workflow for In Vitro Studies

GSK8814_In_Vitro_Workflow This compound In Vitro Experimental Workflow start Start biochem_assays Biochemical Assays (ITC, BROMOscan) start->biochem_assays cell_based_assays Cell-Based Assays (NanoBRET, Colony Formation) start->cell_based_assays data_analysis Data Analysis (pKd, pKi, IC50, EC50) biochem_assays->data_analysis cell_based_assays->data_analysis conclusion Determine Potency, Selectivity & Cellular Activity data_analysis->conclusion

Caption: Workflow for characterizing the in vitro and cellular activity of this compound.

Preliminary Studies in Novel Cancer Types

The role of ATAD2 in a wide array of cancers suggests that this compound could be a valuable tool for investigating novel therapeutic strategies. While extensive preclinical data for this compound in various cancer models is not yet publicly available, the known functions of ATAD2 point to several promising areas of research:

  • Breast Cancer: ATAD2 is a coactivator for the estrogen receptor (ER) and is amplified in a subset of breast cancers.[5] this compound could be investigated in ER-positive and ATAD2-amplified breast cancer cell lines and patient-derived xenograft (PDX) models.

  • Prostate Cancer: As a coactivator for the androgen receptor (AR), ATAD2 is implicated in prostate cancer progression. The observed activity of this compound in LNCaP cells supports further investigation in other prostate cancer models, including castration-resistant prostate cancer (CRPC).

  • Lung Cancer: ATAD2 has been shown to be overexpressed in non-small cell lung cancer (NSCLC) and to promote cell proliferation through the PI3K/AKT pathway. Preclinical studies of this compound in NSCLC models are warranted.

  • Colorectal Cancer: High ATAD2 expression is associated with poor prognosis in colorectal cancer. The efficacy of this compound could be evaluated in colorectal cancer cell lines with varying ATAD2 expression levels.

  • Ovarian Cancer: ATAD2 has been identified as a driver of cell proliferation in ovarian cancer through the MAPK pathway.[3] This provides a strong rationale for testing this compound in ovarian cancer models.

Future Directions and Conclusion

This compound is a potent and selective inhibitor of the ATAD2 bromodomain with demonstrated in vitro and cellular activity. Its ability to disrupt key oncogenic signaling pathways makes it a valuable chemical probe for elucidating the biological functions of ATAD2 and a potential starting point for the development of novel anticancer therapeutics.

Further preclinical investigation is required to fully understand the therapeutic potential of this compound. Key future studies should include:

  • In vivo efficacy studies: Evaluation of this compound in xenograft and PDX models of various cancer types to determine its anti-tumor activity.

  • Pharmacokinetic and pharmacodynamic studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its ability to engage the ATAD2 target in vivo.

  • Toxicology studies: Assessment of the safety profile of this compound in preclinical models.

  • Combination studies: Investigation of the potential synergistic effects of this compound with other targeted therapies or standard-of-care chemotherapies.

As of the latest available information, there are no registered clinical trials for this compound. The progression of ATAD2 inhibitors into clinical development will depend on the outcomes of comprehensive preclinical evaluations.[4] This technical guide provides a foundational understanding of this compound and its potential as a tool to explore novel therapeutic avenues in oncology.

References

Methodological & Application

Application Notes and Protocols for GSK8814 Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8814 is a potent and selective chemical probe and inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein implicated in various cancers, where its overexpression is often correlated with poor prognosis.[3][4][5] ATAD2 plays a crucial role in chromatin remodeling and gene transcription, often by acting as a coactivator for oncogenic transcription factors such as c-Myc and E2F.[4][5] this compound offers a valuable tool for investigating the cellular functions of ATAD2 and for the development of novel therapeutic agents targeting this protein.

These application notes provide detailed protocols for assessing the cellular target engagement and downstream functional effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Binding and Potency of this compound

ParameterValueAssayReference
IC500.059 µMBiochemical Assay[1][2]
pKd8.1Isothermal Titration Calorimetry (ITC)[6][7]
pKi8.9BROMOscan[1][2]
pIC50 (ATAD2)7.3Peptide Displacement Assay[6]
pIC50 (BRD4 BD1)4.6Peptide Displacement Assay[1][2]
Selectivity>500-fold for ATAD2 over BRD4 BD1-[1][2]

Table 2: Cellular Activity of this compound

ParameterValueCell LineAssayReference
EC502 µM-NanoBRET Target Engagement Assay[6][7]
IC502.7 µMLNCaPColony Formation Assay[1]

Signaling Pathway

ATAD2 is a key regulator of gene expression and is involved in multiple signaling pathways that are frequently dysregulated in cancer. As a bromodomain-containing protein, ATAD2 recognizes and binds to acetylated lysine (B10760008) residues on histones, leading to chromatin remodeling and transcriptional activation of target genes. It acts as a coactivator for several critical transcription factors, including c-Myc and E2F, thereby promoting the expression of genes involved in cell cycle progression, proliferation, and survival.[4][5] Inhibition of the ATAD2 bromodomain by this compound disrupts these interactions, leading to the downregulation of oncogenic gene expression programs.

ATAD2_Signaling_Pathway cluster_nucleus Nucleus Histones Acetylated Histones ATAD2 ATAD2 Histones->ATAD2 recognizes Transcription_Factors Transcription Factors (e.g., c-Myc, E2F) ATAD2->Transcription_Factors coactivates This compound This compound This compound->ATAD2 inhibits DNA DNA Transcription_Factors->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression leads to Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation Gene_Expression->Cell_Cycle_Proliferation

Caption: Simplified ATAD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

NanoBRET™ Cellular Target Engagement Assay

This protocol describes a method to quantify the engagement of this compound with ATAD2 in living cells using Bioluminescence Resonance Energy Transfer (BRET). The assay relies on the energy transfer between a NanoLuc® luciferase-tagged ATAD2 protein (donor) and a fluorescently labeled tracer that binds to the ATAD2 bromodomain (acceptor). Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-ATAD2 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • ATAD2 NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • White, opaque 96-well or 384-well assay plates

  • Luminometer with filters for donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission

Protocol Workflow:

NanoBRET_Workflow Transfection 1. Transfect cells with NanoLuc-ATAD2 plasmid Plating 2. Plate transfected cells in assay plates Transfection->Plating Treatment 3. Add ATAD2 tracer and serial dilutions of this compound Plating->Treatment Incubation 4. Incubate for 2 hours at 37°C Treatment->Incubation Substrate 5. Add Nano-Glo® Substrate Incubation->Substrate Reading 6. Measure donor and acceptor emission Substrate->Reading Analysis 7. Calculate BRET ratio and determine EC50 Reading->Analysis

Caption: Experimental workflow for the NanoBRET™ target engagement assay.

Detailed Procedure:

  • Cell Transfection:

    • One day before the assay, transfect HEK293 cells with the NanoLuc®-ATAD2 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating:

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™.

    • Plate the cells in a white, opaque multi-well plate at a density of 2 x 10^4 cells/well for a 96-well plate or 1 x 10^4 cells/well for a 384-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the ATAD2 NanoBRET™ Tracer to all wells (except background control wells) at a final concentration predetermined by a tracer titration experiment (typically around the EC50 of the tracer).

    • Immediately add the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

  • Signal Detection:

    • Read the plate on a luminometer equipped with appropriate filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the data to the vehicle control (100% engagement) and a high concentration of a known binder or no tracer control (0% engagement).

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, which is a measure of cell viability and reproductive integrity.

Materials:

  • LNCaP cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol Workflow:

Colony_Formation_Workflow Seeding 1. Seed a low density of cells in 6-well plates Treatment 2. Treat with serial dilutions of this compound Seeding->Treatment Incubation 3. Incubate for 10-14 days, changing media as needed Treatment->Incubation Fixation 4. Wash with PBS and fix the colonies Incubation->Fixation Staining 5. Stain colonies with crystal violet Fixation->Staining Quantification 6. Count the number of colonies Staining->Quantification Analysis 7. Calculate IC50 Quantification->Analysis

Caption: Experimental workflow for the colony formation assay.

Detailed Procedure:

  • Cell Seeding:

    • Harvest LNCaP cells and prepare a single-cell suspension.

    • Seed the cells in 6-well plates at a low density (e.g., 500-1000 cells per well) to allow for the formation of distinct colonies.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 10-14 days, or until visible colonies are formed in the control wells.

    • Replace the medium with fresh medium containing the respective this compound concentrations every 2-3 days.

  • Colony Fixation and Staining:

    • After the incubation period, carefully remove the medium and wash the wells twice with PBS.

    • Add a fixation solution (e.g., ice-cold methanol) and incubate for 10-15 minutes.

    • Remove the fixation solution and let the plates air dry.

    • Add crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with water until the background is clear.

  • Colony Quantification:

    • Allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter.

  • Data Analysis:

    • Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

    • Plot the surviving fraction against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Disclaimer

The provided protocols are intended as a general guide. Optimization of specific conditions, such as cell density, tracer concentration, and incubation times, may be required for different cell lines and experimental setups. Always refer to the manufacturer's instructions for specific reagents and instruments. This information is for research use only and not for use in diagnostic procedures.

References

Application Notes and Protocols for Utilizing GSK8814 in a NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK8814 is a potent and selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] ATAD2 is an epigenetic reader protein implicated in various cancers, making it an attractive therapeutic target.[4][5] The NanoBRET™ Target Engagement (TE) assay is a proximity-based cellular assay that allows for the quantitative measurement of compound binding to a specific protein target in live cells. This document provides a detailed protocol for using this compound in a NanoBRET™ TE assay to measure its engagement with the ATAD2 bromodomain.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay is based on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor. In this application, the ATAD2 protein is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain acts as the acceptor. When the tracer binds to the ATAD2-NanoLuc® fusion protein, the close proximity allows for energy transfer, resulting in a BRET signal. A test compound, such as this compound, that binds to the ATAD2 bromodomain will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Data Presentation

Quantitative Data Summary for this compound and Control Compound
CompoundTargetAssay TypeValueUnitReference
This compound ATAD2NanoBRET™ TE2µM (EC50)
ATAD2Isothermal Titration Calorimetry (ITC)8.1pKd
ATAD2BROMOscan8.9pKi
ATAD2TR-FRET7.3pIC50
ATAD2BTR-FRET7.7pIC50
BRD4 (BD1)TR-FRET4.6pIC50
GSK8815 (Negative Control) ATAD2Isothermal Titration Calorimetry (ITC)5.5pKd
ATAD2TR-FRET5.5pIC50
ATAD2BTR-FRET5.5pIC50

Experimental Protocols

Materials
  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid encoding NanoLuc®-ATAD2 bromodomain fusion protein

  • Plasmid encoding Histone H3.3-HaloTag® fusion protein (as the interacting partner for the BRET assay)

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Tracer specific for ATAD2 (concentration to be optimized)

  • This compound

  • GSK8815 (negative control)

  • DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well or 384-well plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and 618 nm)

Methods

Day 1: Cell Plating and Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS.

  • On the day of transfection, prepare a cell suspension in Opti-MEM™.

  • Prepare the transfection mix by combining the NanoLuc®-ATAD2 bromodomain and Histone H3.3-HaloTag® plasmids with FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

  • Add the transfection mix to the cell suspension.

  • Seed the transfected cells into a white, tissue culture-treated 96-well or 384-well plate at an appropriate density.

  • Incubate at 37°C in a CO2 incubator for 24 hours.

Day 2: Compound Treatment and Lysis

  • Prepare serial dilutions of this compound and the negative control GSK8815 in Opti-MEM™. A typical concentration range to test for this compound would be from 0.01 µM to 100 µM.

  • Prepare the NanoBRET™ Tracer dilution in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically around its EC50 value for binding to the target.

  • Carefully remove the culture medium from the wells.

  • Add the compound dilutions and the tracer to the appropriate wells. Include wells with tracer only (no compound) and wells with cells only (no compound, no tracer) as controls.

  • Incubate the plate at 37°C in a CO2 incubator for the desired equilibrium time (e.g., 2-4 hours).

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

  • Add the substrate solution to all wells.

  • Incubate at room temperature for 3-5 minutes to allow for signal stabilization.

Data Acquisition and Analysis

  • Measure the luminescence signal at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a luminometer.

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the BRET ratios to the vehicle control (tracer only).

  • Plot the normalized BRET ratio against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value for this compound. The EC50 for this compound in this assay has been reported to be 2 µM.

Visualizations

ATAD2 Signaling Pathway

ATAD2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Rb_E2F Rb-E2F Pathway RTK->Rb_E2F ATAD2 ATAD2 PI3K_AKT->ATAD2 Upregulation Rb_E2F->ATAD2 Upregulation cMyc c-Myc ATAD2->cMyc Co-activates Histones Acetylated Histones ATAD2->Histones Binds to Proliferation Cell Proliferation & Survival cMyc->Proliferation Histones->Proliferation Chromatin Remodeling NanoBRET_Workflow Start Start Transfection Transfect cells with NanoLuc-ATAD2 and Histone H3.3-HaloTag Start->Transfection Incubate1 Incubate 24h Transfection->Incubate1 AddCompound Add this compound/GSK8815 and NanoBRET Tracer Incubate1->AddCompound Incubate2 Incubate to Equilibrium (e.g., 2-4h) AddCompound->Incubate2 AddSubstrate Add Nano-Glo Substrate & Extracellular Inhibitor Incubate2->AddSubstrate Measure Measure Donor (460nm) & Acceptor (618nm) Luminescence AddSubstrate->Measure Analyze Calculate BRET Ratio and Determine EC50 Measure->Analyze End End Analyze->End NanoBRET_Logic cluster_cell Live Cell NL_ATAD2 NanoLuc-ATAD2 (Donor) BRET BRET Signal NL_ATAD2->BRET Binds Tracer Fluorescent Tracer (Acceptor) Tracer->BRET Binds This compound This compound (Competitor) This compound->NL_ATAD2 Competes with Tracer NoBRET Reduced BRET Signal This compound->NoBRET Leads to

References

Application Notes and Protocols for GSK8814 Treatment in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

GSK8814 is a potent and selective chemical probe for the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2).[1] ATAD2 is an epigenetic reader protein that has been implicated in the progression of several cancers, including prostate cancer. It functions as a co-activator for key oncogenic transcription factors such as the Androgen Receptor (AR) and MYC.[2][3][4] Overexpression of ATAD2 is associated with more aggressive tumors and poorer clinical outcomes.[4][5] Inhibition of ATAD2 is therefore a promising therapeutic strategy for prostate cancer.

These application notes provide protocols for treating prostate cancer cell lines with this compound and assessing its effects on cell viability, colony formation, apoptosis, and cell cycle progression. The provided protocols are general and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Currently, specific quantitative data for this compound's effect on a wide panel of prostate cancer cell lines is limited in publicly available literature. The following table summarizes the known information and provides a template for recording experimental data.

Cell LineAssayParameterValueReference / Notes
LNCaPColony FormationIC502.7 µM[1]
LNCaPCell ViabilityIC50Data not availableSuggest testing concentrations from 0.1 to 50 µM.
PC3Cell ViabilityIC50Data not availableSuggest testing concentrations from 0.1 to 50 µM.
DU145Cell ViabilityIC50Data not availableSuggest testing concentrations from 0.1 to 50 µM.
VCaPCell ViabilityIC50Data not availableSuggest testing concentrations from 0.1 to 50 µM.
LNCaPApoptosis% Apoptotic CellsData not availableSuggest testing at 1x, 2x, and 5x the determined IC50 for viability.
PC3Apoptosis% Apoptotic CellsData not availableSuggest testing at 1x, 2x, and 5x the determined IC50 for viability.
DU145Apoptosis% Apoptotic CellsData not availableSuggest testing at 1x, 2x, and 5x the determined IC50 for viability.
VCaPApoptosis% Apoptotic CellsData not availableSuggest testing at 1x, 2x, and 5x the determined IC50 for viability.
LNCaPCell Cycle% Cell Cycle PhaseData not availableSuggest testing at the determined IC50 for viability.
PC3Cell Cycle% Cell Cycle PhaseData not availableSuggest testing at the determined IC50 for viability.
DU145Cell Cycle% Cell Cycle PhaseData not availableSuggest testing at the determined IC50 for viability.
VCaPCell Cycle% Cell Cycle PhaseData not availableSuggest testing at the determined IC50 for viability.

Signaling Pathways and Experimental Workflows

ATAD2 Signaling Pathway in Prostate Cancer

ATAD2 plays a crucial role in prostate cancer by acting as a coactivator for both the Androgen Receptor (AR) and the MYC oncogene, key drivers of prostate cancer growth and proliferation. This compound, by inhibiting the ATAD2 bromodomain, disrupts these interactions, leading to downstream effects on cell cycle and survival.

ATAD2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ATAD2 ATAD2 This compound->ATAD2 Inhibits Bromodomain AR Androgen Receptor (AR) ATAD2->AR Co-activates MYC MYC ATAD2->MYC Co-activates AcetylatedHistones Acetylated Histones ATAD2->AcetylatedHistones Binds to TargetGenes Target Gene Expression (e.g., PSA, Cyclins) AR->TargetGenes Activates MYC->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes

Caption: ATAD2 signaling pathway in prostate cancer.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for investigating the effects of this compound on prostate cancer cell lines.

Experimental_Workflow start Start: Prostate Cancer Cell Culture treatment Treat cells with This compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 Determine IC50 viability->ic50 data_analysis Data Analysis and Interpretation colony->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50->data_analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Cell Culture
  • Cell Lines: LNCaP, PC3, DU145, VCaP.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh dilutions of this compound in the complete culture medium just before each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

  • Materials:

    • 96-well clear flat-bottom plates.

    • Prostate cancer cells.

    • Complete culture medium.

    • This compound stock solution.

    • MTS or MTT reagent.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

    • Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT (after solubilizing the formazan (B1609692) crystals with 100 µL of DMSO).

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Materials:

    • 6-well plates.

    • Prostate cancer cells.

    • Complete culture medium.

    • This compound stock solution.

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol).

  • Procedure:

    • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

    • Treatment: Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the viability assay: 0.5x, 1x, 2x IC50).

    • Incubation: Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.

    • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.

    • Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

  • Materials:

    • 6-well plates.

    • Prostate cancer cells.

    • This compound stock solution.

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x, 2x, and 5x the viability IC50) for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Staining: Wash the cells with cold PBS and then resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • 6-well plates.

    • Prostate cancer cells.

    • This compound stock solution.

    • Cold 70% ethanol (B145695).

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

    • Fixation: Resuspend the cell pellet and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate controls, including vehicle-treated and untreated cells, should be included in all experiments.

References

Application Notes and Protocols for High-Throughput Screening of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Upon activation by a wide range of stimuli, NLRP3 forms a multi-protein complex with the adaptor protein ASC and pro-caspase-1.[3] This assembly leads to the activation of caspase-1, which in turn cleaves and matures the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.

High-throughput screening (HTS) plays a pivotal role in the discovery of novel small molecule inhibitors of the NLRP3 inflammasome. These screens are designed to test large compound libraries for their ability to modulate NLRP3 activity in a robust and scalable manner. This document provides an overview of the principles and a detailed protocol for a cell-based HTS assay to identify NLRP3 inhibitors.

Clarification on GSK8814

Initial interest in this compound for NLRP3 inflammasome screening should be redirected. The scientific literature consistently identifies this compound as a potent and selective chemical probe for the ATAD2 bromodomain , not the NLRP3 inflammasome. Its utility lies in cancer research through its inhibition of ATAD2, a chromatin remodeling factor. Therefore, this compound is not a suitable compound for use as a reference or tool in NLRP3 inflammasome HTS assays. A well-characterized NLRP3 inhibitor, such as MCC950 , should be used as a positive control in such screens.

Quantitative Data for this compound (as an ATAD2 Inhibitor)

For clarity and future reference, the following table summarizes the reported quantitative data for this compound against its intended target, ATAD2.

ParameterValueAssay TypeTargetReference
IC₅₀ 0.059 µMBiochemical AssayATAD2
pIC₅₀ 7.3Peptide DisplacementATAD2
pKd 8.1Isothermal Titration Calorimetry (ITC)ATAD2
pKi 8.9BROMOscanATAD2
EC₅₀ 2 µMNanoBRET Cellular Target EngagementATAD2
Selectivity >500-foldBROMOscanATAD2 vs. BRD4 BD1

High-Throughput Screening for NLRP3 Inflammasome Inhibitors

The following sections detail the methodologies for identifying and characterizing inhibitors of the NLRP3 inflammasome.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through Toll-like receptor (TLR) signaling. The activation step (Signal 2) is triggered by various stimuli and leads to the assembly of the inflammasome complex.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B pro-IL-1β mRNA NFkB->Pro_IL1B NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B_protein pro-IL-1β Pro_IL1B->Pro_IL1B_protein translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation Stimuli Nigericin (B1684572) / ATP Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage Pro_IL1B_protein->IL1B GSDMD Gasdermin-D (GSDMD) GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for HTS

A typical HTS campaign for NLRP3 inhibitors involves several stages, from primary screening to hit confirmation and validation in secondary assays.

HTS_Workflow cluster_workflow HTS Workflow for NLRP3 Inhibitors AssayDev Assay Development & Optimization (e.g., cell density, reagent concentration) CompoundLibrary Compound Library (e.g., 81,000 small molecules) AssayDev->CompoundLibrary PrimaryScreen Primary HTS (Single concentration) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (e.g., >60% inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC₅₀ determination) HitSelection->DoseResponse Primary Hits CounterScreen Counter-Screening (e.g., NLRC4 inflammasome, cytotoxicity) DoseResponse->CounterScreen SecondaryAssays Secondary Assays (e.g., IL-1β ELISA, Caspase-1 activity) CounterScreen->SecondaryAssays Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR

Caption: General experimental workflow for an HTS campaign.

Detailed Experimental Protocol: Cell-Based IL-1β Release Assay

This protocol is adapted from methodologies described for screening NLRP3 inhibitors in human monocytic cell lines (e.g., THP-1).

Objective

To identify compounds that inhibit the release of IL-1β from LPS-primed, nigericin-activated human THP-1 monocytes.

Materials and Reagents
  • Cell Line: Human THP-1 monocytes

  • Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents:

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS)

    • Nigericin

    • Test compounds and positive control (e.g., MCC950)

    • IL-1β ELISA kit

    • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol Steps
  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation into macrophage-like cells, seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells/well.

    • Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.

    • After incubation, remove the PMA-containing media and wash the adherent cells with fresh, serum-free media.

  • Priming (Signal 1):

    • Add 100 µL of fresh media containing LPS (e.g., 200 ng/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control (MCC950, typical IC₅₀ is ~15 nM).

    • After the priming step, add the compounds to the wells. For primary screens, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, use a range of concentrations.

    • Incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Add nigericin to a final concentration of 10 µM to all wells except for the negative controls.

    • Incubate for an additional 30-60 minutes.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant for IL-1β measurement.

    • Perform an IL-1β ELISA on the supernatants according to the manufacturer's instructions.

    • To assess cytotoxicity, add a cell viability reagent (e.g., CellTiter-Glo®) to the remaining cells in the plate and measure the signal (e.g., luminescence).

Data Analysis
  • Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle-treated control (0% inhibition) and a no-stimuli control (100% inhibition).

  • For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Normalize cytotoxicity data to vehicle-treated controls and identify compounds that cause significant cell death.

Secondary and Confirmatory Assays

Hits identified from the primary screen should be validated through a cascade of secondary assays to confirm their mechanism of action and selectivity.

  • Caspase-1 Activity Assay: Measures the activity of the direct upstream effector of IL-1β maturation. This can be performed using a luminescent or fluorescent substrate for caspase-1 (e.g., Caspase-Glo® 1 Inflammasome Assay).

  • ASC Speck Formation Assay: A high-content imaging assay that visualizes the formation of the ASC pyroptosome, a hallmark of inflammasome activation. This assay can help distinguish between compounds that inhibit upstream signaling versus those that block the core inflammasome assembly.

  • Selectivity Assays: To ensure compounds are specific to NLRP3, they should be tested in cells where other inflammasomes (e.g., NLRC4 or AIM2) are activated. A selective NLRP3 inhibitor should not inhibit IL-1β release triggered by NLRC4 or AIM2 agonists.

  • Target Engagement Assays: Advanced assays like the NanoBRET™ Target Engagement assay can be used to confirm direct binding of the compound to the NLRP3 protein within living cells.

References

Application Notes and Protocols for Studying ATAD2 Function in Breast Cancer Models Using GSK8814

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK8814, a potent and selective chemical probe for the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2), in breast cancer models.

Introduction to ATAD2 in Breast Cancer

ATAD2 is a compelling therapeutic target in oncology, particularly in breast cancer. It functions as an epigenetic reader, recognizing acetylated histones and acting as a transcriptional co-regulator for several key oncogenic transcription factors. Overexpression of ATAD2 is frequently observed in breast tumors and is associated with poor prognosis and aggressive disease.[1][2][3] ATAD2 is implicated in multiple cancer-promoting pathways, including the pRB/E2F/c-MYC axis, the PI3K/AKT/mTOR signaling cascade, and steroid hormone receptor signaling, making it a critical node in breast cancer pathogenesis.[2][3]

This compound: A Selective ATAD2 Bromodomain Inhibitor

This compound is a potent and selective chemical probe for the ATAD2 bromodomain, with a reported IC50 of 0.059 µM in biochemical assays.[4] It exhibits over 500-fold selectivity for ATAD2 over the BRD4 bromodomain 1 (BD1).[4] While this compound has demonstrated target engagement in cellular assays, some studies note its weak antiproliferative effects in vivo, highlighting the importance of robust in vitro characterization.[5] These application notes will guide the user in employing this compound to dissect the functions of ATAD2 in breast cancer cell lines.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay TypeReference
IC500.059 µMBiochemical Assay[4]
pKd8.1BROMOscan[4]
pKi8.9BROMOscan[4]
pIC50 (ATAD2)7.3Binding Assay[4]
pIC50 (BRD4 BD1)4.6Binding Assay[4]
Selectivity (ATAD2 vs. BRD4 BD1)>500-foldBinding Assay[4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssay TypeIC50NotesReference
LNCaP (Prostate Cancer)Colony Formation2.7 µMHigh concentration required for effect.[4]
Various Breast Cancer Cell LinesProliferationDose-dependent inhibitionSpecific IC50 values for breast cancer cell lines are not consistently reported in the public domain for this compound. Researchers should determine this empirically.N/A

Signaling Pathways Involving ATAD2 in Breast Cancer

ATAD2 is a critical node in several signaling pathways that are frequently dysregulated in breast cancer. The following diagrams illustrate these interactions.

ATAD2_Signaling_Pathways cluster_0 Estrogen Receptor Signaling cluster_1 c-Myc Pathway cluster_2 PI3K/AKT/mTOR Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE binds ATAD2_ER ATAD2 ATAD2_ER->ER co-activates Proliferation_ER Cell Proliferation & Survival ERE->Proliferation_ER activates E2F E2F cMyc c-Myc E2F->cMyc activates Myc_Targets Myc Target Genes (e.g., Cyclin D1) cMyc->Myc_Targets activates transcription ATAD2_Myc ATAD2 ATAD2_Myc->cMyc co-activates Proliferation_Myc Cell Cycle Progression Myc_Targets->Proliferation_Myc GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation_AKT Cell Growth & Proliferation mTOR->Proliferation_AKT ATAD2_AKT ATAD2 ATAD2_AKT->AKT positively regulates This compound This compound This compound->ATAD2_ER inhibits This compound->ATAD2_Myc inhibits This compound->ATAD2_AKT inhibits

Caption: ATAD2 signaling pathways in breast cancer.

Experimental Protocols

The following are detailed protocols for key experiments to study the function of ATAD2 using this compound in breast cancer models.

Experimental Workflow

Experimental_Workflow start Select Breast Cancer Cell Lines dose_response Dose-Response & IC50 Determination (MTT/CellTiter-Glo) start->dose_response proliferation Cell Proliferation Assay (Long-term Colony Formation) dose_response->proliferation apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) dose_response->apoptosis target_engagement Target Engagement (NanoBRET) dose_response->target_engagement gene_expression Gene Expression Analysis (RT-qPCR, Western Blot) dose_response->gene_expression end Data Analysis & Interpretation proliferation->end apoptosis->end target_engagement->end gene_expression->end

Caption: Experimental workflow for studying this compound.

Cell Proliferation Assay (MTT/CellTiter-Glo)

Objective: To determine the dose-dependent effect of this compound on the proliferation of breast cancer cell lines and to calculate the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, SKBR3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo)

Protocol:

  • Seed breast cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells (in triplicate).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay:

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • For CellTiter-Glo assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete growth medium.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) or a DMSO vehicle control.

  • Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

  • When colonies are visible, wash the wells twice with PBS.

  • Fix the colonies with 1 mL of ice-cold methanol (B129727) for 15 minutes.

  • Remove the methanol and stain the colonies with 1 mL of Crystal Violet solution for 20 minutes at room temperature.

  • Gently wash the wells with water and allow them to air dry.

  • Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x IC50) or DMSO for 48 hours.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Gene Expression Analysis (Western Blot)

Objective: To investigate the effect of this compound on the protein levels of ATAD2 downstream targets.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATAD2, anti-c-Myc, anti-Cyclin D1, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points (e.g., 24, 48 hours).

  • Wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

These detailed protocols and application notes should serve as a valuable resource for researchers investigating the role of ATAD2 in breast cancer using the chemical probe this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK8814

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8814 is a highly potent and selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] ATAD2 is a chromatin remodeling factor whose overexpression is correlated with poor outcomes in several cancers, making it a compelling therapeutic target.[2] The bromodomain of ATAD2 is essential for its association with acetylated chromatin and its function in gene regulation.[2] this compound acts as an inhibitor, displacing ATAD2 from its chromatin binding sites.[2]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins. When coupled with treatment using small molecule inhibitors like this compound, ChIP can be utilized to determine the impact of the compound on the chromatin occupancy of its target protein. These application notes provide a detailed protocol for performing a ChIP assay to assess the effect of this compound on ATAD2-chromatin binding.

Principle of the Assay

This protocol outlines the treatment of cultured cells with this compound to induce the displacement of ATAD2 from chromatin. Subsequently, protein-DNA complexes are cross-linked, the chromatin is sheared, and an antibody specific to ATAD2 is used to immunoprecipitate the protein and its associated DNA fragments. The enriched DNA is then purified and can be analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify and quantify the genomic regions from which ATAD2 has been displaced.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, demonstrating its high affinity and selectivity for the ATAD2 bromodomain.

ParameterValueDescriptionReference
IC₅₀ 0.059 µMThe half maximal inhibitory concentration, indicating the potency of this compound against the ATAD2 bromodomain.[1]
pKd 8.1The negative logarithm of the dissociation constant, measured by Isothermal Titration Calorimetry (ITC), indicating high binding affinity.[2]
pKi 8.9The negative logarithm of the inhibition constant from the BROMOscan assay.[2]
Selectivity >500-foldSelectivity for ATAD2 over BRD4 BD1.[1]
Cellular EC₅₀ 2 µMThe half maximal effective concentration in a NanoBRET assay, showing cellular target engagement.[2]

Signaling Pathway and Mechanism of Action

ATAD2 is a chromatin reader protein that binds to acetylated histones via its bromodomain, contributing to the regulation of gene expression. It is often involved in pathways that promote cell growth and proliferation. This compound, by selectively inhibiting the ATAD2 bromodomain, prevents its recruitment to chromatin, thereby modulating the expression of ATAD2-target genes.

ATAD2_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Acetylated Histones Acetylated Histones ATAD2 ATAD2 Acetylated Histones->ATAD2 recruits Chromatin Remodeling Chromatin Remodeling ATAD2->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription This compound This compound ATAD2_inhibited ATAD2 This compound->ATAD2_inhibited binds & inhibits No Binding No Binding ATAD2_inhibited->No Binding Acetylated Histones_2 Acetylated Histones

Mechanism of ATAD2 inhibition by this compound.

Experimental Workflow

The overall workflow for a ChIP experiment designed to assess the effect of this compound on ATAD2 chromatin occupancy is depicted below.

ChIP_Workflow A 1. Cell Culture & this compound Treatment B 2. Formaldehyde (B43269) Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation with Anti-ATAD2 Antibody C->D E 5. Wash & Elute Protein-DNA Complexes D->E F 6. Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. Downstream Analysis (qPCR or ChIP-seq) G->H

Chromatin Immunoprecipitation (ChIP) experimental workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cultured cells of interest

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell lysis buffer

  • Nuclei lysis buffer

  • Protease inhibitors

  • Sonicator

  • Anti-ATAD2 antibody (ChIP-grade)

  • Isotype control IgG (e.g., Rabbit IgG)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit or Phenol:Chloroform:Isoamyl alcohol

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 6-24 hours).

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.[3]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[3]

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and pellet by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.

    • Pellet the nuclei and resuspend in nuclei lysis buffer with protease inhibitors.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate on ice to shear chromatin into fragments of 200-1000 bp. Optimal sonication conditions must be determined empirically.[3]

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Save a small aliquot of the sheared chromatin as "input" control.

    • Pre-clear the remaining chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with rotation with either the anti-ATAD2 antibody or the IgG control.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.[3]

  • Washes:

    • Collect the beads using a magnetic stand.

    • Perform a series of washes to remove non-specifically bound material, typically including low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.[3]

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads using elution buffer.

    • Add RNase A and incubate to degrade RNA.

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.

    • Add Proteinase K to digest the proteins.

  • DNA Purification:

    • Purify the DNA using a commercial kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[4]

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

  • Analysis:

    • Analyze the purified DNA from the input, IgG, and anti-ATAD2 immunoprecipitated samples by qPCR using primers for specific target gene promoters or by next-generation sequencing for genome-wide analysis (ChIP-seq).

Data Presentation Template

Results from ChIP-qPCR are typically presented as "percent input" or "fold enrichment" over the IgG control. The following table provides a template for presenting such data.

Table 1: Effect of this compound on ATAD2 Occupancy at Target Gene Promoters

Target GeneTreatmentFold Enrichment over IgG (Mean ± SD)p-value
Gene X PromoterVehicle (DMSO)
This compound (X µM)
Gene Y PromoterVehicle (DMSO)
This compound (X µM)
Negative Control RegionVehicle (DMSO)
This compound (X µM)

Data in this table should be generated by the user's own experiments. Fold enrichment is calculated relative to the signal obtained with a non-specific IgG antibody.

References

Application Notes and Protocols for Co-immunoprecipitation Experiments with GSK8814 to Identify ATAD2 Interactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATAD2 (ATPase Family AAA Domain Containing 2) is a compelling therapeutic target in oncology due to its role as a transcriptional co-regulator in various cancers. It is often overexpressed in aggressive tumors and is implicated in cell proliferation and survival. ATAD2 contains a bromodomain that recognizes acetylated histones, linking it to chromatin remodeling and gene expression. GSK8814 is a potent and highly selective chemical probe for the ATAD2 bromodomain, making it an invaluable tool for elucidating the protein's functions and interactions.[1][2]

These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) experiments to identify and characterize the ATAD2 interactome. The methodologies cover cell treatment, protein extraction, immunoprecipitation, and subsequent analysis by western blotting and mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative proteomics data from a Co-IP-mass spectrometry experiment designed to identify ATAD2 interactors in a cancer cell line treated with either a vehicle control or this compound. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.

Table 1: Hypothetical Quantitative Proteomics Analysis of ATAD2 Interactors. This table shows a list of proteins identified by mass spectrometry following co-immunoprecipitation of ATAD2. The fold change indicates the relative abundance of the co-precipitated protein in the presence of this compound compared to a vehicle control. A negative fold change suggests that this compound disrupts the interaction between ATAD2 and the indicated protein.

Protein ID (UniProt)Gene SymbolProtein NameFunctionFold Change (this compound/Vehicle)p-value
P04637TP53Cellular tumor antigen p53Tumor suppressor-2.50.001
P01106MYCMyc proto-oncogene proteinTranscription factor, oncogene-3.2<0.001
Q09472EP300Histone acetyltransferase p300Transcriptional coactivator, histone acetyltransferase-1.80.015
Q13547E2F1E2F transcription factor 1Transcription factor involved in cell cycle-2.10.005
P35222HDAC1Histone deacetylase 1Histone deacetylase1.20.350
P10412CEBPBCCAAT/enhancer-binding protein betaTranscription factor-2.8<0.001
Q15583MKK3Mitogen-activated protein kinase kinase 3Dual specificity protein kinase1.10.400
Q13485SMARCA4SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 4Chromatin remodeling-1.50.025

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Endogenous ATAD2 and Interactors

This protocol describes the immunoprecipitation of endogenous ATAD2 from cultured cells treated with this compound or a vehicle control, followed by analysis via western blotting.

Materials:

  • Cancer cell line with high ATAD2 expression (e.g., MCF-7, LNCaP)

  • This compound (and inactive control GSK8815, if available)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-ATAD2 antibody (for immunoprecipitation and western blotting)

  • Antibodies for suspected interacting proteins (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for the desired time (e.g., 4-24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • To 1-2 mg of total protein, add the anti-ATAD2 antibody. As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add pre-washed protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic rack to collect the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads 3-5 times with 1 ml of ice-cold lysis buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 1X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-ATAD2 or antibody against a suspected interactor) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

Protocol 2: Identification of ATAD2 Interactors by Mass Spectrometry

This protocol outlines the procedure for identifying novel ATAD2 interacting proteins using Co-IP followed by mass spectrometry.

Materials:

  • Same as Protocol 1, with the following additions:

  • Mass spectrometry-grade reagents (e.g., trypsin, ammonium (B1175870) bicarbonate, acetonitrile, formic acid)

  • LC-MS/MS system

Procedure:

  • Perform Co-immunoprecipitation:

    • Follow steps 1-5 of Protocol 1 to immunoprecipitate ATAD2 and its binding partners.

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the proteins.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate the proteins.

    • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Peptide Extraction and Desalting:

    • Place the tubes on a magnetic rack and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the raw mass spectrometry data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the proteins in each sample (vehicle vs. This compound).

    • Perform statistical analysis to identify proteins that are significantly enriched or depleted in the this compound-treated sample compared to the control.

Visualization of Workflows and Pathways

Experimental Workflow

CoIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Plate and Grow Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment lysis 3. Cell Lysis treatment->lysis centrifugation 4. Pellet Debris lysis->centrifugation supernatant 5. Collect Lysate centrifugation->supernatant preclear 6. Pre-clear Lysate (Optional) supernatant->preclear add_ab 7. Add Anti-ATAD2 Antibody preclear->add_ab add_beads 8. Add Protein A/G Beads add_ab->add_beads wash 9. Wash Beads add_beads->wash elution 10. Elute Proteins wash->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Caption: Co-immunoprecipitation experimental workflow.

ATAD2 Signaling Pathways

ATAD2 is involved in multiple oncogenic signaling pathways. This compound, by inhibiting the ATAD2 bromodomain, can modulate these pathways.

ATAD2_Signaling cluster_pathways Oncogenic Pathways This compound This compound ATAD2 ATAD2 This compound->ATAD2 Inhibits Chromatin Chromatin Remodeling ATAD2->Chromatin Histones Acetylated Histones Histones->ATAD2 Binds to Transcription Gene Transcription Chromatin->Transcription Rb_E2F Rb/E2F-cMyc Pathway Transcription->Rb_E2F PI3K_AKT PI3K/AKT Pathway Transcription->PI3K_AKT Hedgehog Hedgehog Pathway Transcription->Hedgehog Proliferation Cell Proliferation & Survival Rb_E2F->Proliferation PI3K_AKT->Proliferation Hedgehog->Proliferation

Caption: Simplified ATAD2 signaling pathways.

References

Troubleshooting & Optimization

GSK8814 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered when working with GSK8814 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective chemical probe and inhibitor of the ATAD2 bromodomain, with an IC50 of 0.059 μM.[1][2] It is a valuable tool for studying the role of ATAD2 in various biological processes, including cancer.[1][2][3] Like many small molecule inhibitors developed for intracellular targets, this compound is a lipophilic compound with poor intrinsic solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions into aqueous experimental buffers, affecting the accuracy and reproducibility of results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, with a reported solubility of 100 mg/mL (189.53 mM). It is crucial to use anhydrous, high-purity DMSO to avoid issues with hygroscopicity, which can impact solubility.

Q3: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. Why did this happen and what can I do?

This is a common issue known as "crashing out." It occurs because the highly nonpolar this compound, which is stable in the organic solvent DMSO, becomes insoluble when introduced into a highly polar aqueous environment. To address this, consider the following troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.1-0.5%, as higher concentrations can be toxic to cells.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.

  • Vigorous Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.

  • Gentle Warming: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be cautious about the thermal stability of this compound.

  • Sonication: A brief sonication in a water bath can help break up precipitate particles and aid in redissolving the compound.

Q4: Are there any alternative methods to improve the aqueous solubility of this compound?

Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: The use of a mixture of solvents can improve solubility. For instance, first dissolving the compound in a small amount of a water-miscible organic solvent like ethanol (B145695) before diluting with the aqueous buffer of choice.

  • pH Adjustment: If a compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH. The chemical structure of this compound suggests it has basic nitrogens, so a slightly acidic buffer might improve its solubility.

  • Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween® or Pluronic® can be used to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The compound is "crashing out" due to the significant change in solvent polarity.1. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 2. Perform intermediate dilutions of the DMSO stock in pure DMSO before adding to the aqueous buffer. 3. Gently warm the final solution to 37°C or sonicate briefly. 4. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).
Inconsistent experimental results The compound may not be fully dissolved, leading to inaccurate concentrations.1. Visually inspect your working solution for any precipitate before each experiment. 2. Prepare fresh working solutions for each experiment from a frozen DMSO stock. 3. Consider filtering your final working solution through a 0.22 µm syringe filter to remove any undissolved particles.
Cell toxicity or off-target effects observed The concentration of the organic solvent (e.g., DMSO) may be too high.1. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments. 2. Aim for a final DMSO concentration of 0.1% or lower in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Buffer: If appropriate for your experiment, pre-warm your aqueous buffer to 37°C.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for a few seconds after adding the stock solution to ensure it is fully dispersed.

  • Inspection: Visually inspect the solution for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot dilute Dilute Stock into Buffer (while vortexing) thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute inspect Inspect for Precipitation dilute->inspect precipitate Precipitate? inspect->precipitate warm Gentle Warming (37°C) precipitate->warm precipitate->warm Yes sonicate Sonication precipitate->sonicate precipitate->sonicate Yes use Use in Experiment precipitate->use precipitate->use No warm->use sonicate->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound Mechanism of Action This compound This compound ATAD2 ATAD2 Bromodomain This compound->ATAD2 Inhibits Chromatin Chromatin ATAD2->Chromatin Modulates Structure Acetylated_Histones Acetylated Histones Acetylated_Histones->ATAD2 Binds Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: Simplified signaling pathway showing this compound's mechanism.

logical_relationship Troubleshooting Logic for this compound Solubility start Observe Precipitation in Aqueous Buffer check_dmso Final DMSO Concentration > 0.5%? start->check_dmso mixing_method Mixing Method Adequate? check_dmso->mixing_method No reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso check_dmso->reduce_dmso Yes re_dissolve Attempt to Re-dissolve mixing_method->re_dissolve Yes improve_mixing Improve Mixing (Vortexing) mixing_method->improve_mixing mixing_method->improve_mixing No consider_alternatives Consider Alternative Solubilization re_dissolve->consider_alternatives Still Precipitated warm Gentle Warming re_dissolve->warm sonicate Sonication re_dissolve->sonicate cosolvent Use Co-solvent (e.g., Ethanol) consider_alternatives->cosolvent ph_adjust Adjust Buffer pH consider_alternatives->ph_adjust surfactant Add Surfactant consider_alternatives->surfactant

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Optimizing GSK8814 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK8814, a potent and selective ATAD2 bromodomain inhibitor, for use in cell-based assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: The optimal concentration of this compound is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured. As a general starting point, a concentration range of 10 nM to 10 µM is recommended for an initial dose-response experiment. This compound has a biochemical IC50 of 0.059 µM for the ATAD2 bromodomain and has shown cellular target engagement with an EC50 of 2 µM in a NanoBRET assay.[2][3] Effects on colony formation in LNCaP cells have been observed at 20 µM.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO). To avoid degradation due to repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -80°C for up to six months or -20°C for up to one month.[2] Immediately before use, thaw an aliquot and dilute it to the final working concentrations in your cell culture medium.

Q3: What is the maximum recommended final DMSO concentration in my cell culture?

A3: The final concentration of DMSO in the cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent.

Q4: My this compound is showing lower potency in my cellular assay compared to its biochemical IC50. Why might this be?

A4: Discrepancies between biochemical and cellular potency are common for small molecule inhibitors. Several factors can contribute to this:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • Efflux Pumps: Cancer cells can express efflux pumps, such as ABCG2, which actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor. While not specifically confirmed for this compound, some epigenetic probes have been shown to be substrates of ABCG2.

  • Compound Stability: this compound may be unstable in the cell culture medium, degrading over the course of the experiment.

  • Protein Binding: The inhibitor can bind to proteins in the serum of the cell culture medium, reducing its free and active concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak effect of this compound 1. Suboptimal Concentration: The concentration range tested is too low. 2. Compound Instability: this compound may be degrading in the culture medium over the incubation period. 3. Poor Cell Permeability: The compound is not efficiently entering the cells. 4. High Cell Seeding Density: A high cell number may metabolize the compound or require higher concentrations for an effect. 5. Incorrect Assay Endpoint: The chosen readout may not be sensitive to ATAD2 inhibition.1. Perform a broad dose-response experiment (e.g., 10 nM to 50 µM) to identify the active range. 2. Perform a stability assay of this compound in your specific cell culture medium (see Experimental Protocols). Consider replenishing the compound during long-term assays. 3. If permeability is a known issue for your cell type, consider using permeabilizing agents (with appropriate controls) or assays with lysed cells. 4. Optimize cell seeding density to ensure a robust assay window. 5. Confirm that your chosen endpoint is regulated by ATAD2-dependent gene transcription (e.g., downstream targets of c-MYC or E2F).
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects: Evaporation from wells on the edge of the plate. 4. Compound Precipitation: this compound may be coming out of solution at higher concentrations.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. 4. Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. If observed, consider using a lower top concentration or a different solvent system (with appropriate controls).
Unexpected cellular toxicity 1. Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets. 2. DMSO Toxicity: The final DMSO concentration may be too high for your specific cell line. 3. Synergistic Toxicity: Interaction with other components in the media.1. Use the lowest effective concentration of this compound. Compare the phenotype to that of ATAD2 knockdown (e.g., via siRNA) to confirm on-target effects. Utilize the available negative control compound, GSK8815, which has significantly reduced potency against ATAD2.[3] 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a DMSO dose-response curve to determine the toxicity threshold for your cells. 3. Review the composition of your cell culture medium for any components that might interact with the compound.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTT or resazurin-based assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • MTT or resazurin (B115843) reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 30 µM.

    • Include a "vehicle control" (medium with the highest final DMSO concentration) and a "no treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add the viability reagent (MTT or resazurin) to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using HPLC-MS.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (the same used in your assays)

  • Incubator at 37°C and 5% CO2

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at a relevant concentration (e.g., 1 µM).

    • Prepare a control sample of this compound in a stable buffer (e.g., PBS) at the same concentration.

  • Incubation:

    • Incubate both the medium and buffer samples in a sterile container at 37°C in a cell culture incubator.

  • Time Points:

    • Collect aliquots from each sample at various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • HPLC-MS Analysis:

    • Thaw the samples and analyze them by HPLC-MS to quantify the amount of intact this compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile in your cell culture medium.

Data Presentation

Table 1: Key Potency Values for this compound

Assay Type Parameter Value Reference
Biochemical AssayIC50 (ATAD2)0.059 µM[2]
BROMOscanpKi8.9[2]
Cellular Assay (NanoBRET)EC502 µM[3]
Cellular Assay (LNCaP)IC502.7 µM[2]

Table 2: Example Data Layout for Dose-Response Experiment

This compound Conc. (µM) Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Average Absorbance % Viability (Normalized)
0 (Vehicle)1.251.281.221.25100
0.011.231.261.211.2398.4
0.031.181.221.191.2096.0
0.11.051.101.081.0886.4
0.30.850.880.860.8668.8
10.620.650.630.6350.4
30.450.480.460.4636.8
100.350.380.360.3628.8
300.320.340.330.3326.4

Visualizations

ATAD2_Signaling_Pathway ATAD2 Signaling Pathway in Cancer cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Processes E2F1 E2F1 Hormone_Receptors Estrogen/Androgen Receptors ATAD2 ATAD2 Hormone_Receptors->ATAD2 Upregulates HIF1a HIF-1α (Hypoxia) HIF1a->ATAD2 Upregulates cMYC c-MYC Gene_Transcription Oncogenic Gene Transcription cMYC->Gene_Transcription TGFb TGF-β Signaling Metastasis Metastasis TGFb->Metastasis PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation PI3K_AKT->Proliferation Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1, E2F1) Cell_Cycle->Proliferation Gene_Transcription->Cell_Cycle ATAD2->cMYC Co-activates ATAD2->TGFb Activates ATAD2->PI3K_AKT Activates This compound This compound This compound->ATAD2 Inhibits

Caption: ATAD2 signaling pathway in cancer and the inhibitory action of this compound.

Dose_Response_Workflow Dose-Response Experiment Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells Seed cells in 96-well plate Prepare_Dilutions Prepare serial dilutions of this compound Treat_Cells Treat cells with This compound dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add viability reagent (MTT/Resazurin) Incubate->Add_Reagent Read_Plate Read plate (absorbance/fluorescence) Add_Reagent->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data Troubleshooting_Logic Troubleshooting Logic for Weak/No Inhibitor Effect Start Weak or No Effect Observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Increase_Concentration Increase concentration range (e.g., up to 50 µM) Check_Concentration->Increase_Concentration No Check_Stability Is the compound stable in media? Check_Concentration->Check_Stability Yes Increase_Concentration->Check_Stability Perform_Stability_Assay Perform stability assay (HPLC-MS). Replenish compound if needed. Check_Stability->Perform_Stability_Assay No Check_Permeability Is the compound cell-permeable? Check_Stability->Check_Permeability Yes Perform_Stability_Assay->Check_Permeability Consider_Permeabilization Consider alternative assays (e.g., lysed cells) or permeabilizing agents. Check_Permeability->Consider_Permeabilization No Confirm_Target Confirm target expression and relevance of endpoint. Check_Permeability->Confirm_Target Yes Consider_Permeabilization->Confirm_Target

References

Potential off-target effects of GSK8814 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK8814. This guide is intended for researchers, scientists, and drug development professionals using this chemical probe in their experiments.

Overview: Understanding this compound

This compound is a potent and selective chemical probe for the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] It is crucial to note that This compound is a bromodomain inhibitor, not a kinase inhibitor. Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on proteins, including histones, and are involved in the regulation of gene expression.[3][4] Kinases, in contrast, are enzymes that catalyze the phosphorylation of proteins, lipids, and other molecules.[5] Therefore, when considering the specificity of this compound, the primary concern is its selectivity against other bromodomains and other non-kinase off-targets, rather than its direct effect on kinase activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is the bromodomain of ATAD2 and its close homolog ATAD2B. It acts as an inhibitor, preventing the ATAD2 bromodomain from binding to acetylated lysine residues on histones and other proteins. This disruption of protein-protein interaction can modulate the expression of genes regulated by ATAD2, which is often implicated in cancer.

Q2: I am observing unexpected effects in my kinase assay when using this compound. Is this an off-target kinase effect?

A2: While it is not impossible, a direct inhibitory effect of this compound on a kinase is unlikely to be its primary off-target mechanism. This compound has been shown to be inactive against a panel of 40 potential liability targets, which often includes a selection of kinases. The unexpected effects in your kinase assay are more likely due to indirect, downstream consequences of ATAD2 inhibition affecting signaling pathways that regulate the kinase of interest or due to non-specific effects at high concentrations. It's also possible that the observed effects are related to off-target activities on other non-kinase proteins. A recent study on epigenetic probes identified off-target effects on the efflux transporter ABCG2 for several compounds, leading to potentiation of cytotoxicity of other drugs.

Q3: How can I differentiate between on-target and off-target effects of this compound in my cellular experiments?

A3: To distinguish between on-target and off-target effects, consider the following approaches:

  • Use a negative control: GSK8815 is a structurally related, but functionally inactive, control compound for this compound. An on-target effect should be observed with this compound but not with GSK8815.

  • Perform target engagement studies: Use techniques like NanoBRET to confirm that this compound is engaging with ATAD2 in your cellular model at the concentrations used.

  • Use orthogonal approaches: Use structurally distinct ATAD2 inhibitors to see if they replicate the observed phenotype.

  • Perform rescue experiments: If possible, overexpress a form of ATAD2 that is resistant to this compound to see if it reverses the observed effect.

Q4: What are the known off-targets of this compound?

A4: this compound is highly selective for the ATAD2 bromodomain. It shows over 100-fold selectivity against all other bromodomains in the BROMOscan panel and over 1000-fold selectivity against the well-studied bromodomain-containing protein BRD4. While comprehensive screening against all kinases has not been published, it was found to be inactive against a panel of 40 other potential targets.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected phenotype not consistent with known ATAD2 function. 1. Off-target effect. 2. Indirect cellular response to ATAD2 inhibition. 3. Compound toxicity at high concentrations.1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use the inactive control compound GSK8815 to check for non-specific effects. 3. Confirm target engagement with a cellular assay like NanoBRET. 4. Use a structurally different ATAD2 inhibitor to see if the phenotype is reproduced.
Variability in experimental results. 1. Compound stability and storage. 2. Inconsistent compound concentration. 3. Cell line heterogeneity.1. Ensure proper storage of this compound stock solutions (-80°C for long-term). 2. Prepare fresh dilutions for each experiment. 3. Regularly check the identity and purity of your cell line.
Discrepancy between in vitro potency and cellular activity. 1. Poor cell permeability. 2. Active efflux from cells. 3. Compound metabolism.1. This compound has demonstrated cellular activity, but permeability can be cell-line dependent. 2. Consider using efflux pump inhibitors to investigate the role of transporters like ABCG2.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayParameterValueReference
Biochemical AssayIC500.059 µM
BROMOscanpKi8.9
Isothermal Titration Calorimetry (ITC)pKd8.1
Peptide Displacement AssaypIC507.3

Table 2: Cellular Activity of this compound

AssayParameterValueCell LineReference
NanoBRET Target EngagementEC502 µM-
Colony Formation AssayIC502.7 µMLNCaP

Experimental Protocols

NanoBRET Cellular Target Engagement Assay

This protocol is a generalized procedure for assessing the engagement of this compound with ATAD2 in live cells.

Objective: To quantify the binding of this compound to ATAD2 within a cellular environment.

Materials:

  • Mammalian cells expressing a fusion of NanoLuc luciferase to ATAD2.

  • HaloTag-NanoBRET ligand.

  • This compound and GSK8815.

  • Opti-MEM I Reduced Serum Medium.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence.

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc-ATAD2 fusion protein into the assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the negative control GSK8815 in Opti-MEM.

  • Ligand Preparation: Prepare the HaloTag-NanoBRET ligand in Opti-MEM.

  • Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours).

  • Ligand Addition: Add the HaloTag-NanoBRET ligand to all wells.

  • Measurement: Measure the luminescence at two wavelengths (donor and acceptor channels) using a luminometer.

  • Data Analysis: Calculate the NanoBRET ratio and plot the data as a function of compound concentration to determine the EC50 value.

Visualizations

ATAD2_Inhibition Mechanism of ATAD2 Bromodomain Inhibition by this compound cluster_0 Normal Function cluster_1 Inhibition by this compound ATAD2 ATAD2 AcetylatedHistone Acetylated Histone ATAD2->AcetylatedHistone Binds via Bromodomain GeneExpression GeneExpression AcetylatedHistone->GeneExpression Promotes This compound This compound Inhibited_ATAD2 ATAD2 This compound->Inhibited_ATAD2 Binds to Bromodomain NoBinding Inhibited_ATAD2->NoBinding Binding Blocked BlockedGeneExpression BlockedGeneExpression NoBinding->BlockedGeneExpression Alters

Caption: this compound binds to the ATAD2 bromodomain, preventing its interaction with acetylated histones.

Troubleshooting_Workflow Troubleshooting Unexpected Cellular Effects of this compound Start Unexpected Cellular Effect Observed DoseResponse Perform Dose-Response with this compound Start->DoseResponse NegativeControl Test with Inactive Control (GSK8815) DoseResponse->NegativeControl Effect at Low Concentration OffTarget Potential Off-Target Effect DoseResponse->OffTarget Effect Only at High Concentration TargetEngagement Confirm Target Engagement (e.g., NanoBRET) NegativeControl->TargetEngagement Control is Inactive NegativeControl->OffTarget Control Shows Same Effect OrthogonalCompound Test with Structurally Different ATAD2i TargetEngagement->OrthogonalCompound Target Engagement Confirmed TargetEngagement->OffTarget No Target Engagement OnTarget Likely On-Target Effect OrthogonalCompound->OnTarget Same Effect Observed OrthogonalCompound->OffTarget Different Effect Observed

Caption: A logical workflow for investigating whether an observed cellular effect of this compound is on-target or off-target.

References

Technical Support Center: Interpreting Unexpected Results from GSK8814 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the ATAD2 bromodomain inhibitor, GSK8814. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective chemical probe for the bromodomain of ATAD2 (ATPase Family AAA Domain Containing 2).[1] Its primary mechanism of action is to bind to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby preventing its interaction with acetylated histones. This disrupts ATAD2's function as a transcriptional coactivator for various oncogenes.

Q2: What are the expected outcomes of this compound treatment in cancer cell lines?

Given that ATAD2 is overexpressed in many cancers and acts as a coactivator for oncogenes like c-Myc and E2F, treatment with this compound is expected to downregulate the expression of ATAD2 target genes involved in cell cycle progression and proliferation. This should ideally lead to an anti-proliferative effect and potentially induce apoptosis or cell cycle arrest in sensitive cancer cell lines.

Q3: I am observing high biochemical potency but a weaker than expected anti-proliferative effect in my cell-based assays. Is this a known issue?

Yes, this is a documented phenomenon for several ATAD2 bromodomain inhibitors, including this compound.[2] While this compound demonstrates low nanomolar potency in biochemical assays (e.g., AlphaScreen) and cellular target engagement assays (e.g., NanoBRET), its anti-proliferative IC50 values in many cancer cell lines are often in the micromolar range.[1][2] This suggests that potent inhibition of the ATAD2 bromodomain alone may not be sufficient to induce a strong cytotoxic or cytostatic effect in all cellular contexts. The "Troubleshooting Guides" section below provides further guidance on interpreting this discrepancy.

Q4: Are there known off-target effects of this compound?

While this compound is reported to be highly selective for the ATAD2 bromodomain over other bromodomains, the possibility of off-target effects for any small molecule inhibitor should be considered.[1] Some studies on other epigenetic probes have suggested potential interactions with efflux transporters like ABCG2. While this has not been directly demonstrated for this compound, it is a plausible mechanism for reduced intracellular compound accumulation and weaker than expected cellular potency.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Biochemical and Cellular Potency of this compound

ParameterAssay TypeTargetValueReference
IC50Biochemical AssayATAD2 Bromodomain0.059 µM
pKdBinding ConstantATAD2 Bromodomain8.1
pKiBROMOscanATAD2 Bromodomain8.9
pIC50Biochemical AssayATAD27.3
pIC50Biochemical AssayBRD4 BD14.6
EC50NanoBRET Cellular AssayATAD2~600 nM
IC50Cell Proliferation AssayLNCaP cells2.7 µM

Table 2: Comparative Cellular Potency of ATAD2 Inhibitors

CompoundBiochemical IC50 (ATAD2)NanoBRET EC50 (ATAD2)Reference
This compound~6 nM~600 nM
AZ43746.3 nM80 nM

Troubleshooting Guides

Issue 1: Discrepancy Between Biochemical/Target Engagement Potency and Cellular Anti-proliferative Activity
Potential Cause Troubleshooting Step
Cellular Context and Redundancy: The targeted pathway may have redundant mechanisms in the specific cell line, making it less sensitive to the inhibition of ATAD2 alone.Investigate the expression levels of ATAD2 and related family members (e.g., ATAD2B) in your cell line. Consider using cell lines where ATAD2 has been shown to be a key driver of proliferation.
Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps such as ABCG2, leading to a lower intracellular concentration than required for a potent anti-proliferative effect.Co-treat cells with known efflux pump inhibitors to see if the potency of this compound increases. Measure the intracellular concentration of this compound.
Slow Onset of Phenotype: The phenotypic effects of inhibiting a transcriptional coactivator may take longer to manifest compared to inhibitors of signaling kinases.Extend the duration of your cell proliferation assay (e.g., 96 or 120 hours) and monitor for effects at later time points.
Cell Line Specific Dependencies: The specific cancer cell line may not be highly dependent on the ATAD2-regulated transcriptional program for survival and proliferation.Screen a panel of cell lines with known genetic backgrounds to identify those that are more sensitive to ATAD2 inhibition.
Issue 2: High Variability or Low Signal in NanoBRET Assays
Potential Cause Troubleshooting Step
Suboptimal Donor-to-Acceptor Ratio: The ratio of NanoLuc-ATAD2 (donor) to HaloTag-Histone (acceptor) expression can significantly impact the BRET signal.Perform a donor saturation assay by transfecting a constant amount of donor plasmid with increasing amounts of acceptor plasmid to determine the optimal ratio.
Low Transfection Efficiency: Poor transfection can lead to low expression of the fusion proteins and a weak signal.Optimize your transfection protocol for the specific cell line being used. Use a positive control (e.g., a fluorescent reporter) to verify transfection efficiency.
Steric Hindrance: The fusion of NanoLuc or HaloTag to the proteins of interest may interfere with their interaction.Test both N-terminal and C-terminal fusion constructs for both the donor and acceptor proteins to identify the optimal configuration.
Overexpression Artifacts: Very high expression levels of the fusion proteins can lead to non-specific interactions and a high background signal.Titrate the total amount of plasmid DNA used for transfection to find a balance between a detectable signal and minimal background.
Issue 3: Inconsistent Results in AlphaScreen Assays
Potential Cause Troubleshooting Step
Reagent Concentration: Incorrect concentrations of the His-tagged ATAD2, biotinylated histone peptide, or the donor/acceptor beads can lead to a suboptimal signal window.Titrate each component of the assay (protein, peptide, and beads) to determine the optimal concentrations for a robust signal.
Buffer Incompatibility: Components in the assay buffer may interfere with the AlphaScreen signal.Ensure the buffer does not contain components that can quench the singlet oxygen signal (e.g., azide, transition metals).
Light Exposure: The donor beads are light-sensitive and can be photobleached, leading to a reduced signal.Handle the donor beads in low-light conditions and store them protected from light.
Compound Interference: The test compound itself may interfere with the AlphaScreen signal (e.g., by quenching or auto-fluorescence).Run a counterscreen with the compound in the absence of the protein and peptide to check for direct effects on the assay signal.

Experimental Protocols

NanoBRET™ Target Engagement Assay for this compound

This protocol is adapted from standard NanoBRET™ protocols for measuring intracellular target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM™ I Reduced Serum Medium

  • Expression vectors: NanoLuc®-ATAD2 and Histone H3.3-HaloTag®

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • White, 96-well assay plates

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound stock solution in DMSO

  • Nano-Glo® Luciferase Assay Reagent

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-ATAD2 and Histone H3.3-HaloTag® expression vectors at an optimized ratio.

  • Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™. Plate the cells in a white, 96-well assay plate at a predetermined optimal density.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound to the appropriate wells. Include DMSO-only control wells.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration optimized for your assay.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Substrate Addition: Add the Nano-Glo® Luciferase Assay Reagent to all wells immediately before reading.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the corrected BRET ratio by subtracting the background BRET from the raw BRET ratio. Plot the corrected BRET ratio against the this compound concentration to determine the EC50 value.

AlphaScreen® Assay for this compound

This protocol is a general guideline for a competitive AlphaScreen® assay to measure the inhibition of the ATAD2-histone interaction.

Materials:

  • His-tagged recombinant ATAD2 bromodomain protein

  • Biotinylated acetylated histone H4 peptide

  • AlphaScreen® Histidine (Nickel Chelate) Detection Kit (Acceptor beads)

  • Streptavidin-coated Donor beads

  • AlphaScreen® assay buffer

  • White, 384-well ProxiPlate

  • This compound stock solution in DMSO

Procedure:

  • Reagent Preparation: Prepare solutions of His-tagged ATAD2, biotinylated histone peptide, and this compound serial dilutions in AlphaScreen® assay buffer.

  • Incubation with Beads: In separate tubes, incubate the His-tagged ATAD2 with the Nickel Chelate Acceptor beads and the biotinylated histone peptide with the Streptavidin Donor beads.

  • Assay Assembly: In a 384-well ProxiPlate, add the this compound dilutions. Then, add the ATAD2-Acceptor bead complex, followed by the histone peptide-Donor bead complex.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on an AlphaScreen®-capable plate reader.

  • Data Analysis: Plot the AlphaScreen® signal against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

ATAD2_Signaling_Pathway cluster_nucleus Nucleus ATAD2 ATAD2 Acetylated_Histones Acetylated Histones ATAD2->Acetylated_Histones Binds to Target_Genes Target Genes (Cell Cycle, Proliferation) ATAD2->Target_Genes Activates Transcription Transcription_Factors Transcription Factors (e.g., c-Myc, E2F) Transcription_Factors->ATAD2 Recruits This compound This compound This compound->ATAD2 Inhibits

Caption: Mechanism of action of this compound in inhibiting ATAD2-mediated gene transcription.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Weak Cellular Potency) Check_Assay Verify Assay Integrity (Controls, Reagents) Start->Check_Assay Assay_OK Assay Validated Check_Assay->Assay_OK Yes Assay_Fail Troubleshoot Assay (See Assay-Specific Guides) Check_Assay->Assay_Fail No Investigate_Cellular_Mechanisms Investigate Cellular Mechanisms Assay_OK->Investigate_Cellular_Mechanisms Efflux Test for Efflux Pump Activity Investigate_Cellular_Mechanisms->Efflux Redundancy Assess Pathway Redundancy Investigate_Cellular_Mechanisms->Redundancy Kinetics Evaluate Assay Kinetics (Time-course) Investigate_Cellular_Mechanisms->Kinetics Conclusion Formulate Hypothesis for Discrepancy Efflux->Conclusion Redundancy->Conclusion Kinetics->Conclusion

Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.

References

How to minimize GSK8814 cytotoxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK8814. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term studies by providing strategies to minimize potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective chemical probe and inhibitor of the ATAD2 bromodomain.[1] ATAD2 (ATPase Family AAA Domain-Containing Protein 2) is an epigenetic regulator overexpressed in various cancers, where it plays a role in promoting tumor proliferation and survival.[2][3] By inhibiting the ATAD2 bromodomain, this compound disrupts its interaction with chromatin, leading to the downregulation of genes involved in cell cycle progression and, in some cases, the induction of apoptosis (programmed cell death).[1][3]

Q2: What are the potential causes of cytotoxicity observed with this compound in cell culture?

A2: Cytotoxicity associated with this compound can stem from several factors:

  • On-target effects: Inhibition of ATAD2 is expected to induce cell cycle arrest and apoptosis, which is the desired anti-cancer effect. In long-term studies, this sustained inhibition can lead to a significant reduction in viable cell numbers.

  • Off-target effects: Although this compound is highly selective for ATAD2, at higher concentrations it may bind to other cellular targets, leading to unintended and potentially toxic consequences.

  • High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and increased cell death.

  • Prolonged exposure: Continuous, long-term exposure to the inhibitor can disrupt normal cellular processes beyond the intended target, leading to cumulative toxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations (usually >0.5%).

  • Metabolite toxicity: The metabolic breakdown of this compound by cells could potentially produce toxic byproducts.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A3: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is crucial to identify a concentration that effectively inhibits ATAD2 without causing excessive, non-specific cytotoxicity. It is recommended to use the lowest effective dose to minimize off-target effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in long-term studies.

Issue Possible Cause Recommended Solution
High cell death observed shortly after treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value.
Cell line is highly sensitive to ATAD2 inhibition.Consider using a cell line with lower ATAD2 dependency if the therapeutic window is too narrow.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.
Gradual increase in cell death over several days/weeks. Cumulative on-target toxicity.If the goal is not complete cell killing, consider intermittent dosing (e.g., treat for a period, then culture in drug-free medium) to allow cells to recover.
Compound instability in culture medium.Prepare fresh dilutions of this compound from a concentrated stock for each medium change. Avoid repeated freeze-thaw cycles of the stock solution.
Cell confluence and nutrient depletion.For long-term studies, seed cells at a lower density and change the medium with fresh compound every 2-3 days to ensure consistent drug concentration and nutrient supply.
Inconsistent results between experiments. Inconsistent cell seeding density.Ensure a consistent cell seeding density for each experiment, as this can affect the per-cell concentration of the compound.
Use of cells with high passage numbers.Use cells within a consistent and low passage number range to avoid genetic drift and altered sensitivity.
This compound stock solution degradation.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use within 6 months for optimal activity.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol is for determining the IC50 value and assessing the cytotoxic profile of this compound in your specific cell line.

Materials:

  • This compound

  • DMSO (high purity)

  • 96-well plates

  • Your cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 10 µM down to 1 nM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). For long-term studies, you may need to adapt this for longer incubation times with medium changes.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: Long-Term Cell Culture with this compound

This protocol provides a general guideline for maintaining cell cultures with continuous this compound exposure.

Procedure:

  • Initial Seeding: Seed cells at a lower density than for short-term experiments to accommodate growth over a longer period.

  • Treatment Initiation: After allowing cells to adhere, replace the medium with fresh complete culture medium containing the desired, pre-determined optimal concentration of this compound.

  • Medium Changes: To maintain a consistent concentration of this compound and replenish nutrients, perform partial or full medium changes every 2-3 days. The fresh medium should contain the same concentration of this compound.

  • Cell Passaging: When cells approach confluence, they will need to be passaged.

    • Trypsinize and collect the cells.

    • Take a portion of the cell suspension for continued treatment.

    • Re-seed the cells at a lower density in a new flask with fresh medium containing this compound.

  • Monitoring: Regularly monitor cell morphology and viability throughout the experiment.

Visualizations

G cluster_0 This compound Action and Potential Cytotoxicity This compound This compound ATAD2 ATAD2 Bromodomain This compound->ATAD2 Inhibition (On-Target) Off_Target Off-Target Proteins This compound->Off_Target Potential Inhibition (at high concentrations) Gene_Expression Altered Gene Expression (e.g., down-regulation of cell cycle genes) ATAD2->Gene_Expression Modulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Off_Target_Effects Off-Target Cytotoxicity Off_Target->Off_Target_Effects

Caption: this compound mechanism of action and potential sources of cytotoxicity.

G cluster_1 Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Assay (e.g., MTT) Check_Concentration->Perform_Dose_Response No Check_Solvent Is solvent concentration <0.5%? Check_Concentration->Check_Solvent Yes Lower_Dose Use Lowest Effective Dose Perform_Dose_Response->Lower_Dose Run_Solvent_Control Run Vehicle-Only Control Check_Solvent->Run_Solvent_Control No Consider_Off_Target Consider Off-Target Effects or High On-Target Toxicity Check_Solvent->Consider_Off_Target Yes Run_Solvent_Control->Lower_Dose Consider_Off_Target->Lower_Dose

Caption: A logical workflow for troubleshooting high cytotoxicity.

References

Troubleshooting inconsistent GSK8814 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK8814, a potent and selective chemical probe for the ATAD2 bromodomain. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common questions regarding the in vitro use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] It functions by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of protein-protein interactions modulates gene expression and cellular processes that are dependent on ATAD2 activity. This compound is a valuable tool for studying the biological functions of the ATAD2 bromodomain in various cellular contexts, particularly in cancer research.[1]

Q2: My in vitro results with this compound are inconsistent. What are the common causes?

Inconsistent activity of this compound in vitro can stem from several factors, ranging from compound handling to assay-specific variables. Here are some of the most common causes:

  • Improper Storage and Handling: this compound, like many small molecules, is sensitive to storage conditions. Multiple freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]

  • Solubility Issues: this compound is soluble in DMSO.[1] Inconsistent activity can arise if the compound precipitates out of the aqueous assay buffer. Ensure that the final DMSO concentration in your assay is low and consistent across experiments, and that this compound remains in solution.

  • Assay-Specific Variability: The choice of in vitro assay can significantly impact the observed potency. Different assay formats (e.g., biochemical vs. cell-based) measure different aspects of inhibitor function and have distinct sources of potential error.

  • Cell Line-Specific Effects: In cell-based assays, the genetic and epigenetic background of the cell line can influence the response to this compound. The expression level of ATAD2 and the status of downstream signaling pathways can vary between cell lines.

  • Reagent Quality and Consistency: The quality and batch-to-batch consistency of recombinant proteins, antibodies, peptides, and other assay reagents can introduce variability.

Troubleshooting Guides

Biochemical Assays (e.g., TR-FRET, AlphaScreen)

Q3: I am observing a weaker than expected IC50 value for this compound in my TR-FRET/AlphaScreen assay. What should I check?

A weaker than expected IC50 value can be due to several factors. The following troubleshooting workflow can help identify the issue:

cluster_0 Troubleshooting Workflow: Weak IC50 in Biochemical Assays Start Weak IC50 Observed Check_Compound Verify this compound Integrity - Fresh Aliquot? - Correct Concentration? Start->Check_Compound Check_Reagents Assess Reagent Quality - Protein Activity - Peptide Purity - Antibody Specificity Check_Compound->Check_Reagents Check_Assay Review Assay Conditions - Buffer Composition (pH, salt) - Incubation Times - DMSO Tolerance Check_Reagents->Check_Assay Check_Instrument Validate Instrument Settings - Correct Wavelengths - Gain/Sensitivity Check_Assay->Check_Instrument Resolution Consistent IC50 Achieved Check_Instrument->Resolution

Caption: A stepwise guide to troubleshooting unexpectedly low this compound potency.

Q4: My biochemical assay shows high background signal, making it difficult to determine an accurate IC50.

High background can be addressed by:

  • Optimizing Reagent Concentrations: Titrate the concentrations of the recombinant ATAD2 protein, acetylated histone peptide, and detection reagents to find the optimal signal-to-background window.

  • Blocking Nonspecific Binding: Incorporate blocking agents like BSA or casein into your assay buffer to reduce nonspecific binding of reagents to the plate or each other.

  • Checking for Compound Interference: At high concentrations, some compounds can interfere with the assay technology itself (e.g., light scattering or fluorescence quenching). Run a control with the highest concentration of this compound in the absence of the ATAD2 protein to assess for interference.

Cell-Based Assays (e.g., NanoBRET™, Proliferation Assays)

Q5: I am not observing a clear dose-response curve for this compound in my NanoBRET™ target engagement assay.

A flat or inconsistent dose-response curve in a NanoBRET™ assay can be due to several factors. Consider the following troubleshooting steps:

cluster_1 Troubleshooting Workflow: NanoBRET™ Assay Issues Start Inconsistent NanoBRET™ Signal Check_Transfection Verify Transfection Efficiency - Optimal DNA:Lipid Ratio - Healthy Cells Start->Check_Transfection Check_Expression Confirm Protein Expression - Western Blot for Fusion Proteins Check_Transfection->Check_Expression Check_Compound_Access Assess Cell Permeability - Sufficient Incubation Time? Check_Expression->Check_Compound_Access Optimize_Assay Optimize Assay Parameters - Cell Density - Substrate Concentration - Reading Time Check_Compound_Access->Optimize_Assay Resolution Clear Dose-Response Curve Optimize_Assay->Resolution

Caption: A workflow for diagnosing and resolving NanoBRET™ assay problems.

Q6: this compound shows weak or no anti-proliferative effect in my cancer cell line, despite its high biochemical potency.

This is a critical observation and can be explained by several factors:

  • Cellular Context: The ATAD2 bromodomain may not be a primary driver of proliferation in your chosen cell line. The cellular function of ATAD2 can be highly context-dependent.

  • Off-Target Effects of Other Inhibitors: Some less selective bromodomain inhibitors, such as those targeting the BET family, can have profound anti-proliferative effects that may not be recapitulated by a highly selective probe like this compound.

  • Compound Efflux: Cancer cells can express efflux pumps that actively remove small molecules, reducing the intracellular concentration of this compound.

  • Metabolism: The compound may be metabolized by the cells into an inactive form.

It has been noted that some potent ATAD2 inhibitors show a disconnect between high-affinity binding and weak effects on cell survival.

Quantitative Data Summary

The following tables summarize the key in vitro activity data for this compound.

Table 1: Biochemical Activity of this compound

ParameterTargetValueAssay
IC50 ATAD20.059 µMBiochemical Assay
pKd ATAD28.1Isothermal Titration Calorimetry (ITC)
pKi ATAD28.9BROMOscan
pIC50 ATAD27.3Peptide Displacement Assay
pIC50 BRD4 BD14.6Peptide Displacement Assay

Data compiled from multiple sources.

Table 2: Cellular Activity of this compound

ParameterCell LineValueAssay
EC50 HEK2932 µMNanoBRET™ Target Engagement
IC50 LNCaP2.7 µMColony Formation

Data compiled from multiple sources.

Experimental Protocols

General Protocol for this compound Stock Solution Preparation and Storage
  • Preparation of Stock Solution:

    • This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

  • Use in Experiments:

    • When ready to use, thaw an aliquot at room temperature.

    • Prepare further dilutions in your assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Protocol for ATAD2 TR-FRET Assay

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of the ATAD2 bromodomain interaction with an acetylated histone peptide.

cluster_2 Experimental Workflow: ATAD2 TR-FRET Assay Start Prepare Reagents - Assay Buffer - this compound Serial Dilution - ATAD2-GST - Biotinylated H4 Peptide - Detection Reagents Dispense_Compound Dispense this compound/DMSO to Assay Plate Start->Dispense_Compound Add_Protein Add ATAD2-GST Protein Dispense_Compound->Add_Protein Incubate1 Incubate (e.g., 15 min at RT) Add_Protein->Incubate1 Add_Peptide Add Biotinylated H4 Peptide Incubate1->Add_Peptide Incubate2 Incubate (e.g., 15 min at RT) Add_Peptide->Incubate2 Add_Detection Add TR-FRET Detection Reagents (e.g., Eu-Antibody & SA-Acceptor) Incubate2->Add_Detection Incubate3 Incubate (e.g., 60 min at RT, protected from light) Add_Detection->Incubate3 Read_Plate Read Plate on TR-FRET Reader Incubate3->Read_Plate

Caption: A generalized workflow for performing an ATAD2 TR-FRET assay.

Signaling Pathway

The following diagram illustrates the simplified mechanism of action of this compound in inhibiting the ATAD2 bromodomain's function.

cluster_3 This compound Mechanism of Action Acetylated_Histone Acetylated Histone Tail ATAD2_BD ATAD2 Bromodomain Acetylated_Histone->ATAD2_BD Binds Transcription_Complex Transcription Factor Complex ATAD2_BD->Transcription_Complex Recruits Gene_Expression Target Gene Expression Transcription_Complex->Gene_Expression Promotes This compound This compound This compound->ATAD2_BD Inhibits Binding

Caption: this compound competitively inhibits ATAD2 bromodomain binding to histones.

References

GSK8814 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of GSK8814, a potent and selective ATAD2 bromodomain inhibitor. Adherence to these best practices is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: DMSO is the recommended solvent for preparing this compound stock solutions. It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly impact the solubility of the compound.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While shipping may occur at room temperature, long-term storage should be at the recommended sub-zero temperatures to minimize potential degradation.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty dissolving this compound powder Use of old or hygroscopic DMSO.Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming and vortexing or sonication may also aid dissolution.
Inconsistent experimental results Compound degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh stock solutions from solid compound if degradation is suspected.
Inaccurate concentration of stock solution.Verify the accuracy of the balance used for weighing the compound and the pipettes used for dispensing the solvent. Re-prepare the stock solution if necessary.
Precipitate formation in stock solution upon thawing Poor solubility at lower temperatures.Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully dissolved.

Storage Conditions Summary

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
Stock Solution (in DMSO)-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

General Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for researchers to assess the stability of this compound in a specific solvent and under particular storage conditions.

1. Materials:

  • This compound solid powder
  • High-purity solvent of interest (e.g., DMSO, ethanol)
  • HPLC-grade solvents for analysis
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Light-protected storage vials
  • Temperature-controlled storage units (e.g., freezers, incubators)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Stock Solution Preparation: a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in the chosen solvent to a known concentration (e.g., 10 mM). c. Aliquot the stock solution into multiple light-protected vials for analysis at different time points.

3. Stability Study Design: a. Time Points: Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks). b. Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature). Include a set of samples stored at -80°C as a control. c. Analysis: At each time point, remove one aliquot from each storage condition and allow it to equilibrate to room temperature.

4. HPLC Analysis: a. Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products. b. Analyze the sample from each time point and storage condition. c. Quantify the peak area of the parent this compound compound.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. b. Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg_80 -80°C (Control) aliquot->storage_neg_80 storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt time_points Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_neg_80->time_points storage_neg_20->time_points storage_4->time_points storage_rt->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis & Plotting hplc->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_guide Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_concentration Verify Stock Concentration start->check_concentration improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_handling->improper_handling inaccurate_concentration Inaccurate Concentration? check_concentration->inaccurate_concentration improper_storage->check_handling No solution_storage Prepare Fresh Stock from Solid improper_storage->solution_storage Yes improper_handling->check_concentration No solution_handling Aliquot New Stock & Avoid Freeze-Thaw improper_handling->solution_handling Yes solution_concentration Re-prepare Stock Solution inaccurate_concentration->solution_concentration Yes

Caption: Troubleshooting guide for inconsistent experimental results.

signaling_pathway This compound Mechanism of Action This compound This compound ATAD2 ATAD2 Bromodomain This compound->ATAD2 Inhibits Acetylated_Histones Acetylated Histones ATAD2->Acetylated_Histones Binds to Chromatin Chromatin Acetylated_Histones->Chromatin Associated with Transcription Gene Transcription Chromatin->Transcription Regulates Cancer_Progression Cancer Progression Transcription->Cancer_Progression Drives

Caption: Simplified pathway showing this compound's inhibitory action.

References

Addressing weak antiproliferative effects of GSK8814 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing weak antiproliferative effects with the ATAD2 bromodomain inhibitor, GSK8814, in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent and highly selective chemical probe that inhibits the bromodomain of ATAD2 (ATPase Family AAA Domain Containing 2).[1][2] ATAD2 is a chromatin remodeling factor that recognizes acetylated histones, and its overexpression is correlated with poor outcomes in several cancers.[2] By binding to the ATAD2 bromodomain, this compound prevents it from interacting with acetylated chromatin, thereby modulating the expression of genes involved in tumor cell growth, such as those related to cell cycle and division.[1][2]

Q2: What are the reported in vitro potencies of this compound? A2: this compound has demonstrated potent and selective binding to the ATAD2 bromodomain in multiple assays. It shows over 500-fold selectivity for ATAD2 compared to BRD4 BD1.[1] Key quantitative metrics are summarized in the table below.

Q3: Why might a compound with strong in vitro potency like this compound show weak in vivo effects? A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[3] Several factors can contribute to this, including:

  • Pharmacokinetics (PK): The drug may have poor absorption, rapid metabolism, or high clearance, preventing it from reaching the tumor at a sufficient concentration.

  • Pharmacodynamics (PD): The drug may not engage the ATAD2 target within the tumor tissue at the administered dose.

  • Inappropriate Animal Model: The selected tumor model may not be dependent on the ATAD2 pathway for its growth and survival.

  • Formulation or Dosing Issues: The drug formulation may not be optimal for bioavailability, or the dosing schedule may be inadequate to maintain therapeutic concentrations.[3]

Q4: Is this compound related to RIPK1 inhibitors? A4: No, this compound is not a RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitor. It is a selective ATAD2 bromodomain inhibitor.[4][5] While other compounds from GlaxoSmithKline (GSK) have been identified as potent RIPK1 inhibitors, this activity is distinct from the mechanism of this compound.[6][7] It is crucial not to misinterpret the compound's target, as this would lead to incorrect experimental design and data interpretation.

Q5: What are the critical first steps when troubleshooting a negative in vivo result? A5: The first steps should be to systematically verify the foundational elements of your study. This involves confirming that the compound is being delivered to the tumor and engaging its target. Therefore, conducting a pilot pharmacokinetic (PK) and pharmacodynamic (PD) study in your tumor-bearing animal model is the recommended starting point. This will establish whether the dose and schedule are sufficient to achieve the necessary drug exposure and target modulation.

Quantitative Data Summary

Table 1: Summary of this compound In Vitro Activity

Parameter Value Assay / Comment Reference
Binding Affinity (pKd) 8.1 Isothermal Titration Calorimetry (ITC) [2]
Binding Affinity (pKi) 8.9 BROMOscan [1]
Biochemical IC50 0.059 µM - [1]
Peptide Displacement (pIC50) 7.3 Displacement of acetylated H4 peptide [2]
Cellular Target Engagement (EC50) 2.0 µM NanoBRET Assay [2]

| Cellular Antiproliferation (IC50) | 2.7 µM | LNCaP cell colony formation |[1] |

Signaling Pathway Diagram

ATAD2_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones ATAD2 ATAD2 Bromodomain Histone->ATAD2 recognizes Chromatin Chromatin Remodeling ATAD2->Chromatin Gene Oncogene Transcription (e.g., c-MYC) Chromatin->Gene Proliferation Cell Proliferation Gene->Proliferation This compound This compound This compound->ATAD2 inhibits

Caption: Simplified pathway showing this compound inhibiting ATAD2 recognition of acetylated histones.

Troubleshooting Guide

Table 2: Troubleshooting Summary: Potential Issues & Recommended Actions

Issue Category Potential Problem Recommended Action(s)
Drug Formulation & Delivery Poor solubility or stability of the compound in the vehicle. - Verify solubility and stability of the formulation.- Consider alternative vehicles or formulation strategies (e.g., cyclodextrin, PEG).
Pharmacokinetics (PK) Insufficient drug exposure in plasma or at the tumor site. - Conduct a pilot PK study to measure plasma and tumor drug concentrations over time.- Analyze for rapid metabolism or clearance.
Pharmacodynamics (PD) Lack of target engagement in the tumor. - Develop an assay to measure ATAD2 inhibition in tumor tissue (e.g., Western blot for downstream markers, NanoBRET).- Correlate target engagement with drug concentration in the tumor.
Animal Model Selection The chosen cell line or PDX model is not dependent on ATAD2 for proliferation. - Screen a panel of cell lines in vitro for sensitivity to this compound.- Analyze TCGA or other databases for ATAD2 expression/dependency in your cancer type.- Consider using an orthotopic or patient-derived xenograft (PDX) model that better reflects human tumors.[8][9]

| Experimental Design | Dosing regimen (dose, frequency, duration) is suboptimal. | - Use PK/PD data to design a rational dosing schedule that maintains target engagement.- Extend the duration of the study if the antiproliferative effect is expected to be slow-acting (cytostatic vs. cytotoxic). |

Troubleshooting Workflow Diagram```dot

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", rankdir=TB]; node [fontname="Arial", style=filled, shape=box, margin="0.3,0.2"];

Start [label="Weak In Vivo\nAntiproliferative Effect\nObserved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckFormulation [label="Step 1: Verify Formulation\nIs it soluble and stable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PilotPKPD [label="Step 2: Conduct Pilot PK/PD Study\nin Tumor-Bearing Animals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzePK [label="Sufficient Drug Exposure\nin Plasma & Tumor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzePD [label="Target (ATAD2) Engagement\nConfirmed in Tumor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ReviewModel [label="Step 3: Re-evaluate Animal Model\nIs the model ATAD2-dependent?", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeDose [label="Step 4: Optimize Dosing Regimen\nBased on PK/PD Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Redesign [label="Redesign Formulation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Proceed with Optimized\nEfficacy Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NewModel [label="Select New/Validated Model", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckFormulation; CheckFormulation -> PilotPKPD [label=" Yes"]; CheckFormulation -> Redesign [label=" No"]; PilotPKPD -> AnalyzePK; AnalyzePK -> AnalyzePD [label=" Yes"]; AnalyzePK -> OptimizeDose [label=" No\n(Low Exposure)"]; AnalyzePD -> ReviewModel [label=" No\n(No Engagement)"]; AnalyzePD -> Success [label=" Yes"]; ReviewModel -> NewModel [label=" No / Unknown"]; ReviewModel -> Success [label=" Yes"]; OptimizeDose -> PilotPKPD; NewModel -> Start; }

Caption: Standard experimental workflow for an in vivo antitumor efficacy study.

References

Technical Support Center: Overcoming Resistance to GSK8814 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the ATAD2 bromodomain inhibitor, GSK8814, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective chemical probe and inhibitor of the ATAD2 (ATPase family AAA domain-containing protein 2) bromodomain.[1][2] The bromodomain of ATAD2 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, a key process in chromatin remodeling and gene transcription.[2][3] By competitively binding to the ATAD2 bromodomain, this compound displaces it from chromatin, thereby modulating the expression of genes involved in cell cycle progression and proliferation.[1][2] ATAD2 is overexpressed in several cancers, and its inhibition has been shown to have anti-proliferative effects in cancer models.[2][4]

Q2: What are the potential mechanisms of acquired resistance to this compound?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies can generally be categorized as follows:

  • On-target alterations: Mutations in the ATAD2 bromodomain could potentially alter the binding site of this compound, reducing its inhibitory activity.

  • Activation of bypass signaling pathways: Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of ATAD2-mediated transcription.[5] Potential bypass pathways could involve the upregulation of other bromodomain-containing proteins or the activation of parallel pathways that promote cell survival and proliferation.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[5]

  • Changes in the tumor microenvironment: Interactions between tumor cells and their surrounding microenvironment can contribute to drug resistance.[5]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance to this compound can be confirmed through the following experimental approaches:

  • Serial IC50 Determinations: A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental cell line is a strong indicator of resistance.[5]

  • Washout Experiment: To determine if the resistance is stable and not a temporary adaptation, the resistant cells can be cultured in a drug-free medium for several passages before re-determining the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[5]

  • Clonal Selection: Isolating and testing single-cell clones from the resistant population can help determine if the resistance is a characteristic of the entire population or if there is heterogeneity.[5]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Recommended Solution
Inconsistent cell seeding density Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution.[6]
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[5][6]
Incomplete this compound solubilization Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing dilutions in the culture medium. Visually inspect for any precipitates.[6]
Contamination (bacterial, fungal, mycoplasma) Regularly inspect cultures for any signs of contamination. Perform routine mycoplasma testing.[5]
Problem 2: Failure to generate a this compound-resistant cell line.
Possible Cause Recommended Solution
This compound concentration is too high Begin with a lower concentration of this compound (around the IC20-IC30) to allow for gradual adaptation of the cells. Slowly increase the concentration over time as the cells become more tolerant.[5]
This compound concentration is too low If the cells are proliferating at a rate similar to the untreated control, the selective pressure may be insufficient. Gradually increase the drug concentration.[5]
Parental cell line heterogeneity The parental cell line may not contain pre-existing clones with the ability to develop resistance. Consider using a different cancer cell line.[5]
Cell line is not suitable for long-term culture Ensure the chosen cell line is robust and can be passaged multiple times under selective pressure.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to establish the IC50 of this compound in the parental cancer cell line.

  • Initial continuous exposure: Culture the parental cells in the presence of this compound at a concentration around the IC20-IC30.

  • Monitor cell viability: Continuously monitor the cells for signs of recovery and proliferation.

  • Gradual dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. This process may take several months.

  • Characterize the resistant population: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50.

  • Cryopreserve resistant cells: Freeze down stocks of the resistant cell line at various passages to ensure a consistent source for future experiments.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins in potential bypass signaling pathways (e.g., key components of the PI3K/Akt or MAPK/ERK pathways). Also, probe for the target protein, ATAD2, to check for any changes in its expression. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the protein expression levels between the parental and resistant cell lines to identify any upregulated or activated pathways in the resistant cells.

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound ATAD2 ATAD2 Bromodomain This compound->ATAD2 Inhibits AcetylatedHistones Acetylated Histones ATAD2->AcetylatedHistones Binds to GeneTranscription Gene Transcription (Cell Cycle & Proliferation) ATAD2->GeneTranscription Promotes Chromatin Chromatin AcetylatedHistones->Chromatin Part of CellGrowth Inhibition of Cancer Cell Growth GeneTranscription->CellGrowth Leads to (when inhibited)

Caption: Mechanism of action of this compound.

cluster_1 Potential Resistance Mechanisms to this compound This compound This compound ATAD2_WT Wild-type ATAD2 This compound->ATAD2_WT Inhibits ATAD2_Mut Mutated ATAD2 This compound->ATAD2_Mut Ineffective Binding CellSurvival Cell Survival & Proliferation ATAD2_WT->CellSurvival Promotes (Inhibited) ATAD2_Mut->CellSurvival Promotes BypassPathway Bypass Signaling Pathway Activation BypassPathway->CellSurvival Promotes DrugEfflux Increased Drug Efflux (ABC Transporters) DrugEfflux->this compound Reduces Intracellular Concentration

Caption: Potential mechanisms of resistance to this compound.

cluster_2 Workflow for Investigating this compound Resistance Start Start with Parental Cell Line GenerateResistant Generate Resistant Cell Line (Continuous this compound Exposure) Start->GenerateResistant ConfirmResistance Confirm Resistance (IC50 Shift) GenerateResistant->ConfirmResistance InvestigateMechanism Investigate Mechanisms ConfirmResistance->InvestigateMechanism Sequencing ATAD2 Sequencing (On-target mutation) InvestigateMechanism->Sequencing WesternBlot Western Blot (Bypass pathways) InvestigateMechanism->WesternBlot EffluxAssay Drug Efflux Assay (ABC transporters) InvestigateMechanism->EffluxAssay DevelopStrategy Develop Strategy to Overcome Resistance Sequencing->DevelopStrategy WesternBlot->DevelopStrategy EffluxAssay->DevelopStrategy

Caption: Experimental workflow for this compound resistance.

References

Technical Support Center: Validating On-Target Activity of GSK8814

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the on-target activity of GSK8814, a selective inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain. Genetic approaches are essential for confirming that the phenotypic effects of this compound are a direct result of ATAD2 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the bromodomain of ATAD2. It is a potent and selective chemical probe for the ATAD2/2B bromodomain.

Q2: Why is it important to use genetic approaches to validate the on-target activity of this compound?

A2: Genetic approaches, such as CRISPR-Cas9 mediated knockout or siRNA/shRNA-mediated knockdown of ATAD2, are crucial for confirming that the observed cellular phenotype upon this compound treatment is a direct consequence of ATAD2 inhibition and not due to off-target effects of the compound. These methods provide an orthogonal approach to pharmacological inhibition, strengthening the evidence for on-target activity.

Q3: What are the known functions of ATAD2?

A3: ATAD2 is a chromatin remodeling factor that plays a significant role in various cellular processes by modulating gene expression. It acts as a transcriptional co-regulator and is involved in pathways related to cell proliferation, survival, and differentiation. Overexpression of ATAD2 is associated with poor prognosis in several cancers.

Q4: Which signaling pathways are regulated by ATAD2?

A4: ATAD2 is implicated in several cancer-related signaling pathways, including the Rb/E2F-cMyc, PI3K/AKT, MAPK, Hedgehog, and TGF-β signaling pathways. By modulating the expression of key genes in these pathways, ATAD2 can influence cell cycle progression, apoptosis, and metastasis.

Experimental Workflow for On-Target Validation

On-Target Validation Workflow Experimental Workflow for Validating On-Target Activity of this compound cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach cluster_rescue Rescue Experiment start_pharm Treat cells with this compound phenotype_pharm Observe Phenotype A (e.g., decreased proliferation) start_pharm->phenotype_pharm rescue_exp Treat ATAD2 KO/KD cells with this compound phenotype_pharm->rescue_exp Compare Phenotypes start_genetic Generate ATAD2 Knockout/Knockdown Cells (CRISPR or siRNA/shRNA) phenotype_genetic Observe Phenotype A (e.g., decreased proliferation) start_genetic->phenotype_genetic phenotype_genetic->rescue_exp Compare Phenotypes no_phenotype No further potentiation of Phenotype A rescue_exp->no_phenotype conclusion Conclusion: Phenotype is on-target no_phenotype->conclusion

Caption: A logical workflow for validating the on-target activity of this compound.

ATAD2 Signaling Pathways

ATAD2_Signaling_Pathways Key Signaling Pathways Involving ATAD2 cluster_Rb_E2F Rb/E2F-cMyc Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_Hedgehog Hedgehog Pathway ATAD2 ATAD2 E2F E2F ATAD2->E2F co-activates cMyc c-Myc ATAD2->cMyc co-activates PI3K_AKT PI3K/AKT Signaling ATAD2->PI3K_AKT activates MAPK MAPK Signaling ATAD2->MAPK modulates Hedgehog Hedgehog Signaling ATAD2->Hedgehog activates CellCycle Cell Cycle Progression E2F->CellCycle cMyc->CellCycle Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Gene_Expression Gene Expression MAPK->Gene_Expression EMT Epithelial-Mesenchymal Transition Hedgehog->EMT

Caption: Overview of major signaling pathways where ATAD2 plays a regulatory role.

Troubleshooting Guides

CRISPR-Cas9 Mediated Knockout of ATAD2
Issue Possible Cause Recommended Solution
Low Knockout Efficiency Suboptimal sgRNA design.Design and test multiple sgRNAs targeting different exons of ATAD2. Use online tools to predict sgRNA efficiency and off-target effects.
Low transfection efficiency.Optimize transfection conditions for your specific cell line (e.g., cell density, DNA concentration, transfection reagent). Consider using lentiviral delivery for hard-to-transfect cells.
No Phenotype Observed After Confirmed Knockout Functional redundancy with ATAD2B.Perform a double knockout of ATAD2 and its homolog ATAD2B.
The observed phenotype with this compound is due to off-target effects.This is a key result. It suggests that the effects of this compound may not be solely mediated by ATAD2 inhibition in your experimental system. Further investigation into potential off-targets is warranted.
High Cell Death After Transfection Toxicity from Cas9 expression or transfection reagent.Titrate the amount of Cas9 plasmid and transfection reagent. Perform a toxicity test with the transfection reagent alone.
siRNA/shRNA Mediated Knockdown of ATAD2
Issue Possible Cause Recommended Solution
Inefficient Knockdown of ATAD2 mRNA Poor siRNA/shRNA efficacy.Test multiple siRNA/shRNA sequences targeting different regions of the ATAD2 mRNA.
Inefficient delivery.Optimize transfection/transduction conditions. Use a positive control (e.g., siRNA targeting a housekeeping gene) to assess delivery efficiency.
No Change in ATAD2 Protein Levels Despite mRNA Knockdown High protein stability.Extend the time course of the experiment to allow for protein turnover. Assess ATAD2 protein levels at multiple time points (e.g., 48, 72, 96 hours post-transfection).
Discrepancy Between Phenotypes of Knockdown and this compound Treatment Incomplete knockdown.A partial reduction of ATAD2 may not be sufficient to replicate the phenotype of potent pharmacological inhibition. Confirm knockdown efficiency at the protein level via Western blot.
Off-target effects of siRNA/shRNA.Use a scrambled or non-targeting siRNA/shRNA as a negative control. Validate findings with at least two different siRNA/shRNA sequences targeting ATAD2.

Experimental Protocols

ATAD2 Knockdown using siRNA

Objective: To transiently reduce the expression of ATAD2 to validate the on-target effects of this compound.

Materials:

  • Cells of interest

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • ATAD2 siRNA (a pool of at least 3 different siRNAs is recommended)

  • Non-targeting control siRNA

  • Culture plates and media

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein lysis and Western blotting

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 75 pmol of siRNA (ATAD2 or non-targeting control) into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection:

    • Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from a subset of cells to quantify ATAD2 mRNA levels relative to a housekeeping gene and the non-targeting control.

    • Western Blot: Lyse the remaining cells and perform a Western blot to assess the reduction in ATAD2 protein levels.

  • Phenotypic Analysis: At the desired time point post-transfection, perform the same phenotypic assays that were conducted with this compound treatment (e.g., cell viability, proliferation, migration assays).

ATAD2 Knockout using CRISPR-Cas9

Objective: To generate a stable cell line with a complete loss of ATAD2 function.

Materials:

  • Cells of interest

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)

  • ATAD2-specific sgRNA sequences (at least two)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

  • Reagents for genomic DNA extraction and PCR

  • Reagents for Western blotting

Protocol:

  • sgRNA Cloning: Clone the ATAD2-specific sgRNA sequences into the pSpCas9(BB)-2A-GFP plasmid according to the manufacturer's protocol.

  • Transfection: Transfect the cells with the sgRNA-containing plasmid using an optimized protocol for your cell line.

  • FACS Sorting: 48 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS. This enriches for cells that have been successfully transfected.

  • Single-Cell Cloning: Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.

  • Clonal Expansion: Expand the single-cell clones over several weeks.

  • Screening for Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the ATAD2 gene, followed by Sanger sequencing to identify clones with frameshift mutations.

    • Western Blot: Perform a Western blot on lysates from clones with confirmed frameshift mutations to verify the complete absence of the ATAD2 protein.

  • Phenotypic Analysis: Use the validated ATAD2 knockout clones for phenotypic assays and comparison with this compound treatment.

Quantitative Data Summary

Table 1: Potency of ATAD2 Inhibitors

CompoundTargetBiochemical IC50Cellular Assay PotencySelectivity
This compound ATAD2 Bromodomain0.059 µM (IC50)2.7 µM (IC50 in LNCaP cells)>500-fold selective for ATAD2 over BRD4 BD1
BAY-850 ATAD2166 nM (IC50)-Isoform selective
AZ13824374 ATAD2 Bromodomain-6.9 (pIC50 in HCT116 cells)>100-fold selective against other bromodomains

Table 2: Phenotypic Effects of ATAD2 Inhibition

Inhibition MethodCell LineObserved PhenotypeQuantitative Measurement
ATAD2 siRNA HepG2, Hep3BDecreased cell viability, induced apoptosisIncreased active Caspase-3 expression
ATAD2 shRNA Gastric Cancer CellsG1 phase arrest, induced apoptosisReduced expression of cyclinD1, ppRb, E2F1; increased cleaved-PARP and cleaved-Caspase 3
This compound LNCaPInhibition of colony formationIC50 = 2.7 µM
BAY-850 PA-1, SK-OV3 (Ovarian Cancer)Dose-dependent inhibition of cell viability-

Validation & Comparative

Comparing the potency of GSK8814 and BAY-850 for ATAD2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of GSK8814 and BAY-850 for ATAD2 Bromodomain Inhibition

This guide provides a detailed comparison of two widely used chemical probes, this compound and BAY-850, for the inhibition of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain. ATAD2 is a critical epigenetic regulator and transcriptional cofactor implicated in the progression of various cancers, making it a significant target for therapeutic development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potency, selectivity, and cellular activity of these inhibitors, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for this compound and BAY-850, providing a clear comparison of their biochemical and cellular potencies.

ParameterThis compoundBAY-850Assay Type
IC₅₀ 59 nM[4][5]20 nM (vs. acetylated H4 peptide)[6]HTRF/TR-FRET
166 nM (vs. mono-acetylated H4)[2][7][8]TR-FRET
157 nM (vs. tetra-acetylated H4)[2]AlphaScreen
pIC₅₀ 7.3 (vs. acetylated H4 peptide)[9][10]Not ReportedTR-FRET
Kd pKd = 8.1 (approx. 7.9 nM)[4][9][10]85 nM[2][6]Isothermal Titration Calorimetry (ITC)
120 nM[6]BROMOscan
Ki pKi = 8.9 (approx. 1.26 nM)[4][5][9]Not ReportedBROMOscan
Cellular Activity EC₅₀ = 2 µM[9][10]Maximal on-target activity at 1 µM[2]NanoBRET
FRAP
Selectivity >500-fold over BRD4 BD1[4][5]Exquisite selectivity over other bromodomains[6]BROMOscan
Negative Control GSK8815 (pKd = 5.5)[9]BAY-460 (HTRF IC₅₀ = 16 µM)[6]

Experimental Protocols

The data presented above were generated using a variety of standard biochemical and cellular assays. The general methodologies for these key experiments are detailed below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is a common method for measuring the binding affinity of inhibitors.

  • Principle: TR-FRET measures the proximity of two fluorescently labeled molecules. In the context of ATAD2, a recombinant GST-tagged ATAD2 bromodomain protein is used alongside a biotinylated histone peptide (e.g., H4). A donor fluorophore (e.g., linked to an anti-GST antibody) and an acceptor fluorophore (e.g., linked to streptavidin) are added. When the histone peptide binds to the ATAD2 bromodomain, the donor and acceptor are brought close enough for energy transfer to occur.

  • Methodology:

    • The inhibitor (this compound or BAY-850) is serially diluted and incubated with the recombinant ATAD2 bromodomain protein.

    • The biotinylated histone H4 peptide is added to the mixture.

    • Antibodies or reagents conjugated with the donor and acceptor fluorophores are added.

    • After an incubation period (e.g., 180 minutes), the TR-FRET signal is measured.[11]

  • Data Interpretation: A potent inhibitor will disrupt the ATAD2-histone interaction, leading to a decrease in the FRET signal. The IC₅₀ value is calculated from the dose-response curve.

BROMOscan™

This is a competition binding assay used to determine inhibitor selectivity and affinity (Ki).

  • Principle: BROMOscan measures the ability of a test compound to displace a reference ligand from a panel of bromodomain-containing proteins.

  • Methodology:

    • The ATAD2 protein is immobilized on a solid support.

    • A known, tagged ligand that binds to ATAD2 is added.

    • The test compound (inhibitor) is added at various concentrations.

    • The amount of tagged ligand that remains bound to the ATAD2 protein is quantified.

  • Data Interpretation: A lower amount of bound reference ligand indicates stronger binding by the test compound. This platform is used to test against a wide array of bromodomains to determine selectivity.[4][5]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd).

  • Principle: The binding of an inhibitor to its target protein results in a change in enthalpy (heat). ITC measures these small heat changes.

  • Methodology:

    • The ATAD2 protein is placed in the sample cell of the calorimeter.

    • The inhibitor (e.g., this compound) is loaded into an injection syringe.

    • The inhibitor is titrated into the protein solution in small, precise amounts.

    • The heat change after each injection is measured.

  • Data Interpretation: The resulting data are fitted to a binding model to calculate the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[9][10]

NanoBRET™ Assay (Cellular Target Engagement)

This assay measures the engagement of an inhibitor with its target protein within living cells.

  • Principle: It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay. ATAD2 is fused to a NanoLuc® luciferase, and a histone (e.g., H3.3) is fused to a HaloTag® protein that is labeled with a fluorescent probe. When the histone binds to ATAD2 in the cell, BRET occurs.

  • Methodology:

    • Cells are engineered to express the NanoLuc-ATAD2 and Histone-HaloTag fusion proteins.

    • The cells are treated with the fluorescent HaloTag ligand.

    • The test inhibitor is added to the cells at various concentrations.

    • The luciferase substrate is added, and both the donor (luciferase) and acceptor (fluorophore) emissions are measured.

  • Data Interpretation: An effective inhibitor disrupts the ATAD2-histone interaction, leading to a decrease in the BRET signal. The EC₅₀ is determined from the dose-response curve, indicating the concentration required for 50% target engagement in a cellular environment.[9][10]

Fluorescence Recovery After Photobleaching (FRAP) (Cellular Activity)

FRAP is used to measure the dynamics and mobility of fluorescently labeled proteins in live cells.

  • Principle: This technique assesses the displacement of ATAD2 from chromatin. A GFP-tagged ATAD2 protein will have slow mobility when bound to chromatin. If an inhibitor displaces it, the protein will move more freely in the nucleus.

  • Methodology:

    • Cells are transfected to express GFP-tagged full-length ATAD2.

    • A specific region of the nucleus is photobleached using a high-intensity laser, destroying the GFP signal in that area.

    • The rate at which fluorescence recovers in the bleached area is measured as surrounding GFP-ATAD2 molecules move into it.

    • The experiment is repeated after treating the cells with the inhibitor (e.g., BAY-850).

  • Data Interpretation: Treatment with an effective inhibitor like BAY-850 causes a faster fluorescence recovery time, indicating that the GFP-ATAD2 is less constrained and has been displaced from the chromatin.[2]

Visualizations: Pathways and Workflows

ATAD2 Signaling Pathway

ATAD2 is a key cofactor in several oncogenic signaling pathways. One of the most critical is the Rb/E2F-cMyc pathway, which is fundamental to cell cycle progression.[1][3][12]

ATAD2_Signaling cluster_G1_S G1/S Phase Transition cluster_transcription Gene Transcription CDK46 CDK4/6 Rb pRb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates pRb_E2F pRb-E2F Complex (Transcription Repressed) Rb->pRb_E2F E2F E2F E2F->pRb_E2F ATAD2 ATAD2 E2F->ATAD2 upregulates cMyc c-Myc E2F->cMyc upregulates pRb_E2F->E2F releases Prolif_Genes Proliferation-Related Genes ATAD2->Prolif_Genes co-activates transcription cMyc->Prolif_Genes activates transcription

Caption: The Rb/E2F-cMyc signaling pathway involving ATAD2.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an ATAD2 inhibitor using a TR-FRET assay.

TR_FRET_Workflow start Start reagents Prepare Reagents: - ATAD2 Protein - Test Inhibitor (e.g., this compound) - Biotinylated Histone Peptide - FRET Donor/Acceptor Pair start->reagents incubation1 Incubate ATAD2 with serial dilutions of inhibitor reagents->incubation1 add_peptide Add Biotinylated Histone Peptide incubation1->add_peptide add_fret_pair Add Donor and Acceptor (e.g., Anti-GST-Tb & SA-d2) add_peptide->add_fret_pair incubation2 Incubate to allow binding equilibrium add_fret_pair->incubation2 readout Read TR-FRET Signal (Ratio of Acceptor/Donor Emission) incubation2->readout analysis Analyze Data: Plot Dose-Response Curve and Calculate IC50 readout->analysis end End analysis->end

Caption: A generalized workflow for an ATAD2 inhibitor TR-FRET assay.

References

ATAD2 Chemical Probes: A Head-to-Head Comparison of GSK8814 and AZ13824374

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and epigenetics, the selection of a high-quality chemical probe is critical for elucidating the biological function of a target protein and validating its therapeutic potential. ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a compelling cancer target, and several chemical probes have been developed to interrogate its bromodomain. This guide provides a comprehensive comparison of two prominent ATAD2 probes, GSK8814 and AZ13824374, to aid researchers in selecting the optimal tool for their experimental needs.

This comparison synthesizes data from peer-reviewed publications to provide an objective overview of the biochemical potency, selectivity, and cellular activity of these two inhibitors. We also present detailed experimental protocols for key assays to enable replication and further investigation.

Key Comparison Metrics

A summary of the key quantitative data for this compound and AZ13824374 is presented below, highlighting the head-to-head comparison where available.

ParameterThis compoundAZ13824374Reference(s)
Biochemical Potency
ATAD2 IC50 (TR-FRET)59 nM~6 nM[1][2]
ATAD2 pKd (ITC)8.1Not Reported[3]
ATAD2 pKi (BROMOscan)8.9Not Reported[3]
Cellular Target Engagement
ATAD2 NanoBRET IC50~600 nM80 nM[2]
Selectivity
Selectivity over BRD4>1000-fold>100-fold
BROMOscan Profile>100-fold selective over a panel of bromodomainsSelectivity confirmed by chemoproteomics, but broad panel data not publicly available.
Negative Control GSK8815 (enantiomer)Not explicitly reported

In-Depth Analysis

This compound, developed by GlaxoSmithKline, was one of the first potent and selective chemical probes for ATAD2. It exhibits a low nanomolar biochemical potency with an IC50 of 59 nM in a TR-FRET assay and demonstrates excellent selectivity, particularly over the BET family of bromodomains (>1000-fold for BRD4). A key advantage of this compound is the availability of a well-characterized negative control, its enantiomer GSK8815, which is crucial for validating on-target effects in cellular experiments. However, the cellular potency of this compound is significantly lower than its biochemical potency, with a NanoBRET IC50 of approximately 600 nM for target engagement in cells.

AZ13824374, developed by AstraZeneca, represents a newer generation of ATAD2 probes. It displays comparable, if not slightly improved, biochemical potency to this compound, with a reported IC50 of approximately 6 nM. The most significant advantage of AZ13824374 is its substantially improved cellular potency. In a head-to-head NanoBRET assay, AZ13824374 demonstrated an IC50 of 80 nM, making it significantly more potent than this compound in a cellular context. While a comprehensive BROMOscan panel for AZ13824374 is not publicly available, it has been reported to be over 100-fold selective against other bromodomains, and its selectivity has been confirmed by chemoproteomics.

Experimental Methodologies

Detailed experimental protocols are essential for the interpretation and replication of published findings. Below are the methodologies for the key assays used to characterize this compound and AZ13824374.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound)

Objective: To determine the biochemical potency (IC50) of inhibitors against the ATAD2 bromodomain.

Protocol:

  • Recombinant human ATAD2 bromodomain (residues 981-1108) tagged with GST is used.

  • A biotinylated histone H4 acetylated at lysine (B10760008) 12 (H4K12ac) peptide is used as the substrate.

  • The assay is performed in a 384-well plate in a final volume of 10 µL.

  • The reaction mixture contains 25 nM GST-ATAD2, 200 nM H4K12ac peptide, 25 nM Europium-labeled anti-GST antibody, and 250 nM Streptavidin-XL665.

  • Compounds are serially diluted in DMSO and added to the assay plate.

  • The plate is incubated at room temperature for 60 minutes.

  • The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • IC50 values are calculated from the ratio of the emission signals and fitted to a four-parameter dose-response curve.

NanoBRET Cellular Target Engagement Assay (for AZ13824374 and this compound)

Objective: To measure the extent to which the compounds engage with ATAD2 within a live cellular environment.

Protocol:

  • HEK293 cells are transiently transfected with a fusion construct of ATAD2 and NanoLuc luciferase.

  • A fluorescently labeled tracer that binds to the ATAD2 bromodomain is added to the cells.

  • The test compounds (this compound or AZ13824374) are then added in a serial dilution.

  • If the compound enters the cells and binds to ATAD2, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • The BRET signal is measured using a plate reader capable of detecting both the NanoLuc emission (460 nm) and the tracer emission (e.g., 610 nm).

  • The ratio of the two emissions is calculated, and IC50 values are determined by plotting the BRET ratio against the compound concentration.

Visualizing the Path to ATAD2 Inhibition

The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating these ATAD2 probes.

ATAD2_Inhibition_Pathway cluster_nucleus Cell Nucleus ATAD2 ATAD2 Acetylated_Histone Acetylated Histone ATAD2->Acetylated_Histone Binds to Transcription Gene Transcription Acetylated_Histone->Transcription Promotes Probe ATAD2 Probe (this compound or AZ13824374) Probe->ATAD2 Inhibits Binding

Caption: Mechanism of ATAD2 bromodomain inhibition.

Experimental_Workflow start Start: Select ATAD2 Probe biochemical Biochemical Assays (TR-FRET, ITC) start->biochemical cellular Cellular Assays (NanoBRET) start->cellular selectivity Selectivity Profiling (BROMOscan) start->selectivity evaluation Evaluate Probe Performance biochemical->evaluation cellular->evaluation selectivity->evaluation functional Functional Assays (e.g., Gene Expression) evaluation->functional

Caption: Experimental workflow for ATAD2 probe evaluation.

Conclusion: Which Probe is Better?

Based on the currently available data, AZ13824374 emerges as the superior ATAD2 probe for cellular studies due to its significantly higher potency in target engagement assays . While both probes exhibit excellent biochemical potency and selectivity, the improved cellular activity of AZ13824374 suggests it is more likely to achieve effective target modulation at lower concentrations, thereby reducing the risk of off-target effects.

However, the choice of probe will ultimately depend on the specific experimental context. This compound remains a valuable tool, particularly because of its well-characterized negative control, GSK8815 , which is indispensable for rigorously demonstrating on-target effects. For researchers prioritizing cellular potency and aiming to work with a more recently developed tool, AZ13824374 is the recommended choice. For those who require a well-established probe with a readily available negative control for stringent validation of cellular phenotypes, this compound is a solid option. As with any chemical probe, it is crucial to use both compounds in conjunction with appropriate controls to ensure robust and reproducible results.

References

The Inactive enantiomer GSK8815 as a Rigorous Negative Control for the ATAD2 Bromodomain Probe GSK8814

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Epigenetics and Drug Discovery

In the realm of chemical biology and drug development, the use of well-characterized chemical probes and their corresponding inactive controls is paramount for validating on-target effects and avoiding misinterpretation of experimental results. This guide provides a comprehensive comparison of GSK8814, a potent and selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain, and its structurally similar but biologically inactive enantiomer, GSK8815, which serves as an ideal negative control.

ATAD2 is a transcriptional co-regulator implicated in various cancers through its interaction with oncogenic transcription factors such as MYC and its role in chromatin remodeling.[1] The bromodomain of ATAD2 recognizes acetylated lysine (B10760008) residues on histones, a key mechanism in epigenetic regulation of gene expression. This compound was developed as a chemical probe to investigate the biological functions of the ATAD2 bromodomain. To ensure that the observed cellular effects of this compound are due to its specific inhibition of ATAD2 and not off-target activities, GSK8815 was synthesized as a negative control.

Quantitative Comparison of this compound and GSK8815

The efficacy of this compound as a potent ATAD2 inhibitor and the inert nature of GSK8815 are demonstrated by significant differences in their binding affinities and inhibitory activities across various biochemical and cellular assays.

ParameterThis compoundGSK8815Assay TypeReference
Binding Affinity (pKd) 8.15.5Isothermal Titration Calorimetry (ITC)[2]
Biochemical Inhibition (pIC50) 7.3< 5Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]
Cellular Target Engagement (EC50) 2 µMInactiveNanoBRET Assay[3]
Selectivity (BROMOscan) High selectivity for ATAD2 (pKd = 8.9)Not reported, expected to be inactiveBROMOscan[2]

Experimental Methodologies

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to directly measure the binding affinity of this compound and GSK8815 to the ATAD2 bromodomain.

Protocol:

  • Recombinant human ATAD2 bromodomain protein was purified and dialyzed against the assay buffer.

  • The protein solution was loaded into the sample cell of the ITC instrument.

  • This compound or GSK8815, dissolved in the same buffer, was loaded into the injection syringe.

  • A series of injections of the compound into the protein solution were performed at a constant temperature.

  • The heat change associated with each injection was measured.

  • The resulting data were fitted to a one-site binding model to determine the dissociation constant (Kd), from which the pKd was calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to measure the ability of the compounds to inhibit the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

Protocol:

  • The assay was performed in a low-volume 384-well plate.

  • Recombinant GST-tagged ATAD2 bromodomain was incubated with a biotinylated peptide corresponding to the N-terminus of histone H4 acetylated at lysine 12 (H4K12ac).

  • Europium-labeled anti-GST antibody (donor) and streptavidin-labeled APC (acceptor) were added.

  • Serial dilutions of this compound or GSK8815 were added to the wells.

  • Following incubation, the TR-FRET signal was measured on a plate reader.

  • The pIC50 values were calculated from the dose-response curves.

NanoBRET Cellular Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed to confirm that this compound engages with ATAD2 in a live-cell context, while GSK8815 does not.

Protocol:

  • HEK293 cells were co-transfected with plasmids encoding for the ATAD2 bromodomain fused to NanoLuc® luciferase (the BRET donor) and Histone H3.3 fused to HaloTag® (the BRET acceptor).

  • Transfected cells were seeded into 96-well plates.

  • The HaloTag®-H3.3 was labeled with the cell-permeable HaloTag® NanoBRET™ 618 Ligand.

  • Cells were then treated with increasing concentrations of this compound or GSK8815.

  • The NanoBRET substrate was added, and the donor and acceptor emission signals were measured.

  • The BRET ratio was calculated, and the data were used to determine the EC50 value for target engagement. The original study demonstrated dose-dependent displacement of the labeled ATAD2 bromodomain from histone H3.3 by this compound, while the negative control enantiomer was inactive.

Visualizing the Role of ATAD2 and the Action of this compound

The following diagrams illustrate the signaling pathway involving ATAD2 and the experimental workflow for validating the on-target activity of this compound using GSK8815.

cluster_nucleus Nucleus Histone Histone Tails Ac_Histone Acetylated Histones (Ac-Lys) Histone->Ac_Histone HATs ATAD2 ATAD2 Bromodomain Ac_Histone->ATAD2 Recognition Transcription_Factors Oncogenic Transcription Factors (e.g., MYC, E2F) ATAD2->Transcription_Factors Co-activation Chromatin Chromatin ATAD2->Chromatin Remodeling Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Chromatin->Gene_Expression Activation This compound This compound (Active Probe) This compound->ATAD2 Inhibition

Caption: ATAD2 signaling pathway and the inhibitory action of this compound.

cluster_workflow Experimental Workflow Start Cell-based Assay (e.g., NanoBRET) Treatment Treatment Groups Start->Treatment GSK8814_Treat This compound (Active Probe) Treatment->GSK8814_Treat GSK8815_Treat GSK8815 (Negative Control) Treatment->GSK8815_Treat Vehicle_Treat Vehicle (e.g., DMSO) Treatment->Vehicle_Treat Measurement Measure Cellular Endpoint (e.g., Target Engagement, Phenotype) GSK8814_Treat->Measurement GSK8815_Treat->Measurement Vehicle_Treat->Measurement Result_8814 Effect Observed Measurement->Result_8814 Result_8815 No Effect Observed Measurement->Result_8815 Result_Vehicle Baseline/No Effect Measurement->Result_Vehicle Conclusion Conclusion: On-Target Effect of this compound Result_8814->Conclusion Result_8815->Conclusion Result_Vehicle->Conclusion

Caption: Logical workflow for using GSK8815 as a negative control.

Conclusion

The significant disparity in binding affinity and biological activity between this compound and GSK8815 validates the use of GSK8815 as a robust negative control for studies involving this compound. By incorporating GSK8815 into experimental designs, researchers can confidently attribute the cellular and physiological effects of this compound to the specific inhibition of the ATAD2 bromodomain, thereby ensuring the reliability and accuracy of their findings in the exploration of ATAD2 biology and its role in disease.

References

GSK8814: A Potent and Selective Probe for the ATAD2 Bromodomain with a Favorable Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

GSK8814 has emerged as a critical chemical probe for elucidating the biological functions of the ATPase family AAA domain-containing protein 2 (ATAD2), demonstrating high potency and exceptional selectivity against other bromodomains. This guide provides a comparative analysis of this compound's cross-reactivity profile, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in its effective application.

This compound is a potent inhibitor of the ATAD2 bromodomain, a protein domain implicated in various cancers through its role in chromatin remodeling and transcriptional regulation.[1] The selectivity of a chemical probe is paramount for attributing biological effects to its intended target. This compound exhibits a highly desirable selectivity profile, with a significant window between its affinity for ATAD2 and other bromodomains, particularly those of the bromodomain and extra-terminal domain (BET) family.

Cross-Reactivity Profile of this compound

This compound's selectivity has been rigorously evaluated across a panel of bromodomains using various biophysical and biochemical assays. The data consistently demonstrates a strong preference for ATAD2.

Key Selectivity Highlights:

  • Over 100-fold selective over all other bromodomains in the BROMOscan platform.[1][2][3]

  • Over 1000-fold selective against the well-studied bromodomain BRD4.[2]

  • A direct comparison of half-maximal inhibitory concentrations (pIC50) reveals a 500-fold selectivity for ATAD2 over BRD4 BD1.

The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of this compound and its less active enantiomer, GSK8815, which serves as a valuable negative control.

TargetAssayParameterThis compoundGSK8815 (Control)Selectivity Window
ATAD2 ITCpKd8.15.5~400-fold
ATAD2 BROMOscanpKi8.9Not Determined-
ATAD2 TR-FRETpIC507.35.5~63-fold
ATAD2B TR-FRETpIC507.75.5~158-fold
BRD4 BD1 TR-FRETpIC504.6Not Determined500-fold vs ATAD2
BRD4 (tandem) ITCpKd< 5.3< 5.3>630-fold vs ATAD2

Note: A comprehensive BROMOscan panel data table with specific values for each bromodomain is not publicly available. The selectivity is reported as being greater than 100-fold for all other bromodomains tested.

Experimental Methodologies

The cross-reactivity profile of this compound was determined using a suite of robust and widely accepted assays. The following sections detail the principles and generalized protocols for these key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol:

  • Sample Preparation: The purified ATAD2 bromodomain protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe at a concentration 10-20 times that of the protein. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound into the sample cell is performed.

  • Data Acquisition: The heat change following each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled ligand from the bromodomain by an unlabeled inhibitor.

Experimental Protocol:

  • Reagent Preparation: A reaction mixture is prepared containing the ATAD2 bromodomain protein, a biotinylated histone peptide ligand, and a europium-labeled anti-tag antibody (donor fluorophore) and streptavidin-linked acceptor fluorophore.

  • Inhibitor Addition: Serially diluted this compound is added to the reaction mixture in a microplate.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader. Excitation of the donor fluorophore results in energy transfer to the acceptor and subsequent light emission. Inhibition of the protein-ligand interaction by this compound leads to a decrease in the FRET signal.

  • Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the inhibitor concentration.

BROMOscan Assay

BROMOscan is a proprietary, high-throughput competition binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

Experimental Workflow:

G BROMOscan Experimental Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis ligand Immobilized Ligand assay_well Assay Well Incubation ligand->assay_well bromodomain DNA-Tagged Bromodomain bromodomain->assay_well inhibitor This compound (Test Compound) inhibitor->assay_well capture Capture on Solid Support assay_well->capture wash Wash Unbound Bromodomain capture->wash quantification qPCR Quantification of Bound Bromodomain wash->quantification analysis Calculation of % Inhibition or Ki quantification->analysis

Figure 1: BROMOscan workflow for assessing inhibitor binding.

ATAD2 Signaling Pathway Context

ATAD2 is a key player in cellular processes that are often dysregulated in cancer, including cell cycle progression and DNA replication. It functions as a transcriptional co-activator for several oncogenes, most notably c-MYC and E2F. The inhibition of the ATAD2 bromodomain by this compound is expected to disrupt these interactions and modulate the downstream signaling pathways.

The following diagram illustrates the central role of ATAD2 in the context of c-MYC and E2F signaling pathways, which are critical for cell proliferation.

G ATAD2 in c-MYC and E2F Signaling Pathways cluster_0 Upstream Regulation cluster_1 ATAD2 Regulation and Function cluster_2 Downstream Effects pRB pRB pRB_E2F pRB-E2F Complex pRB->pRB_E2F Inhibits E2F E2F E2F->pRB_E2F ATAD2_gene ATAD2 Gene E2F->ATAD2_gene Activates Transcription target_genes Target Genes (e.g., Cyclins, CDKs) E2F->target_genes Activates Transcription pRB_E2F->E2F Releases E2F upon pRB phosphorylation ATAD2_protein ATAD2 Protein ATAD2_gene->ATAD2_protein Translation ATAD2_protein->E2F Co-activates cMYC c-MYC ATAD2_protein->cMYC Co-activates cMYC->target_genes Activates Transcription proliferation Cell Proliferation & DNA Replication target_genes->proliferation Promotes This compound This compound This compound->ATAD2_protein Inhibits Bromodomain

Figure 2: ATAD2's role in c-MYC and E2F-mediated cell proliferation.

References

Validating GSK8814's On-Target Effects: A Comparative Guide to ATAD2 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of the ATAD2 bromodomain inhibitor, GSK8814, with the genetic knockdown of ATAD2. By presenting supporting experimental data from various studies, this document aims to assist researchers in designing and interpreting experiments to validate the mechanism of action of ATAD2-targeting compounds.

Introduction

ATAD2 (ATPase Family AAA Domain Containing 2) has emerged as a compelling target in oncology. Its overexpression is correlated with poor prognosis in a multitude of cancers, where it functions as a transcriptional coactivator for key oncogenes such as MYC and E2F1.[1][2][3][4] The validation of small molecule inhibitors targeting ATAD2 is crucial for their development as potential therapeutics. This compound is a potent and selective chemical probe for the ATAD2 bromodomain, exhibiting high affinity and selectivity over other bromodomains, including BRD4.[5][6]

A critical step in the validation of a targeted inhibitor is to demonstrate that its cellular effects phenocopy the genetic knockdown of its target. This guide compares the reported cellular and molecular effects of this compound with those of ATAD2 knockdown, providing a framework for assessing the on-target activity of this chemical probe.

Data Presentation: this compound vs. ATAD2 Knockdown

The following tables summarize the quantitative data from various studies on the biochemical potency of this compound and the phenotypic effects of both this compound and ATAD2 knockdown in cancer cell lines. It is important to note that the experimental conditions, such as cell lines and assay duration, may vary between studies.

Table 1: Biochemical Potency of this compound

ParameterValueAssayReference
IC₅₀0.059 µMBiochemical Assay[5]
pKᵢ8.9BROMOscan[5]
pKₔ8.1Isothermal Titration Calorimetry (ITC)[6]
Selectivity>500-fold over BRD4 BD1Biochemical Assay[5]
Cellular Target Engagement (EC₅₀)2 µMNanoBRET[6]

Table 2: Comparison of Phenotypic Effects

EffectThis compoundATAD2 Knockdown (siRNA/shRNA)
Inhibition of Cell Proliferation/Viability IC₅₀ = 2.7 µM (LNCaP cells, colony formation)[5]Significant reduction in various cancer cell lines (Gastric, Breast, Liver).[1][7]
Induction of Apoptosis Not explicitly quantified in available data.Significant increase in apoptotic cells (e.g., Gastric cancer cells).[1][3]
Inhibition of Colony Formation Dose-dependent inhibition (LNCaP cells).[5]Significant reduction in colony formation (e.g., Gastric cancer cells).[1][3]
Cell Cycle Arrest Inhibits genes involved in cell cycle (LNCaP cells).[5]G1 phase arrest (Gastric cancer cells).[1][3]

Table 3: Effects on Downstream Signaling

Molecular EffectThis compoundATAD2 Knockdown (siRNA/shRNA)
Rb-E2F1 Pathway Not explicitly reported.Reduced expression of Cyclin D1, p-pRb, E2F1, and Cyclin E.[1][3]
Apoptotic Markers Not explicitly reported.Upregulation of cleaved-PARP and cleaved-Caspase 3.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the on-target effects of this compound by comparing them with ATAD2 knockdown.

ATAD2 Knockdown using shRNA and Validation by Western Blot

This protocol describes the generation of stable ATAD2 knockdown cell lines and the subsequent validation of protein depletion.

  • shRNA Vector Preparation:

    • Design and clone shRNA sequences targeting ATAD2 into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a negative control.

    • Example shRNA sequence for ATAD2: 5ʹ-GGTTGTAGCTCCTCCAAAT-3ʹ.[1]

  • Lentivirus Production and Transduction:

    • Co-transfect the shRNA-containing lentiviral vector with packaging plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.

  • Selection of Stable Knockdown Cells:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 1-2 weeks.

  • Western Blot Analysis for ATAD2 Knockdown Validation:

    • Lyse the stable cell lines (ATAD2 shRNA and control shRNA) in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATAD2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble ATAD2 protein in each sample by Western blot, as described in the previous protocol. Increased thermal stability of ATAD2 in the presence of this compound indicates target engagement.

Cell Viability and Colony Formation Assays

These assays are used to assess the phenotypic consequences of ATAD2 inhibition.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound or transduce with ATAD2/control shRNA.

    • After the desired incubation period (e.g., 72 hours), add the viability reagent and measure the signal according to the manufacturer's instructions.

  • Colony Formation Assay:

    • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

    • Treat with this compound or use stable knockdown cell lines.

    • Allow the cells to grow for 10-14 days until visible colonies are formed.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways involving ATAD2 and a typical experimental workflow for validating the on-target effects of an ATAD2 inhibitor.

G cluster_0 Rb-E2F1 Signaling Pathway Rb Rb E2F1 E2F1 Rb->E2F1 inhibits Proliferation Cell Proliferation (e.g., Cyclin E) E2F1->Proliferation promotes transcription pRb p-Rb CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->Rb phosphorylates ATAD2 ATAD2 ATAD2->E2F1 coactivates

Caption: The Rb-E2F1 signaling pathway, where ATAD2 acts as a coactivator for E2F1-mediated transcription of proliferation-related genes.

G cluster_1 Experimental Workflow: Validating On-Target Effects Start Start: Cancer Cell Line Treatment Treatment Knockdown Genetic Knockdown Treatment->Knockdown Inhibitor Chemical Inhibitor (this compound) Treatment->Inhibitor PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis, Colony Formation) Knockdown->PhenotypicAssay MolecularAssay Molecular Assays (Western Blot, Gene Expression) Knockdown->MolecularAssay TargetEngagement Target Engagement Assay (CETSA) Inhibitor->TargetEngagement Inhibitor->PhenotypicAssay Inhibitor->MolecularAssay Comparison Compare Phenotypes and Molecular Effects TargetEngagement->Comparison PhenotypicAssay->Comparison MolecularAssay->Comparison Validation On-Target Effect Validation Comparison->Validation

Caption: A logical workflow for validating the on-target effects of this compound by comparing its phenotypic and molecular consequences with those of ATAD2 knockdown.

References

A Head-to-Head Comparison of GSK8814 and BET Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic cancer therapies, bromodomain-containing proteins have emerged as critical targets. This guide provides a detailed head-to-head comparison of GSK8814, a selective inhibitor of the ATAD2 bromodomain, and the broader class of BET (Bromodomain and Extra-Terminal) inhibitors, which target the BRD2, BRD3, and BRD4 proteins. This comparison is based on available preclinical data in cancer cell lines, with a focus on their mechanisms of action, effects on cancer cell proliferation, apoptosis, and gene expression.

At a Glance: this compound vs. BET Inhibitors

FeatureThis compoundBET Inhibitors (e.g., JQ1, OTX015)
Primary Target ATAD2 BromodomainBET Bromodomains (BRD2, BRD3, BRD4)
Mechanism of Action Inhibits the binding of ATAD2 to acetylated histones, disrupting its role in chromatin organization and gene transcription.Competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of key oncogenes.
Reported IC50 (Biochemical) 0.059 µM (for ATAD2)[1]JQ1: ~50-190 nM (for BET bromodomains)[2]
Reported IC50 (Cell-based, LNCaP) 2.7 µM (Colony Formation)[1]JQ1: ~200 nM (Proliferation)[2]; OTX015: 200-800 nM (Proliferation)[3]
Key Downregulated Genes Genes involved in cell cycle and division (at high concentrations)[1]MYC, Androgen Receptor (AR) target genes, BCL-2[4][5][6]
Effect on Apoptosis Data not readily availableInduction of apoptosis, evidenced by increased cleaved PARP[4][6]
Selectivity >500-fold selective for ATAD2 over BRD4 BD1[1]Pan-BET inhibitors are generally not selective between BRD2, BRD3, and BRD4.

Signaling Pathways and Mechanism of Action

This compound and BET inhibitors target different epigenetic "reader" proteins, leading to distinct downstream effects on gene transcription and cellular processes.

This compound and the ATAD2 Signaling Pathway

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is a transcriptional co-regulator implicated in various cancers. Its bromodomain recognizes and binds to acetylated histones, facilitating the assembly of transcription machinery at specific gene promoters. ATAD2 has been shown to be involved in pathways crucial for cancer cell proliferation and survival, including the Rb/E2F-cMyc and PI3K/AKT signaling cascades. By selectively inhibiting the ATAD2 bromodomain, this compound disrupts these interactions, leading to the dysregulation of ATAD2 target genes.

GSK8814_ATAD2_Pathway This compound Mechanism of Action This compound This compound ATAD2 ATAD2 Bromodomain This compound->ATAD2 Inhibits GeneExpression Target Gene Expression (Cell Cycle & Proliferation Genes) ATAD2->GeneExpression Promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->ATAD2 Binds to TranscriptionFactors Transcription Factors (e.g., E2F, MYC) TranscriptionFactors->GeneExpression Activates CancerCellProliferation Cancer Cell Proliferation GeneExpression->CancerCellProliferation Drives BET_Inhibitor_Pathway BET Inhibitor Mechanism of Action BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Inhibitor->BET_Proteins Inhibits Oncogenes Oncogene Transcription (e.g., MYC, BCL2) BET_Proteins->Oncogenes Promotes AcetylatedHistones Acetylated Histones (Super-enhancers, Promoters) AcetylatedHistones->BET_Proteins Recruits CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest Suppression leads to Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to RNA_Seq_Workflow RNA-Sequencing Experimental Workflow CellTreatment 1. Cell Treatment (this compound or BETi) RNA_Extraction 2. Total RNA Extraction CellTreatment->RNA_Extraction LibraryPrep 3. Library Preparation (rRNA depletion, fragmentation, cDNA synthesis) RNA_Extraction->LibraryPrep Sequencing 4. Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis 5. Bioinformatic Analysis (Alignment, Differential Gene Expression) Sequencing->DataAnalysis

References

Independent Validation of GSK8814's Selectivity for ATAD2/2B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK8814, a potent and selective chemical probe for the ATAD2/2B bromodomains, with other notable ATAD2 inhibitors. The information presented is collated from independent validation studies and primary research articles, with a focus on quantitative data, experimental methodologies, and selectivity profiles.

Introduction to ATAD2/2B Inhibition

ATAD2 (ATPase Family AAA Domain-Containing Protein 2) and its paralog ATAD2B are epigenetic regulators implicated in various cancers. Their bromodomains, which recognize acetylated lysine (B10760008) residues on histones, are attractive targets for therapeutic intervention. The development of selective inhibitors is crucial for dissecting the biological functions of ATAD2/2B and for advancing novel cancer therapies. This compound has emerged as a key tool in this endeavor, and this guide evaluates its performance against other available alternatives.

Comparative Selectivity of ATAD2/2B Inhibitors

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other well-characterized ATAD2 inhibitors, BAY-850 and AZ13824374.

Table 1: Potency of Inhibitors against ATAD2/2B

CompoundAssay TypeTargetPotency (pIC50)Potency (IC50)Potency (pKd)Potency (pKi)Reference
This compound TR-FRETATAD27.359 nM[1]
TR-FRETATAD2B7.7[2]
ITCATAD28.1[2]
BROMOscanATAD28.9[1]
BAY-850 TR-FRETATAD2166 nM[3]
AZ13824374 FRET AssayATAD28.2[4]
NanoBRETATAD26.2[4]
Cellular InhibitionHCT116 cells6.9

Table 2: Selectivity Profile of ATAD2/2B Inhibitors against Other Bromodomains

CompoundTargetBROMOscan (pKi)Selectivity vs. BRD4 BD1Other Notable SelectivityReference
This compound ATAD28.9>500-fold (pIC50)>100-fold over all other bromodomains in BROMOscan[1][5]
BRD4 BD1<4.6 (pIC50)[1]
BAY-850 ATAD2-Exquisite selectivityNo hits in BROMOscan at 10 µM; Selective for ATAD2 over ATAD2B[6]
AZ13824374 ATAD2->100-fold>100-fold selective over a range of epigenetic targets in BROMOscan panel[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to determine the selectivity and potency of this compound and its comparators.

BROMOscan® Assay

The BROMOscan® technology platform is a competitive binding assay used to determine the dissociation constants (Kds) for test compound-bromodomain interactions.

  • Principle: Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. Compounds that bind to the bromodomain active site prevent its capture on the solid support. The amount of bromodomain captured is quantified using qPCR of the attached DNA label.

  • Protocol Outline:

    • A panel of bromodomains is tested against the inhibitor at a set concentration (e.g., 10 µM for broad profiling) or across a range of concentrations for Kd determination.

    • The inhibitor is incubated with the bromodomain protein.

    • The mixture is added to a well containing an immobilized ligand for that bromodomain.

    • After an incubation period, unbound protein is washed away.

    • The amount of bound bromodomain is quantified by qPCR.

    • Results are typically expressed as percent of control or as a pKi value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for measuring the binding of an inhibitor to a target protein in a high-throughput format.

  • Principle: The assay measures the inhibition of the interaction between a terbium-labeled donor molecule and a dye-labeled acceptor molecule. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction leads to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagents (terbium-labeled donor, dye-labeled acceptor, and bromodomain protein) are prepared in an appropriate assay buffer.

    • The inhibitor is serially diluted and added to the assay plate.

    • The bromodomain protein is added to the wells.

    • The reaction is initiated by the addition of the donor and acceptor molecules.

    • After incubation (typically 1-2 hours at room temperature), the fluorescence is read on a microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

    • The ratio of acceptor to donor emission is calculated and used to determine IC50 values.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Principle: A solution of the inhibitor (ligand) is titrated into a solution of the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.

  • Protocol Outline:

    • The bromodomain protein and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution.

    • The sample cell is filled with the protein solution and the syringe is loaded with the inhibitor solution.

    • A series of small injections of the inhibitor are made into the sample cell while the temperature is kept constant.

    • The heat change after each injection is measured and integrated.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a target protein.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

  • Protocol Outline:

    • Cells are transfected with a vector expressing the target protein fused to NanoLuc® luciferase.

    • The cells are incubated with the test compound at various concentrations.

    • The NanoBRET™ tracer is added to the cells.

    • The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent reaction.

    • The donor emission (460 nm) and acceptor emission (610 nm) are measured using a luminometer.

    • The BRET ratio (acceptor emission/donor emission) is calculated to determine the cellular IC50.

Visualizing the Path to Selectivity Assessment

The following diagrams illustrate the workflows for determining inhibitor selectivity and the logical framework for comparing this compound to its alternatives.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (Potency - IC50) ITC Isothermal Titration Calorimetry (Affinity - Kd) BROMOscan BROMOscan (Selectivity - Ki) NanoBRET NanoBRET Assay (Target Engagement) Inhibitor Inhibitor Inhibitor->TR_FRET Inhibitor->ITC Inhibitor->BROMOscan Inhibitor->NanoBRET

Experimental workflow for assessing inhibitor potency and selectivity.

comparison_logic This compound This compound Potency Potency This compound->Potency Selectivity Selectivity This compound->Selectivity Cellular_Activity Cellular_Activity This compound->Cellular_Activity BAY850 BAY850 BAY850->Potency BAY850->Selectivity BAY850->Cellular_Activity AZ13824374 AZ13824374 AZ13824374->Potency AZ13824374->Selectivity AZ13824374->Cellular_Activity Conclusion Conclusion Potency->Conclusion Selectivity->Conclusion Cellular_Activity->Conclusion

Logical framework for comparing ATAD2/2B inhibitors.

Conclusion

This compound stands as a highly potent and selective chemical probe for the ATAD2 and ATAD2B bromodomains. Independent data consistently demonstrates its low nanomolar affinity for ATAD2 and excellent selectivity, particularly over the well-studied BET family of bromodomains, with a greater than 500-fold selectivity for ATAD2 over BRD4 BD1[1].

In comparison, BAY-850 exhibits remarkable isoform selectivity, potently inhibiting ATAD2 while showing no activity against the closely related ATAD2B in BROMOscan assays at concentrations up to 10 µM[6]. This unique profile makes it an invaluable tool for dissecting the specific functions of the ATAD2 isoform. AZ13824374 also presents as a potent and selective ATAD2 inhibitor with demonstrated cellular activity and antiproliferative effects in breast cancer models[4].

The choice of inhibitor will ultimately depend on the specific research question. For broad inhibition of both ATAD2 and ATAD2B with high selectivity against other bromodomain families, this compound is an excellent choice. For studies requiring the specific interrogation of ATAD2 function, the isoform-selective BAY-850 is unparalleled. AZ13824374 offers a potent alternative with proven anti-cancer cell line activity. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental needs.

References

Unraveling the Functional Divergence of ATAD2 Bromodomain Inhibitors: A Comparative Analysis of GSK8814 and Other Key Probes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the phenotypic consequences of inhibiting the ATAD2 bromodomain reveals distinct cellular outcomes mediated by GSK8814, BAY-850, AM-879, and AZ13824374. While all four compounds target the acetyl-lysine binding pocket of ATAD2, their differential impact on cancer cell proliferation, survival, and cell cycle progression underscores the nuanced pharmacology of this emerging therapeutic target.

This guide provides a comparative analysis of the phenotypic differences between this compound and other prominent ATAD2 inhibitors, supported by quantitative data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of epigenetic modulators for oncology.

Probing the Antiproliferative Landscape of ATAD2 Inhibition

The primary phenotypic outcome assessed for ATAD2 inhibitors is their ability to curtail cancer cell proliferation. A summary of the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) for this compound and its counterparts across various cancer cell lines is presented below. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between reports.

InhibitorCell LineAssay TypeIC50 / GI50 (µM)Reference
This compound LNCaP (Prostate)Colony Formation2.7[1]
BAY-850 NCI-H526, MCF7, MDA-MB-231Growth InhibitionSingle-digit µM[2]
AM-879 MDA-MB-231 (Breast)MTT Assay2.43[3]
AZ13824374 EVSA-T, SK-BR-3, T-47D, MDA-MB-468 (Breast)Colony FormationConcentration-dependent inhibition (0.01-10 µM)[4]
AZ13824374 HCT116 (Colon)Not SpecifiedpIC50 = 6.9[4]

Delving into the Mechanisms of Cell Fate: Apoptosis and Cell Cycle Arrest

Beyond cytostatic effects, ATAD2 inhibitors actively induce programmed cell death (apoptosis) and halt cell cycle progression in susceptible cancer cell models.

This compound has been reported to affect genes involved in the cell cycle and cell division at high concentrations[1]. In contrast, BAY-850 has been shown to induce both cell-cycle arrest and apoptosis, a phenotype linked to the altered expression of centromere regulatory genes, particularly CENPE[5].

AM-879 stands out for its well-defined pro-apoptotic and cell cycle arrest activities. Studies in MDA-MB-231 breast cancer cells demonstrate that AM-879 induces significant apoptosis and triggers autophagy through the PI3K-AKT-mTOR signaling pathway[3].

The comparative effects on apoptosis and the cell cycle are summarized below:

InhibitorEffect on ApoptosisEffect on Cell CycleDownstream MediatorsReference
This compound Implied via inhibition of cell division genesImplied via inhibition of cell cycle genesNot explicitly detailed[1]
BAY-850 Induces apoptosisInduces cell cycle arrestDownregulation of CENPE[5]
AM-879 Induces apoptosis and autophagyNot explicitly detailedInhibition of PI3K-AKT-mTOR pathway, suppression of c-Myc[3]
AZ13824374 Reduces colony formation, suggesting impact on survivalModulates mRNA levels of CDK1, CDK2, and CCNE1Not explicitly detailed[6]

Impact on Oncogenic Signaling Pathways

A crucial aspect of understanding the phenotypic differences between these inhibitors lies in their impact on downstream signaling cascades.

ATAD2_Inhibitor_Signaling cluster_inhibitors ATAD2 Inhibitors cluster_atad2 Target cluster_pathways Downstream Effects This compound This compound ATAD2 ATAD2 This compound->ATAD2 CellCycle Cell Cycle Progression This compound->CellCycle Inhibits BAY850 BAY850 BAY850->ATAD2 BAY850->CellCycle Arrests Apoptosis Apoptosis/Autophagy BAY850->Apoptosis Induces CENPE CENPE Expression BAY850->CENPE Downregulates AM879 AM879 AM879->ATAD2 AM879->Apoptosis Induces cMyc c-Myc Expression AM879->cMyc Suppresses PI3K_AKT PI3K-AKT-mTOR Pathway AM879->PI3K_AKT Inhibits AZ13824374 AZ13824374 AZ13824374->ATAD2 AZ13824374->CellCycle Modulates CDK1/2, CCNE1 ATAD2->CellCycle ATAD2->Apoptosis ATAD2->cMyc ATAD2->PI3K_AKT ATAD2->CENPE

Caption: Downstream signaling effects of various ATAD2 inhibitors.

As illustrated, while all inhibitors act on ATAD2, their reported downstream consequences vary. AM-879 has a well-documented inhibitory effect on the PI3K-AKT-mTOR pathway and c-Myc expression[3]. BAY-850's effects are linked to the downregulation of CENPE[5]. The detailed signaling pathways affected by this compound and AZ13824374 are less clearly defined in the current literature.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in a 96-well plate and treat with ATAD2 inhibitor incubate Incubate for a specified period (e.g., 24-72 hours) start->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the ATAD2 inhibitor and a vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture and treat cells with the ATAD2 inhibitor for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

  • Culture and treat cells with the ATAD2 inhibitor.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The available data indicates that while this compound is a potent and selective chemical probe for the ATAD2 bromodomain, its phenotypic effects in terms of broad antiproliferative activity appear less pronounced compared to other inhibitors like AM-879 and BAY-850 in the tested cell lines. AM-879 and BAY-850 have demonstrated clear induction of apoptosis and cell cycle arrest, with AM-879's mechanism being linked to the PI3K-AKT-mTOR pathway. The development of next-generation ATAD2 inhibitors will likely benefit from a deeper understanding of the structural and functional nuances that govern these distinct phenotypic outcomes. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the therapeutic potential of targeting the ATAD2 bromodomain.

References

Safety Operating Guide

Navigating the Disposal of GSK8814: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper handling and disposal of GSK8814, a potent and selective ATAD2 bromodomain inhibitor. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, the following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Key Chemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The table below summarizes key data for this compound.

PropertyData
Chemical Name 8-(((3R,4R,5S)-3-((4,4-difluorocyclohexyl)methoxy)-5-methoxypiperidin-4-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)-1,7-naphthyridin-2(1H)-one
CAS Number 1997369-78-4[1]
Molecular Formula C28H35F2N5O3[1]
Molecular Weight 527.62 g/mol [1]
Appearance Solid powder[1]
Storage Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C[1]

Given that this compound is a biologically active small molecule inhibitor, it should be handled with care, assuming it may have toxicological properties that are not yet fully characterized. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with other chemical waste, should follow a systematic process to minimize risk to personnel and the environment. The following workflow outlines the critical steps for researchers.

Experimental Protocols for Safe Disposal

While specific experimental protocols for the disposal of this compound are not available, the following general best practices for handling chemical waste in a laboratory setting are applicable.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should not be poured down the drain. They must be collected in a labeled, sealed container for liquid chemical waste. If dissolved in a solvent such as DMSO, the waste stream should be handled as both chemically and biologically hazardous.

2. Containerization and Labeling:

  • Use containers that are in good condition, compatible with the chemical waste, and can be securely closed.

  • All waste containers must be clearly labeled as "Hazardous Waste". The label should also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date accumulation started.

3. Storage:

  • Waste containers should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

4. Final Disposal:

  • The ultimate disposal of chemical waste such as this compound must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • It is imperative to consult and follow your institution's specific waste disposal guidelines and to contact EHS professionals for guidance tailored to your location and facilities.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GSK8814_Disposal_Workflow cluster_start Start: Handling this compound cluster_form Identify Form of Waste cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_label Labeling and Storage cluster_end Final Disposal start This compound Material is_solid Solid Waste? (e.g., powder, contaminated labware) start->is_solid collect_solid Collect in a designated, sealed solid waste container is_solid->collect_solid Yes collect_liquid Collect in a designated, sealed liquid waste container is_solid->collect_liquid No (Liquid) label_waste Label as 'Hazardous Waste' with chemical name and details collect_solid->label_waste collect_liquid->label_waste store_waste Store in a secure, designated hazardous waste area label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these general but crucial safety and logistical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines.

References

Navigating the Safe Handling of GSK8814: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent chemical probes like GSK8814, a selective ATAD2 bromodomain inhibitor, is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, small-molecule inhibitors.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive suite of personal protective equipment is crucial to minimize exposure risk when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking Single pair of nitrile gloves
Weighing and Reconstituting (Solid Form) Double pair of nitrile gloves, disposable gown, safety goggles, and a NIOSH-approved respirator (N95 or higher)
Handling Stock Solutions Double pair of nitrile gloves, disposable gown, and safety goggles
Administering to Cell Cultures Double pair of nitrile gloves, lab coat, and safety goggles
Handling Waste Double pair of nitrile gloves and a disposable gown
Cleaning Spills Double pair of nitrile gloves, disposable gown, safety goggles or face shield, and a NIOSH-approved respirator (N95 or higher)

Note: All disposable PPE should be discarded immediately after use into designated hazardous waste containers. Reusable PPE must be thoroughly decontaminated and cleaned after each use. Gowns should be made of low-permeability fabric.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_env Work in a Certified Fume Hood or BSC prep_ppe->prep_env prep_temp Equilibrate Compound to Room Temperature prep_env->prep_temp weigh Carefully Weigh Solid this compound prep_temp->weigh reconstitute Reconstitute in Appropriate Solvent (e.g., DMSO) weigh->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store dilute Prepare Working Dilutions store->dilute administer Administer to Experimental System dilute->administer collect_solid Collect Contaminated Solid Waste administer->collect_solid collect_liquid Collect Contaminated Liquid Waste administer->collect_liquid label_waste Label Hazardous Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose According to Institutional Guidelines label_waste->dispose

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution of Solid this compound

  • Preparation : Don the appropriate PPE as outlined in the table above, including double gloves, a disposable gown, and safety goggles. For handling the solid compound, a NIOSH-approved respirator is strongly recommended.

  • Environment : Perform the reconstitution within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.

  • Procedure :

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.

    • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, as recommended by the supplier.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable PPE (gloves, gowns, etc.), empty vials, and other contaminated solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused stock solutions and any other liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of liquid waste down the drain.

  • Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Emergency Procedures: In Case of Exposure

Immediate action is required in the event of accidental exposure to this compound.

cluster_emergency Emergency Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_remove Remove Contaminated Clothing exposure->skin_remove eye_flush Flush Eyes with Water for 15 min exposure->eye_flush inhalation_move Move to Fresh Air exposure->inhalation_move ingestion_rinse Rinse Mouth with Water exposure->ingestion_rinse skin_wash Wash Area with Soap and Water for 15 min skin_remove->skin_wash seek_medical Seek Immediate Medical Attention skin_wash->seek_medical eye_flush->seek_medical inhalation_move->seek_medical ingestion_no_vomit Do Not Induce Vomiting ingestion_rinse->ingestion_no_vomit ingestion_no_vomit->seek_medical report_incident Report Incident to Supervisor and EHS seek_medical->report_incident

Figure 2. Emergency response protocol for this compound exposure.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.